4-Phenyloxane-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyloxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIVCCVSMYLGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496721 | |
| Record name | 4-Phenyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66109-88-4 | |
| Record name | 4-Phenyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-phenyl-tetrahydropyran-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-phenyl-tetrahydropyran-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis. It delineates two primary, robust synthetic strategies, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the methodologies. The synthesis of key precursors is also discussed, providing a complete roadmap for the preparation of the target molecule. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: Significance of the 4-phenyl-tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds.[1] Its conformational properties and ability to engage in hydrogen bonding interactions make it a desirable feature in drug design. The introduction of a phenyl group at the 4-position, coupled with a reactive carbaldehyde functionality, creates a versatile intermediate, 4-phenyl-tetrahydropyran-4-carbaldehyde. This molecule serves as a key starting material for the elaboration of more complex structures, enabling the exploration of new chemical space in the pursuit of novel therapeutics. The aldehyde group, in particular, is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for the facile introduction of diverse functional groups.
This guide will focus on two principal and logically sound approaches to the synthesis of this important intermediate:
-
Route 1: Oxidation of (4-phenyl-tetrahydropyran-4-yl)methanol. This classic approach relies on the creation of a precursor alcohol, which is then oxidized to the desired aldehyde.
-
Route 2: Reduction of 4-phenyl-tetrahydropyran-4-carbonitrile. This pathway involves the synthesis of a nitrile-containing intermediate, followed by its selective reduction to the aldehyde.
Each route will be discussed in detail, including the synthesis of the necessary precursors, reaction mechanisms, and step-by-step experimental procedures.
Synthetic Pathway I: Oxidation of a Precursor Alcohol
This synthetic route is a two-step process commencing from the commercially available tetrahydropyran-4-one. The key transformations are a Grignard reaction to install the phenyl group and create a tertiary alcohol, followed by a mild oxidation to furnish the target aldehyde.
Step 1: Synthesis of (4-phenyl-tetrahydropyran-4-yl)methanol via Grignard Reaction
The addition of a phenyl Grignard reagent to tetrahydropyran-4-one is a direct and efficient method for constructing the 4-phenyl-tetrahydropyran-4-ol core.
Mechanism: The Grignard reagent, phenylmagnesium bromide, acts as a potent nucleophile. The carbon atom bound to magnesium attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. This nucleophilic addition leads to the formation of a tetrahedral intermediate, a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, (4-phenyl-tetrahydropyran-4-yl)methanol.[2][3] It is crucial to perform the reaction under anhydrous conditions to prevent quenching of the highly basic Grignard reagent.
Caption: Grignard reaction pathway for the synthesis of the precursor alcohol.
Experimental Protocol: Synthesis of (4-phenyl-tetrahydropyran-4-yl)methanol
-
Preparation: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4]
-
Grignard Reagent: Phenylmagnesium bromide (1.0 M solution in THF, 1.2 equivalents) is added to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Reactant Addition: A solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford (4-phenyl-tetrahydropyran-4-yl)methanol.
Step 2: Oxidation of (4-phenyl-tetrahydropyran-4-yl)methanol to 4-phenyl-tetrahydropyran-4-carbaldehyde
The oxidation of the tertiary alcohol to the corresponding aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to a carboxylic acid or other side reactions. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are excellent candidates for this transformation due to their mild reaction conditions and high functional group tolerance.[5][6]
Mechanism (Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly electrophilic chlorosulfonium salt. The alcohol attacks this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, is then added to deprotonate the carbon alpha to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7][8]
Caption: Mechanistic overview of the Swern oxidation.
Experimental Protocol: Swern Oxidation of (4-phenyl-tetrahydropyran-4-yl)methanol
-
Reagent Preparation: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere.
-
DMSO Addition: A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of (4-phenyl-tetrahydropyran-4-yl)methanol (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Base Addition: Triethylamine (5.0 equivalents) is added, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
Workup: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield 4-phenyl-tetrahydropyran-4-carbaldehyde.
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to rt, DCM | Mild, high yield, avoids heavy metals.[9] | Requires low temperatures, produces malodorous dimethyl sulfide.[7] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, DCM | Mild, neutral pH, short reaction times.[6][10] | DMP is expensive and potentially explosive.[6] |
Synthetic Pathway II: Reduction of a Nitrile Precursor
This alternative route involves the synthesis of a nitrile-functionalized intermediate, 4-phenyl-tetrahydropyran-4-carbonitrile, which is then selectively reduced to the target aldehyde using a hydride-based reducing agent.
Step 1: Synthesis of 4-phenyl-tetrahydropyran-4-carbonitrile
The synthesis of the nitrile precursor is a critical step in this pathway. A plausible approach involves the conversion of a carboxylic acid derivative.
Proposed Sub-Pathway: From Carboxylic Acid
A potential route to the nitrile involves the synthesis of 4-phenyl-tetrahydropyran-4-carboxylic acid, which can then be converted to the corresponding primary amide and subsequently dehydrated to the nitrile. The carboxylic acid can be prepared from the corresponding ester, for which synthetic procedures of analogous compounds have been reported.[11]
Experimental Protocol: Synthesis of 4-phenyl-tetrahydropyran-4-carboxylic acid (Analogous Procedure)
-
Ester Synthesis: An analogous ester, methyl 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate, has been synthesized, suggesting a similar approach for the non-fluorinated analogue.[11]
-
Hydrolysis: A solution of the methyl ester (1.0 equivalent) in a mixture of ethanol and water is treated with potassium hydroxide (4.0 equivalents) and heated at reflux for 10 hours.[11]
-
Workup: After cooling, the reaction mixture is concentrated. The residue is diluted with water and extracted with DCM to remove any unreacted ester. The aqueous phase is then acidified to pH 1 with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to afford the carboxylic acid.[11]
Conversion of Carboxylic Acid to Nitrile:
-
Amide Formation: The carboxylic acid is converted to the primary amide using standard methods, such as activation with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia, or conversion to the acid chloride followed by reaction with ammonia.
-
Dehydration: The primary amide is then dehydrated to the nitrile using a dehydrating agent like phosphorous oxychloride, thionyl chloride, or trifluoroacetic anhydride.
Step 2: DIBAL-H Reduction of 4-phenyl-tetrahydropyran-4-carbonitrile
Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent for the conversion of nitriles to aldehydes. The reaction is typically performed at low temperatures to prevent over-reduction to the primary amine.
Mechanism: DIBAL-H coordinates to the nitrogen atom of the nitrile, activating the cyano group for hydride attack. The hydride is delivered to the carbon atom, forming an imine-aluminum complex. This intermediate is stable at low temperatures. Upon aqueous workup, the imine is hydrolyzed to the aldehyde.[12]
Caption: DIBAL-H reduction of a nitrile to an aldehyde.
Experimental Protocol: DIBAL-H Reduction of 4-phenyl-tetrahydropyran-4-carbonitrile
-
Reaction Setup: A solution of 4-phenyl-tetrahydropyran-4-carbonitrile (1.0 equivalent) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.
-
DIBAL-H Addition: A solution of DIBAL-H (1.0 M in hexanes, 1.2 equivalents) is added dropwise, and the reaction mixture is stirred at -78 °C for 3 hours.
-
Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to give 4-phenyl-tetrahydropyran-4-carbaldehyde.
Alternative Strategy: The Prins Cyclization
A potentially more convergent approach to the 4-phenyl-tetrahydropyran scaffold is the Prins cyclization. This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde.[13] In the context of this synthesis, a reaction between a styrene derivative and a suitable three-carbon synthon containing an oxygen atom could, in principle, construct the desired ring system.
For example, an acid-catalyzed reaction of styrene with an appropriate homoallylic alcohol derivative in the presence of an aldehyde could lead to a 4-phenyl-tetrahydropyran structure.[14] However, controlling the regioselectivity and the introduction of the carbaldehyde functionality at the C4 position in a single step presents a significant synthetic challenge. While the Prins reaction is a powerful tool for tetrahydropyran synthesis, a direct and high-yielding protocol for 4-phenyl-tetrahydropyran-4-carbaldehyde via this method is not yet well-established in the literature and would require substantial methods development.
Conclusion and Outlook
This technical guide has detailed two viable and robust synthetic pathways for the preparation of 4-phenyl-tetrahydropyran-4-carbaldehyde.
-
Route 1 , involving the Grignard addition to tetrahydropyran-4-one followed by mild oxidation, is a reliable and straightforward approach that utilizes readily available starting materials. The choice of oxidation reagent can be tailored to the specific needs and scale of the synthesis.
-
Route 2 , proceeding through a nitrile intermediate, offers an alternative strategy. While the synthesis of the nitrile precursor may require more steps, the final DIBAL-H reduction is a well-established and high-yielding transformation.
The selection of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both pathways are based on fundamental and reliable organic transformations and provide a solid foundation for the synthesis of this valuable building block. Future research may focus on developing a more convergent synthesis, potentially through a novel Prins-type cyclization, which could offer improved atom economy and step efficiency.
References
- Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol. (n.d.).
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021).
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012).
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Semantic Scholar.
- Dess–Martin periodinane. (n.d.). Wikipedia.
- Prins reaction. (n.d.). Wikipedia.
- Grignard Reaction with Phenylmagnesium Bromide. (n.d.). Scribd.
- Dess-Martin Oxid
- DIBAL Reducing Agent. (n.d.). Chemistry Steps.
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- Addition of a Grignard Reagent to an Ester: Form
- Dess-Martin-Periodinane oxid
- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
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- 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts.
- Swern oxid
- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (n.d.).
- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermedi
- Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021). YouTube.
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- Swern Oxid
- Highly Enantioselective α-Cyanation with 4-Acetylphenyl Cyanate. (2025).
- Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid. (n.d.). Benchchem.
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An In-depth Technical Guide to 4-Phenyltetrahydro-2H-pyran-4-carbaldehyde: Physicochemical Properties and Synthetic Pathways
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its role as a versatile bioisostere.[1] This guide provides a comprehensive technical overview of 4-phenyltetrahydro-2H-pyran-4-carbaldehyde , a representative molecule featuring a gem-disubstituted quaternary carbon center. Due to the novelty of this specific structure, direct experimental data is limited. Therefore, this document synthesizes information from closely related analogues, established chemical principles, and predictive models to offer a robust profile for researchers. We will explore its core physicochemical properties, potential synthetic routes, detailed protocols for its characterization, and its relevance in the broader context of drug discovery. The insights herein are designed to explain the causality behind experimental choices and provide a self-validating framework for its investigation.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a saturated six-membered oxygen-containing heterocycle that has become a "privileged" scaffold in pharmaceutical sciences.[2] Unlike its aromatic or linear ether counterparts, the THP ring offers a unique combination of properties:
-
Improved Physicochemical Profile: As a bioisosteric replacement for cyclohexane or phenyl groups, the THP moiety often enhances aqueous solubility and reduces lipophilicity, which can be critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] The embedded oxygen atom can act as a hydrogen bond acceptor, providing additional points of interaction with biological targets.[1]
-
Structural Rigidity: The defined chair-like conformation of the THP ring reduces the entropic penalty upon binding to a target protein, often leading to improved potency.[1]
-
Metabolic Stability: The C-O bonds within the THP ring are generally more resistant to metabolic degradation compared to other functional groups, enhancing the in-vivo stability of drug candidates.
The subject of this guide, 4-phenyltetrahydro-2H-pyran-4-carbaldehyde , is of particular interest due to its unique 4,4-disubstitution. This gem-disubstituted pattern creates a sterically hindered, non-enolizable aldehyde on a stable heterocyclic core, a structural motif with potential applications in creating novel molecular architectures for drug discovery.[3]
Predicted Physicochemical Properties
Due to the absence of published experimental data for 4-phenyltetrahydro-2H-pyran-4-carbaldehyde, the following properties are predicted based on computational models and data from analogous structures like 4-phenyltetrahydropyran and tetrahydro-2H-pyran-4-carbaldehyde.[4][5][6] Such in-silico predictions are a standard and valuable tool in the early stages of drug discovery for prioritizing synthetic targets.[7][8]
| Property | Predicted Value / Range | Rationale & Comparative Insights |
| Molecular Formula | C₁₂H₁₄O₂ | Derived from the chemical structure. |
| Molecular Weight | 190.24 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar structures like tetrahydro-2H-pyran-4-carbaldehyde (liquid) and the potential for the phenyl group to induce crystallinity.[6] |
| Boiling Point | > 250 °C at 760 mmHg (with decomposition) | The high molecular weight and polarity suggest a high boiling point. The aldehyde group may be prone to decomposition at elevated temperatures. The boiling point of the simpler tetrahydro-2H-pyran-4-carbaldehyde is ~177 °C.[6] |
| Melting Point | 25 - 45 °C | The introduction of a phenyl group on a quaternary center can disrupt crystal packing, leading to a low melting point. This is a broad estimate. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | The tetrahydropyran ring provides some water solubility, but the phenyl group significantly increases lipophilicity.[9] |
| Predicted LogP | 1.5 - 2.5 | The octanol-water partition coefficient (LogP) is estimated to be in this range, indicating moderate lipophilicity suitable for many drug discovery programs. This balances the hydrophilic ether and aldehyde with the lipophilic phenyl ring. |
| Predicted pKa | Not applicable (non-ionizable) | The molecule lacks acidic or basic functional groups that would ionize under physiological pH. The α-proton is absent, so it cannot be deprotonated to form an enolate. |
Synthesis and Chemical Reactivity
Proposed Synthetic Strategy
The creation of a quaternary carbon center at the C4 position of a tetrahydropyran ring requires a carefully designed synthetic approach. A direct one-step synthesis is challenging. A plausible and robust multi-step strategy involves the synthesis of a carboxylic acid precursor, followed by a selective reduction to the aldehyde.
Rationale behind the synthetic choices:
-
Formation of the THP Core: The synthesis begins with a well-established double alkylation of a malonic ester derivative with a reagent like bis(2-chloroethyl) ether to form the tetrahydropyran ring with a gem-dicarboxylate at the C4 position.[10] This is a reliable method for constructing the core scaffold.
-
Introduction of the Phenyl Group & Decarboxylation: The gem-dicarboxylate intermediate is not ideal for direct conversion. A more robust method involves converting a related precursor, such as tetrahydropyran-4-one, into a cyanohydrin, which can then be reacted with a phenyl Grignard reagent. Alternatively, a route via 4-cyanotetrahydropyran-4-carboxylic acid allows for the introduction of the necessary groups.[11] A subsequent hydrolysis and decarboxylation step would yield 4-phenyltetrahydropyran-4-carboxylic acid.[12][13]
-
Selective Reduction to the Aldehyde: The final and most delicate step is the reduction of the carboxylic acid to the aldehyde. Carboxylic acids are difficult to reduce directly to aldehydes as the reaction often proceeds to the primary alcohol. A common and reliable method is the Rosenmund reduction, where the carboxylic acid is first converted to an acyl chloride (e.g., using thionyl chloride, SOCl₂) and then catalytically hydrogenated in the presence of a poisoned catalyst (e.g., palladium on barium sulfate with quinoline). This prevents over-reduction to the alcohol.
Chemical Reactivity
The reactivity of 4-phenyltetrahydro-2H-pyran-4-carbaldehyde is dominated by its aldehyde functional group.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.[14][15] However, the presence of the adjacent quaternary carbon, substituted with a bulky phenyl group, introduces significant steric hindrance.[16][17] This will likely decrease the rate of reaction compared to less hindered aldehydes.[4] Common reactions include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Grignard/Organolithium Addition: Reaction with organometallic reagents to form secondary alcohols.
-
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-phenyltetrahydropyran-4-carboxylic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Lack of Enolization: A key feature is the absence of an α-proton. This means the aldehyde cannot form an enol or enolate, rendering it unreactive in reactions that require this intermediate, such as aldol condensations or α-halogenation.
Experimental Protocols for Characterization
Verifying the identity and purity of a novel compound like 4-phenyltetrahydro-2H-pyran-4-carbaldehyde requires a suite of analytical techniques. The following protocols are based on standard methodologies for characterizing organic molecules.[6][11]
Spectroscopic Analysis Workflow
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology:
-
Prepare a thin film of the neat sample (if liquid) between two NaCl or KBr plates, or prepare a KBr pellet if the sample is solid.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Ratio the sample spectrum against the background to obtain the final absorbance/transmittance spectrum.
-
-
Expected Characteristic Peaks:
-
~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet). Its presence is a strong indicator of the aldehyde group.
-
~1725 cm⁻¹: A strong, sharp absorbance due to the C=O (carbonyl) stretch of the aliphatic aldehyde.
-
~1100 cm⁻¹: A strong C-O-C (ether) stretch from the tetrahydropyran ring.
-
~3050-3020 cm⁻¹: Aromatic C-H stretches from the phenyl group.
-
~1600 and ~1450 cm⁻¹: C=C stretches within the aromatic ring.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and confirm connectivity.
-
Methodology:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Chemical Shifts (Predicted):
-
δ ~9.5-9.7 ppm (singlet, 1H): The highly deshielded aldehyde proton (-CHO). It will be a singlet as there are no adjacent protons.
-
δ ~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl group.
-
δ ~3.5-4.0 ppm (multiplet, 4H): Protons on the carbons adjacent to the ring oxygen (C2 and C6 positions of the THP ring).
-
δ ~1.8-2.2 ppm (multiplet, 4H): Protons on the carbons adjacent to the quaternary carbon (C3 and C5 positions of the THP ring).
-
-
Expected ¹³C NMR Chemical Shifts (Predicted):
-
δ ~200-205 ppm: Aldehyde carbonyl carbon.
-
δ ~135-140 ppm: Quaternary aromatic carbon attached to the THP ring.
-
δ ~125-130 ppm: Aromatic carbons of the phenyl group.
-
δ ~65-70 ppm: Carbons adjacent to the ring oxygen (C2, C6).
-
δ ~45-50 ppm: Quaternary carbon (C4).
-
δ ~30-35 ppm: Carbons adjacent to the quaternary carbon (C3, C5).
-
Protocol 3: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology:
-
Dissolve a dilute sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI is a soft ionization technique that should show the molecular ion peak.
-
-
Expected Results:
-
Molecular Ion Peak (M+H)⁺: at m/z 191.1067 (for C₁₂H₁₅O₂⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Key Fragmentation Peaks: Expect loss of the formyl group (-CHO, 29 Da), and fragmentation of the tetrahydropyran ring. The phenyl group would give rise to characteristic aromatic fragments (e.g., m/z 77).
-
Conclusion and Future Outlook
4-Phenyltetrahydro-2H-pyran-4-carbaldehyde represents a fascinating molecular scaffold that combines the beneficial properties of the tetrahydropyran ring with the unique reactivity of a sterically encumbered, non-enolizable aldehyde. While direct experimental data remains to be published, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and handling. The protocols and predicted data herein serve as a valuable starting point for researchers in medicinal chemistry and organic synthesis.
The gem-disubstituted nature of this compound makes it an interesting building block for creating complex, three-dimensional molecules.[3][18] Future work should focus on executing the proposed synthesis, validating the predicted physicochemical and spectroscopic data, and exploring its reactivity in the context of library synthesis for drug discovery programs. Its unique structural features may offer novel solutions to challenges in scaffold design and metabolic stability.[19]
References
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Jung, M. E., & Piizzi, G. (2005). Synthesis and C-alkylation of Hindered Aldehyde Enamines. Organic Letters, 7(19), 4381–4384. [Link]
-
Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. r/Mcat. [Link]
-
Grokipedia. (n.d.). Tetrahydropyran. Grokipedia. [Link]
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DR-NTU, Nanyang Technological University. (n.d.). Development of new methods in tetrahydropyran ring synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]
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Nasibzadasass. (2022, August 5). Relative reactivity of Aldehydes and Ketones || Steric hindrance Inductive effect [Video]. YouTube. [Link]
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Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
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MacMillan, D. W. C., et al. (2021). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 143(4), 1776–1785. [Link]
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Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631–640. [Link]
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A Comprehensive Structural and Analytical Guide to 4-Phenyl-4-formyltetrahydropyran
Foreword: The Significance of the Substituted Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including many carbohydrate-based drugs.[1][2] Its conformational pre-organization and ability to engage in hydrogen bonding via the ring oxygen make it a valuable structural motif for achieving target-specific interactions. The introduction of substituents, such as in 4-phenyl-4-formyltetrahydropyran, creates a synthetically versatile intermediate. The quaternary center at C4, bearing both a bulky, lipophilic phenyl group and a reactive formyl group, presents a unique combination of steric and electronic properties. This guide provides an in-depth analysis of its synthesis, structural characterization, and conformational behavior, offering field-proven insights for its application in complex molecule synthesis and drug discovery programs.
Synthesis: From Nitrile Precursor to Aldehyde
The most reliable and selective method for preparing 4-phenyl-4-formyltetrahydropyran is through the partial reduction of its nitrile precursor, 4-phenyl-4-cyanotetrahydropyran. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can reduce nitriles to aldehydes with high fidelity when the reaction temperature is strictly controlled.[3][4]
Causality of Experimental Design
-
Choice of Reducing Agent: While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce the nitrile all the way to a primary amine, DIBAL-H, a bulkier and less reactive reducing agent, allows the reaction to be stopped at the intermediate imine stage.[5]
-
Low-Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). At this temperature, the aluminum-imine complex formed after the initial hydride transfer is stable.[4] Allowing the temperature to rise would result in a second hydride addition, leading to the undesired amine byproduct.
-
Aqueous Workup: A careful aqueous quench hydrolyzes the imine complex to reveal the desired aldehyde. The use of Rochelle's salt (potassium sodium tartrate) is often employed to chelate the aluminum byproducts, preventing the formation of gelatinous precipitates and simplifying the extraction process.[6][7]
Synthetic Workflow Diagram
Caption: Synthetic route from nitrile precursor to the target aldehyde.
Experimental Protocol: DIBAL-H Reduction of 4-Phenyl-4-cyanotetrahydropyran
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-phenyl-4-cyanotetrahydropyran (1.0 equiv) and dissolve in anhydrous toluene (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a 1.0 M solution of DIBAL-H in toluene (1.2 equiv) dropwise via a syringe pump over 45 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: While still at -78 °C, slowly add methanol (2.0 equiv) to quench the excess DIBAL-H. Allow the mixture to warm to room temperature.
-
Workup: Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-phenyl-4-formyltetrahydropyran.[7]
Comprehensive Structural Elucidation
Unequivocal structural confirmation is achieved by synthesizing data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The presence of the aldehyde is confirmed by two highly characteristic absorptions: the intense carbonyl (C=O) stretch and the weaker aldehydic C-H stretches.[8]
| Vibration | Predicted Wavenumber (cm⁻¹) | Appearance/Significance |
| Aldehydic C-H Stretch | ~2820 and ~2720 | Two weak but sharp bands, highly diagnostic for an aldehyde.[9][10] |
| Aliphatic C-H Stretch | 2850 - 2960 | C-H bonds of the tetrahydropyran ring. |
| Carbonyl (C=O) Stretch | ~1725 | Strong, sharp absorption confirming the aldehyde carbonyl group.[10] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-intensity bands indicating the phenyl ring. |
| C-O-C Ether Stretch | 1080 - 1150 | Strong band characteristic of the tetrahydropyran ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the electronic environment and connectivity of every hydrogen atom. Due to the fixed chair conformation, the axial and equatorial protons on the THP ring are diastereotopic and will appear as distinct signals with different coupling constants.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -CHO | 9.5 - 10.0 | s (singlet) | Uncoupled proton, significantly deshielded by the carbonyl group. |
| Phenyl (Ar-H) | 7.2 - 7.5 | m (multiplet) | Protons on the aromatic ring. |
| H2/H6 (equatorial) | 3.8 - 4.1 | m | Deshielded by the adjacent ring oxygen. |
| H2/H6 (axial) | 3.4 - 3.7 | m | Deshielded by the adjacent ring oxygen. |
| H3/H5 (equatorial) | 1.9 - 2.2 | m | Standard aliphatic region. |
| H3/H5 (axial) | 1.6 - 1.9 | m | Shielded relative to their equatorial counterparts. |
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments and their functional type.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C HO | 195 - 205 | Carbonyl carbon, highly deshielded. |
| Phenyl (C -Ar) | 135 - 145 | Quaternary aromatic carbon attached to the THP ring. |
| Phenyl (-C H=) | 125 - 130 | Protonated aromatic carbons. |
| C2 / C6 | 65 - 75 | Carbons adjacent to the ring oxygen. |
| C4 | 45 - 55 | The key quaternary carbon bearing the phenyl and formyl groups. |
| C3 / C5 | 25 - 35 | Aliphatic carbons of the THP ring. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and reveals fragmentation patterns that further corroborate the structure.
| m/z Value | Proposed Fragment Identity | Significance |
| 190 | [M]⁺ | Molecular ion peak (C₁₂H₁₄O₂) |
| 161 | [M - CHO]⁺ | Loss of the formyl radical (29 Da). |
| 113 | [M - C₆H₅]⁺ | Loss of the phenyl radical (77 Da). |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment. |
| 85 | [C₅H₉O]⁺ | Fragmentation of the THP ring. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Conformational Analysis: A Sterically Governed System
The tetrahydropyran ring adopts a low-energy chair conformation, analogous to cyclohexane, to minimize torsional and angle strain.[1][11] In 4-phenyl-4-formyltetrahydropyran, the conformational equilibrium is overwhelmingly dictated by the steric demands of the two large substituents at the C4 position.
The phenyl group is significantly bulkier than the formyl group. To minimize unfavorable 1,3-diaxial interactions, the molecule will predominantly adopt a chair conformation where the larger phenyl group occupies the equatorial position.[12] This forces the smaller, yet still significant, formyl group into the more sterically hindered axial position. While electronic effects like the anomeric effect can influence conformation in THP rings, they are primarily associated with substitution at the C2 position and are not the dominant factor in this 4,4-disubstituted system.[13][14]
Conformational Equilibrium Diagram
Caption: Chair conformations showing the favored phenyl-equatorial state.
Note: The images in the DOT script are placeholders for chemical drawings of the chair conformers.
Reactivity and Synthetic Utility
The aldehyde functional group is a cornerstone of organic synthesis, acting as a versatile electrophilic handle for carbon-carbon bond formation.[15] The presence of this group in 4-phenyl-4-formyltetrahydropyran opens avenues for its elaboration into more complex structures, a key consideration in drug development.
Example Application: Wittig Olefination
The Wittig reaction provides a robust method for converting aldehydes into alkenes. This transformation is critical for extending carbon chains or introducing vinyl functionalities.
Wittig Reaction Workflow
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Navigating the Synthesis and Application of 4-Phenyl-tetrahydropyran-4-carbaldehyde: An In-depth Technical Guide
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chemical intermediate, 4-phenyl-tetrahydropyran-4-carbaldehyde.
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the tetrahydropyran (THP) moiety has emerged as a privileged scaffold. Its inherent conformational rigidity and potential for hydrogen bond acceptance make it a valuable bioisostere for cyclohexane, often leading to improved pharmacokinetic profiles in drug candidates. The introduction of a phenyl group and a reactive carbaldehyde function at the 4-position of the THP ring creates a unique trifunctional building block: 4-phenyl-tetrahydropyran-4-carbaldehyde. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and diverse applications, with a focus on empowering researchers in their scientific endeavors. While direct and extensive public data on 4-phenyl-tetrahydropyran-4-carbaldehyde is limited, this guide will leverage established synthetic methodologies for related tetrahydropyran structures to propose a robust pathway for its preparation and explore its potential applications based on the reactivity of its constituent functional groups.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development. The table below summarizes the predicted and known properties of the parent compound, tetrahydropyran-4-carbaldehyde, which can serve as a baseline for understanding the properties of its 4-phenyl derivative. The addition of a phenyl group is expected to increase the molecular weight, boiling point, and lipophilicity.
| Property | Value (for Tetrahydropyran-4-carbaldehyde) | Reference |
| CAS Number | 50675-18-8 | [1][2][3] |
| Molecular Formula | C6H10O2 | [2][3] |
| Molecular Weight | 114.14 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 176.9 °C at 760 mmHg | [4] |
| Density | 1.097 g/cm³ | [4] |
| Flash Point | 65.1 °C | [4] |
| Storage Temperature | 0 - 8 °C | [2] |
Proposed Synthesis of 4-Phenyl-tetrahydropyran-4-carbaldehyde
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Synthesis of 4-Phenyl-tetrahydropyran-4-carbonitrile
This initial step involves the nucleophilic addition of a phenyl group to the commercially available tetrahydro-4H-pyran-4-one, followed by the introduction of a nitrile group.
-
Grignard Reaction: To a solution of phenylmagnesium bromide (1.1 eq.) in anhydrous diethyl ether at 0 °C, add a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Reaction Quench: After complete addition, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-phenyl-tetrahydropyran-4-ol.
-
Cyanation: The crude alcohol is then subjected to a nucleophilic substitution reaction with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., indium(III) chloride), to afford 4-phenyl-tetrahydropyran-4-carbonitrile.
Step 2: Reduction of the Nitrile to the Aldehyde
The final step involves the selective reduction of the nitrile to the corresponding aldehyde.
-
DIBAL-H Reduction: To a solution of 4-phenyl-tetrahydropyran-4-carbonitrile (1.0 eq.) in anhydrous toluene at -78 °C, a solution of diisobutylaluminium hydride (DIBAL-H) (1.2 eq.) in toluene is added dropwise.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers are formed.
-
Final Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 4-phenyl-tetrahydropyran-4-carbaldehyde.
Visualizing the Synthetic Workflow
Caption: Potential inhibitory action on a generic kinase signaling pathway.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-phenyl-tetrahydropyran-4-carbaldehyde and its precursors. Based on the parent compound, tetrahydropyran-4-carbaldehyde, it is expected to be a combustible liquid and may cause skin and eye irritation. [5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Phenyl-tetrahydropyran-4-carbaldehyde represents a promising, albeit currently under-documented, chemical entity with significant potential in the fields of medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic protocol, and a discussion of its potential applications. By leveraging the principles of rational drug design and modern synthetic methodologies, researchers can unlock the potential of this versatile building block to create novel molecules with diverse biological activities and contribute to the advancement of science.
References
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ZaiQi Bio-Tech. (n.d.). Tetrahydropyran-4-carbaldehyde | CAS No:50675-18-8. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. National Library of Medicine. Retrieved from [Link]
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iChemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]
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A Technical Guide to the Predicted Spectroscopic Profile of 4-Phenyloxane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract: 4-Phenyloxane-4-carbaldehyde is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published empirical data for this specific molecule, this guide provides a comprehensive, in-depth analysis of its predicted spectroscopic characteristics. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon data from structurally analogous compounds, we present a robust, predictive framework for the identification and characterization of this novel aldehyde. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of substituted oxane derivatives.
Introduction: The Structural Rationale for Spectroscopic Analysis
The 4-phenyloxane-4-carbaldehyde molecule integrates several key functional groups onto a central oxane (tetrahydropyran) ring. The quaternary carbon at the 4-position, substituted with both a phenyl and a carbaldehyde group, creates a distinct chemical environment that is expected to manifest in unique spectroscopic signatures. Understanding these signatures is paramount for confirming the successful synthesis and purity of the compound, as well as for elucidating its behavior in various chemical and biological systems.
This guide will deconstruct the molecule into its constituent parts—the oxane ring, the phenyl group, and the carbaldehyde moiety—to predict its spectral behavior. The causality behind these predictions is rooted in the fundamental principles of how atomic nuclei and bonds interact with electromagnetic radiation and energetic electrons.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-phenyloxane-4-carbaldehyde are based on the known chemical shifts of the parent tetrahydropyran ring, with adjustments made for the deshielding effects of the phenyl and carbaldehyde substituents.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be characterized by signals from the aldehydic proton, the aromatic protons of the phenyl ring, and the methylene protons of the oxane ring. Due to the chair conformation of the oxane ring, the axial and equatorial protons are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.0 | Singlet (s) | 1H | Aldehydic proton (-CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. |
| ~7.2 - 7.5 | Multiplet (m) | 5H | Aromatic protons (Ph-H) | Protons on the phenyl ring will appear in their characteristic region, with potential for complex splitting patterns depending on the rotational dynamics of the phenyl group. |
| ~3.6 - 3.9 | Multiplet (m) | 4H | Oxane protons (H-2, H-6) | These protons are adjacent to the ring oxygen and are therefore the most deshielded of the aliphatic protons. Axial and equatorial protons will have different chemical shifts.[1] |
| ~1.8 - 2.2 | Multiplet (m) | 4H | Oxane protons (H-3, H-5) | These methylene protons are further from the ring oxygen and will appear at a higher field (more shielded) compared to the H-2 and H-6 protons.[1] |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The carbonyl carbon of the aldehyde and the quaternary carbon at the 4-position are expected to be particularly diagnostic.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 - 205 | Aldehydic Carbonyl (C=O) | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very low field.[2] |
| ~135 - 145 | Aromatic Quaternary Carbon (C-1' of Phenyl) | The carbon of the phenyl ring directly attached to the oxane ring. |
| ~125 - 130 | Aromatic Carbons (CH of Phenyl) | The protonated carbons of the phenyl ring will appear in this typical range.[2] |
| ~65 - 70 | Oxane Carbons (C-2, C-6) | These carbons are adjacent to the ring oxygen and are deshielded relative to other aliphatic carbons. |
| ~45 - 55 | Quaternary Oxane Carbon (C-4) | This carbon is substituted with both a phenyl and a carbaldehyde group, leading to a significant downfield shift. |
| ~30 - 35 | Oxane Carbons (C-3, C-5) | These methylene carbons of the oxane ring are expected in this region. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-phenyloxane-4-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate all signals to confirm the proton count for each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon environment.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons by their absence in DEPT spectra).
-
-
Two-Dimensional (2D) NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks within the oxane ring.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations, which can be invaluable for confirming the connectivity of the phenyl and carbaldehyde groups to the C-4 position of the oxane ring.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for the rapid identification of key functional groups. For 4-phenyloxane-4-carbaldehyde, the most diagnostic peaks will be those corresponding to the aldehyde and the aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| ~2830 and ~2720 | Medium | Aldehydic C-H Stretch | The presence of two distinct C-H stretching bands, one of which is at an unusually low frequency (~2720 cm⁻¹), is highly characteristic of an aldehyde.[3][4][5] |
| ~1720 - 1740 | Strong | Carbonyl (C=O) Stretch | A strong absorption in this region is indicative of a saturated aliphatic aldehyde.[3][4][6] |
| ~3030 | Weak to Medium | Aromatic C-H Stretch | This absorption above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[5] |
| ~1600 and ~1450 | Medium to Weak | Aromatic C=C Bending | These two bands are characteristic of the carbon-carbon double bond stretching within the phenyl ring. |
| ~1100 | Strong | C-O-C Stretch (Ether) | A strong band in this region is expected for the C-O-C asymmetric stretching of the oxane ring. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For solid samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
For liquid/oil samples or solutions: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder (or pure KBr pellet).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.
Predicted Mass and Fragmentation Pattern
-
Molecular Formula: C₁₂H₁₄O₂
-
Molecular Weight: 190.24 g/mol
-
Predicted Molecular Ion (M⁺•): A peak at m/z = 190 is expected in the electron ionization (EI) mass spectrum.
The fragmentation of 4-phenyloxane-4-carbaldehyde is likely to be driven by the presence of the phenyl group and the heteroatom in the ring. Cleavage adjacent to the oxygen (alpha-cleavage) is a common pathway for cyclic ethers.[7][8]
Plausible Fragmentation Pathways:
-
Loss of the Aldehyde Group: A peak at m/z = 161 ([M-CHO]⁺) corresponding to the loss of the formyl radical.
-
Loss of the Phenyl Group: A peak at m/z = 113 ([M-C₆H₅]⁺).
-
Benzylic Cleavage: A strong peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a common feature for compounds containing a benzyl moiety.
-
Ring Opening and Cleavage: Fragmentation of the oxane ring can lead to a variety of smaller fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is often used for LC-MS and typically yields the protonated molecule [M+H]⁺ at m/z = 191.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.
Visualization of Structure and Fragmentation
Molecular Structure
Caption: Molecular structure of 4-phenyloxane-4-carbaldehyde.
Proposed Mass Spectrometry Fragmentation Workflow
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A Senior Application Scientist's Guide to the Discovery and Isolation of Substituted Tetrahydropyran Aldehydes
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, integral to the structure of numerous biologically active compounds.[1][2][3] This guide provides an in-depth technical exploration of the discovery and isolation of substituted tetrahydropyran aldehydes, critical intermediates in the synthesis of complex molecules. We will delve into the strategic intricacies of their synthesis, the practical challenges of their purification, and the definitive methods for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these vital chemical entities in their work.
The Strategic Imperative: Why Substituted Tetrahydropyran Aldehydes?
The prevalence of the tetrahydropyran ring in pharmaceuticals and natural products underscores the importance of synthetic access to functionalized THP building blocks.[2][4] Substituted THP aldehydes, in particular, serve as versatile handles for subsequent chemical transformations, allowing for the elaboration of complex molecular architectures. Their aldehyde functionality provides a reactive site for carbon-carbon bond formation, oxidation, reduction, and other key synthetic manipulations. The stereochemical complexity inherent in many substituted THPs necessitates synthetic strategies that offer precise control over multiple stereocenters, a central theme we will explore in the following sections.[5][6]
The Architect's Toolbox: Modern Synthetic Strategies for THP Aldehydes
The construction of the tetrahydropyran ring with desired substitution patterns and stereochemistry is a significant challenge in organic synthesis.[3][7] Several powerful methodologies have been developed to address this, each with its own set of advantages and mechanistic nuances. The choice of synthetic route is dictated by the target molecule's specific stereochemical and functional group requirements.
The Prins Cyclization: A Classic Reimagined
The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a cornerstone of THP synthesis.[8][9] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal olefin.[8][10] The stereochemical outcome is often controlled by a chair-like transition state, allowing for the diastereoselective formation of substituted tetrahydropyrans.[1][10]
Mechanism of the Prins Cyclization:
Figure 1: Generalized mechanism of the Prins cyclization.
Modern variations of the Prins reaction employ a range of Lewis and Brønsted acids to promote the cyclization under milder conditions and with greater stereocontrol.[8][11][12] For instance, iron(III) catalysis has been shown to be highly effective in the stereoselective synthesis of 4-hydroxy THPs.[11]
Hetero-Diels-Alder Reaction: Convergent and Stereocontrolled
The hetero-Diels-Alder (HDA) reaction provides a powerful and convergent approach to the synthesis of dihydropyran derivatives, which can be readily converted to the desired THP aldehydes.[1][13][14] This [4+2] cycloaddition typically involves an electron-rich diene and an electron-deficient dienophile (often an aldehyde or ketone). The development of asymmetric catalysts, such as chiral chromium(III) and copper(II) complexes, has enabled the enantioselective synthesis of highly functionalized THPs.[1][13][15]
Catalytic Asymmetric Hetero-Diels-Alder Reaction Workflow:
Figure 2: Workflow for asymmetric hetero-Diels-Alder synthesis of THP precursors.
Intramolecular Oxa-Michael Addition: A Powerful Cyclization Strategy
The intramolecular oxa-Michael addition is a highly effective method for the synthesis of tetrahydropyrans, particularly for the construction of 2,6-cis-disubstituted systems.[1][4][16] This reaction involves the cyclization of a hydroxy-functionalized α,β-unsaturated aldehyde, ketone, or ester. The stereochemical outcome is often governed by thermodynamic control, leading to the formation of the more stable chair conformation with equatorial substituents.[14] Organocatalysis has emerged as a powerful tool for promoting asymmetric intramolecular oxa-Michael additions, providing access to enantioenriched THP aldehydes.[5][16]
Table 1: Comparison of Key Synthetic Strategies for Substituted Tetrahydropyran Aldehydes
| Synthetic Strategy | Key Features | Advantages | Disadvantages | Representative Catalyst/Reagent |
| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol and an aldehyde. | Forms C-C and C-O bonds in a single step; good for forming 4-hydroxy THPs. | Can be prone to side reactions like oxonia-Cope rearrangement; may require strong acids. | FeCl₃, Sc(OTf)₃, Brønsted acids.[8][11] |
| Hetero-Diels-Alder | [4+2] cycloaddition of a diene and a dienophile. | Convergent; excellent stereocontrol with asymmetric catalysts. | Limited by the availability of suitable dienes and dienophiles. | Chiral Cr(III) and Cu(II) complexes.[1][13][15] |
| Oxa-Michael Addition | Intramolecular conjugate addition of an alcohol to an α,β-unsaturated system. | High diastereoselectivity for cis-2,6-disubstituted THPs; amenable to organocatalysis. | Requires synthesis of the acyclic precursor. | Chiral secondary amines, phosphoric acids.[4][5][16] |
The Art of Separation: Isolation and Purification of THP Aldehydes
The isolation of the target substituted tetrahydropyran aldehyde from a complex reaction mixture is a critical step that often requires a multi-technique approach. The choice of purification method depends on the scale of the reaction, the polarity and volatility of the compound, and the presence of any stereoisomers.
Chromatographic Techniques: The Workhorse of Purification
Chromatography is the most widely used technique for the purification of organic compounds.[17][18]
-
Flash Column Chromatography: This is the initial method of choice for purifying crude reaction mixtures on a preparative scale. The selection of the stationary phase (typically silica gel) and the mobile phase (a mixture of non-polar and polar solvents) is crucial for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): For more challenging separations, particularly of diastereomers, and for analytical purity assessment, HPLC is indispensable. Both normal-phase and reverse-phase HPLC can be employed, depending on the polarity of the THP aldehyde.
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for the separation of chiral compounds.[19] It often provides faster separations and higher efficiency than HPLC for certain classes of molecules.[20][21] The use of supercritical CO₂ as the primary mobile phase also simplifies solvent removal.
Experimental Protocol: Chiral SFC Method Development for a Racemic THP Aldehyde
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H), with a generic gradient of CO₂ and a modifier (e.g., methanol, ethanol, or isopropanol).
-
Modifier Optimization: Once a promising CSP is identified, optimize the type and concentration of the organic modifier to improve resolution and retention time.
-
Additive Screening: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and selectivity for certain analytes.
-
Temperature and Backpressure Optimization: Fine-tune the column temperature and backpressure to maximize separation efficiency.
-
Method Validation: Once an optimal method is developed, validate it for robustness, linearity, and precision.
Non-Chromatographic Techniques
-
Distillation: For volatile THP aldehydes, distillation under reduced pressure can be an effective purification method, especially on a larger scale.
-
Crystallization: If the target compound is a solid, crystallization can be a highly effective technique for achieving high purity.
-
Chemical Derivatization: In some cases, temporary derivatization of the aldehyde to a more easily separable derivative (e.g., an acetal), followed by purification and deprotection, can be a viable strategy.
The Moment of Truth: Spectroscopic Characterization
Unambiguous structural elucidation and stereochemical assignment are paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the isolated substituted tetrahydropyran aldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aldehyde proton typically appears as a singlet or a narrow multiplet in the downfield region of the spectrum (δ 9-10 ppm).[22][23][24] The chemical shifts and coupling constants of the protons on the THP ring provide valuable information about the substitution pattern and relative stereochemistry.
-
¹³C NMR: The carbonyl carbon of the aldehyde resonates in the range of δ 190-200 ppm.[22][23] The chemical shifts of the ring carbons are indicative of their substitution and stereochemical environment.
-
2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These experiments are essential for assigning all proton and carbon signals and for determining the through-bond and through-space correlations, which are critical for confirming the constitution and relative stereochemistry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and reliable method for confirming the presence of the aldehyde functional group. A strong carbonyl (C=O) stretching absorption is typically observed in the region of 1720-1740 cm⁻¹ for saturated aldehydes.[23][25] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the absence of any starting alcohol or carboxylic acid impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[22] The molecular ion peak (M⁺) confirms the molecular formula. Characteristic fragmentation patterns, such as α-cleavage and McLafferty rearrangement, can provide further structural information.[22][26]
Table 2: Key Spectroscopic Data for a Representative Substituted Tetrahydropyran Aldehyde
| Spectroscopic Technique | Key Feature | Typical Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.0 - 10.0 ppm |
| Ring Protons | δ 1.0 - 4.5 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 200 ppm |
| Ring Carbons | δ 20 - 80 ppm | |
| IR | Carbonyl Stretch (C=O) | 1720 - 1740 cm⁻¹ |
| MS | Molecular Ion Peak | [M]⁺ |
Conclusion and Future Outlook
The discovery and isolation of substituted tetrahydropyran aldehydes are pivotal for advancing drug discovery and natural product synthesis. The continued development of novel, highly stereoselective synthetic methodologies, coupled with advances in purification and analytical techniques, will undoubtedly accelerate the synthesis of increasingly complex and biologically important molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently navigate the challenges associated with the synthesis, purification, and characterization of this important class of chemical intermediates.
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A Theoretical and Computational Guide to the Conformational Landscape of gem-Disubstituted Tetrahydropyran Rings
Foreword: The Enduring Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle, is a privileged scaffold in the realms of medicinal chemistry, natural product synthesis, and drug discovery.[1][2][3][4] Its prevalence stems from its ability to act as a rigid, low-entropy replacement for linear ethers, and its oxygen atom can serve as a crucial hydrogen bond acceptor in interactions with biological targets.[5] Found in a multitude of FDA-approved drugs like the anti-cancer agent Venetoclax and the antidiabetic drug Sotagliflozin, the THP motif is instrumental in modulating critical ADME (absorption, distribution, metabolism, and excretion) properties.[5]
However, the conformational behavior of the THP ring is far from simple. Its properties are dictated by a delicate balance of steric and stereoelectronic effects. This complexity is magnified with the introduction of geminal disubstitution, particularly at the C2 position adjacent to the endocyclic oxygen. Understanding the forces that govern the three-dimensional structure of these molecules is paramount, as conformation directly dictates molecular recognition and biological activity.[6]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical principles and computational methodologies used to study gem-disubstituted tetrahydropyran rings. We will move beyond a simple recitation of facts to explain the causality behind computational choices, offering a framework for designing, executing, and interpreting theoretical studies in this critical area of chemical science.
Chapter 1: The Foundational Conformation of the Parent Tetrahydropyran Ring
Before delving into the complexities of substitution, we must first understand the intrinsic conformational preferences of the parent tetrahydropyran molecule. Like its carbocyclic analogue, cyclohexane, the THP ring is not planar. It adopts a puckered conformation to relieve angle and torsional strain. The ground-state, lowest-energy conformation is the chair form .[7][8]
Theoretical calculations, using both ab initio and Density Functional Theory (DFT) methods, have been employed to quantify the energies of various THP conformers.[9] The chair conformation is significantly more stable than higher-energy forms such as the boat and twist-boat (or skew-boat) conformers. The energy barrier for the chair-to-twist-boat interconversion is approximately 11 kcal/mol, indicating a high degree of conformational rigidity at room temperature.[9]
| Conformer | Method/Basis Set | Relative Energy (ΔE, kcal/mol) | Reference |
| Chair | B3LYP/6-311+G(d,p) | 0.00 | [9] |
| 2,5-Twist | B3LYP/6-311+G(d,p) | 5.84 | [9] |
| 1,4-Boat | B3LYP/6-311+G(d,p) | 6.23 | [9] |
| Half-Chair (Transition State) | MP2/6-31G(d) | ~11.0 | [9] |
Chapter 2: The Anomeric Effect: Challenging Steric Intuition
When a single electronegative substituent is placed at the C2 position (the "anomeric" carbon), a fascinating stereoelectronic phenomenon emerges: the anomeric effect .[10] First observed in carbohydrate chemistry, this effect describes the thermodynamic preference for an axial orientation of the substituent, defying the expectation that the sterically less-hindered equatorial position would be favored.[10][11]
The physical origin of the anomeric effect is primarily attributed to a stabilizing hyperconjugative interaction.[12][13] Specifically, a lone pair (n) on the endocyclic ring oxygen can donate electron density into the adjacent anti-bonding orbital (σ) of the axial C2-X bond. This n → σ interaction is geometrically optimal when the lone pair and the C-X bond are anti-periplanar (a 180° dihedral angle), a condition perfectly met in the chair conformation when the substituent is axial.[10][14]
This stabilizing interaction can be powerful enough to overcome the steric strain associated with the axial position, leading to a higher population of the axial conformer at equilibrium. The magnitude of this effect varies with the electronegativity of the substituent and the solvent environment.[12][15]
Chapter 3: The Complex World of gem-Disubstituted THP Rings
Introducing a second substituent at the C2 position creates a gem-disubstituted center, adding layers of complexity to the conformational analysis. The interplay between steric hindrance, the Thorpe-Ingold effect, and multiple, potentially competing, stereoelectronic interactions must be considered.
The Thorpe-Ingold Effect: A Geometrical Predisposition
The gem-disubstituent effect, also known as the Thorpe-Ingold effect, describes the observation that increasing the size of geminal substituents on a carbon chain decreases the internal bond angle between them, which in turn favors ring-closing reactions.[16][17] Within a pre-formed THP ring, this effect can influence the puckering and conformational preference by altering the natural bond angles and introducing strain, which must be balanced against other forces.
The Generalized Anomeric Effect in Spiroketals
A classic example of a gem-disubstituted THP system is a spiroketal, where the C2 carbon is shared by two rings. In these systems, a "double anomeric effect" can be observed.[18] When both endocyclic C-O bonds are axial with respect to the adjacent ring, two stabilizing n → σ* interactions can occur simultaneously.[18][19] This provides a powerful driving force for the system to adopt a conformation that maximizes these stereoelectronic benefits, often leading to highly predictable and rigid three-dimensional structures.[20]
// Nodes for the spiroketal structure C_spiro [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O1 [label="O1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_ring1 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_ring2 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Orbital nodes lp1 [label="n(O1)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; lp2 [label="n(O2)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sigma_star1 [label="σ(C-O2)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sigma_star2 [label="σ(C-O1)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Structural edges C_spiro -- O1; C_spiro -- O2; O1 -- C_ring1; C_ring1 -- C_spiro [style=invis]; // for layout O2 -- C_ring2; C_ring2 -- C_spiro [style=invis]; // for layout
// Hyperconjugation edges lp1 -> sigma_star1 [label="Interaction 1", color="#EA4335", style=dashed, constraint=false]; lp2 -> sigma_star2 [label="Interaction 2", color="#4285F4", style=dashed, constraint=false];
{rank=same; O1; O2} } /dot Figure 2: Spiroketals can exhibit a double anomeric effect, where lone pairs on each oxygen donate into the antibonding orbital of the adjacent C-O bond.
Dissecting Competing Forces
When the two geminal substituents are different (e.g., a fluorine and a methyl group), the situation becomes a contest between steric and stereoelectronic effects.
-
Stereoelectronic Effect: An electronegative group (like F, OH, OMe) will prefer the axial position to benefit from the anomeric effect.[12]
-
Steric Effect: A bulky group (like methyl, phenyl) will strongly prefer the less-crowded equatorial position to avoid 1,3-diaxial interactions.
Computational chemistry is the indispensable tool for resolving this conflict. By calculating the relative Gibbs free energies of the possible conformers, we can predict the dominant species at equilibrium. Studies on 2-substituted THPs show that while a methoxy group has a strong axial preference (anomeric effect), a bulkier amino group can favor the equatorial position due to overriding steric repulsion.[12][13]
Chapter 4: A Practical Guide to the Computational Workflow
Theoretical studies of these systems are not a "black box." The choices made at each step of the process are critical for obtaining physically meaningful results. Here, we outline a self-validating protocol for the conformational analysis of a gem-disubstituted THP.
The Hierarchy of Computational Methods
The choice of computational method is a trade-off between accuracy and computational cost.
-
Molecular Mechanics (MM): Uses classical force fields (e.g., MMFF, AMBER). Very fast and excellent for initial, broad conformational searches of flexible molecules.[21]
-
Semi-Empirical Methods: A step up from MM, incorporating some quantum mechanics. Good for refining a large number of conformers.
-
Density Functional Theory (DFT): The workhorse of modern computational chemistry. Offers a good balance of accuracy and cost for calculating relative energies and geometries. Functionals like B3LYP or dispersion-corrected functionals like ωB97X-D are common choices.[8][9]
-
Ab Initio Methods (e.g., MP2): Highly accurate but computationally expensive. Often used as a "gold standard" to benchmark DFT results for smaller systems.[9]
// Nodes start [label="1. 2D/3D Structure Input\n(e.g., SMILES or SDF)", shape=ellipse, fillcolor="#FBBC05"]; conf_search [label="2. Conformational Search\n(Molecular Mechanics - MMFF94)"]; filter [label="3. Filtering & Clustering\n(Energy window, RMSD)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dft_opt [label="4. Geometry Optimization\n(DFT: B3LYP/6-31G(d))"]; freq_calc [label="5. Frequency Calculation\n(Confirm minima, get ΔG)"]; analysis [label="6. Advanced Analysis\n(NBO, QTAIM)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; results [label="7. Final Results\n(Relative energies, populations)", shape=ellipse, fillcolor="#FBBC05"];
// Edges start -> conf_search; conf_search -> filter; filter -> dft_opt [label="Low-energy conformers"]; dft_opt -> freq_calc; freq_calc -> analysis; analysis -> results; freq_calc -> results [style=dashed]; } /dot Figure 3: A typical multi-level computational workflow for determining the stable conformers of a substituted tetrahydropyran.
Experimental Protocol: Step-by-Step Computational Analysis
This protocol provides a robust framework for investigating a novel gem-disubstituted THP.
-
Structure Generation:
-
Draw the 2D structure of the molecule.
-
Use a molecular editor (e.g., Avogadro, ChemDraw) to generate an initial 3D structure.
-
-
Conformational Search:
-
Causality: The initial 3D structure is likely not the global energy minimum. A systematic or stochastic search is required to explore the potential energy surface.
-
Method: Employ a molecular mechanics force field (e.g., MMFF94) or a fast semi-empirical method to generate thousands of potential conformers by rotating all single bonds. Software like OpenEye's Omega or free alternatives can be used.[22]
-
Output: A large set of conformers.
-
-
Filtering and Optimization:
-
Causality: To make the problem computationally tractable, we must focus on the most relevant, low-energy structures for higher-level QM calculations.
-
Method:
-
Filter the conformers, keeping only those within a reasonable energy window (e.g., 5-10 kcal/mol) of the lowest energy structure found.
-
Cluster the remaining conformers based on root-mean-square deviation (RMSD) to eliminate duplicates.
-
Perform a full geometry optimization on this reduced set of unique conformers using a reliable DFT method (e.g., B3LYP/6-31G(d)).
-
-
-
Refinement and Verification:
-
Causality: To obtain accurate energies and confirm that the optimized structures are true energy minima, a more accurate basis set and a frequency calculation are necessary.
-
Method:
-
Re-optimize the lowest-energy conformers from the previous step with a larger basis set (e.g., cc-pVTZ) for higher accuracy.
-
Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true minimum on the potential energy surface.
-
The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections, allowing for the calculation of Gibbs free energy (ΔG), which is most relevant for predicting equilibrium populations.
-
-
-
Probing Stereoelectronic Effects with NBO Analysis:
-
Causality: To explicitly confirm and quantify the anomeric effect, we must analyze the molecule's electronic structure.
-
Method: Perform a Natural Bond Orbital (NBO) analysis on the final optimized geometries. Look for the second-order perturbation theory energy, E(2), associated with the donor-acceptor interaction between the oxygen lone pair (LP(O)) and the antibonding C-X orbital (σ*(C-X)).
-
Interpretation: A significant E(2) value (typically > 2 kcal/mol) provides direct, quantitative evidence of a stabilizing hyperconjugative interaction.[23][24]
-
| Interaction Type | Donor NBO | Acceptor NBO | E(2) Stabilization Energy (kcal/mol) |
| Anomeric Effect | LP (O5) | σ* (C2-F_axial) | ~5-10 |
| Steric Repulsion | LP (C-H) | LP* (O5) | ~1-3 |
| No Interaction | LP (O5) | σ* (C2-F_equatorial) | < 0.5 |
Conclusion: From Theoretical Principles to Rational Design
The conformational preference of gem-disubstituted tetrahydropyran rings is governed by a sophisticated interplay of steric and stereoelectronic forces. While steric hindrance provides a simple, intuitive model, it is often the subtle, quantum mechanical n → σ* interactions of the anomeric effect that dictate the final three-dimensional structure. For drug discovery professionals and synthetic chemists, a deep understanding of these principles is not merely an academic exercise. It is a predictive tool that enables the rational design of molecules with specific shapes and, consequently, desired biological functions and improved physicochemical properties.
The computational workflows detailed in this guide provide a validated, systematic approach to dissecting these forces. By combining efficient conformational searching with high-level DFT calculations and specialized analyses like NBO, researchers can move from speculation to quantitative prediction, accelerating the design-build-test-learn cycle in modern drug development.
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ChemTube3D. (n.d.). Anomeric Effect. Retrieved from [Link]
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Ma, J., Wang, F., & Liu, J. (2017). Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase explored by the use of VUV photoionization and vibrational spectroscopy. The Journal of Chemical Physics, 146(13), 134306. [Link]
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Reddy, D. S., & Kumar, V. (2010). A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. Organic letters, 12(1), 100–103. [Link]
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Semantic Scholar. (n.d.). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Retrieved from [Link]
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Barbeau, X., et al. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 18, 129-138. [Link]
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Rowan Scientific. (n.d.). Conformational Searching. Retrieved from [Link]
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ChemMate. (2020, September 3). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY [Video]. YouTube. [Link]
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Cutignano, A., et al. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 19(6), 332. [Link]
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Salzner, U., & Schleyer, P. v. R. (1993). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry, 58(23), 6299-6309. [Link]
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Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from [Link]
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Hayday, K., & McKelvey, R. D. (1976). An anomeric effect in photochemical hydrogen abstraction reactions of tetrahydropyranyl ethers. The Journal of Organic Chemistry, 41(13), 2222-2227. [Link]
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Fletcher, S. P., et al. (2019). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Chemical science, 10(23), 6048–6053. [Link]
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Vila, A., & Mosquera, R. A. (2014). The anomeric effect: the dominance of exchange effects in closed-shell systems. Organic & Biomolecular Chemistry, 12(6), 925-932. [Link]
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Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 14(4), 65. [Link]
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O'Brien, P., & Childs, A. C. (2006). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 4(21), 3871-3884. [Link]
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Barbeau, X., et al. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 18, 129–138. [Link]
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Smith, M. W., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. Chemical science, 7(10), 6549–6555. [Link]
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An In-depth Technical Guide to the Stereochemistry of 4-phenyl-tetrahydropyran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] This guide provides a detailed examination of the stereochemical intricacies of a specific, yet representative, member of this class: 4-phenyl-tetrahydropyran-4-carbaldehyde. As a molecule featuring a quaternary stereocenter, its three-dimensional architecture presents both challenges and opportunities in drug design. We will explore the fundamental principles of its stereoisomerism, delve into strategies for its stereoselective synthesis, and analyze the conformational dynamics that dictate its interaction with biological targets. This document is intended to serve as a technical resource for researchers engaged in the design and synthesis of novel therapeutics incorporating substituted tetrahydropyran rings.
The Significance of the Tetrahydropyran Scaffold in Drug Discovery
The tetrahydropyran ring is a bioisosteric replacement for cyclohexane, offering a key advantage in its reduced lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1] The endocyclic oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1] Consequently, the THP motif is found in a variety of approved drugs and clinical candidates, underscoring its importance in medicinal chemistry. The introduction of substituents onto the THP ring, particularly at a single carbon atom to create a quaternary center, allows for the precise spatial orientation of functional groups, which can be critical for target engagement and selectivity.
Stereochemical Considerations of 4-phenyl-tetrahydropyran-4-carbaldehyde
The central focus of this guide, 4-phenyl-tetrahydropyran-4-carbaldehyde, possesses a single stereocenter at the C4 position. This carbon is bonded to four different substituents: a phenyl group, a carbaldehyde group, and two methylene groups of the tetrahydropyran ring (C3 and C5). This arrangement gives rise to a pair of enantiomers, the (R)- and (S)-isomers.
Figure 1: Enantiomers of 4-phenyl-tetrahydropyran-4-carbaldehyde.
The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a critical aspect of their development as potential drug candidates. The separation of enantiomers or, more preferably, their asymmetric synthesis is paramount to ensure a homogeneous active pharmaceutical ingredient.
Strategies for Stereoselective Synthesis
The synthesis of substituted tetrahydropyrans with high stereocontrol is a well-explored area of organic chemistry.[3][4] Several strategies can be envisioned for the stereoselective synthesis of 4-phenyl-tetrahydropyran-4-carbaldehyde.
Prins Cyclization
A powerful method for constructing the tetrahydropyran ring is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[5][6] For the synthesis of our target molecule, a suitably substituted homoallylic alcohol could react with an appropriate aldehyde to form the tetrahydropyran ring with the desired substituents at C4. The stereochemical outcome of the Prins cyclization is often dependent on the geometry of the starting alkene and the reaction conditions.[5]
Figure 2: Generalized workflow for a Prins cyclization reaction.
Intramolecular Hydroalkoxylation
Another effective strategy is the intramolecular hydroalkoxylation of a δ-hydroxy olefin.[7] This reaction can be catalyzed by various transition metals, such as platinum or gold, and allows for the stereoselective formation of the tetrahydropyran ring. The stereochemistry at the newly formed stereocenter can be influenced by the existing stereocenters in the starting material.
Synthesis from Tetrahydro-4H-pyran-4-one
A commercially available starting material, tetrahydro-4H-pyran-4-one, provides a convergent route to the target molecule.[2] This approach involves the nucleophilic addition of a phenyl group and a one-carbon unit that can be converted to a carbaldehyde.
Experimental Protocol: Synthesis via Grignard Addition and Oxidation
-
Grignard Reaction: To a solution of tetrahydro-4H-pyran-4-one in anhydrous THF at -78 °C, add a solution of phenylmagnesium bromide in THF dropwise.
-
Cyanation: After stirring for 2 hours, quench the reaction with a solution of sodium cyanide in water. This introduces the nitrile group which will be a precursor to the carbaldehyde.
-
Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Reduction: Reduce the nitrile to the corresponding aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.[8]
-
Work-up and Purification: Quench the reaction with a saturated solution of ammonium chloride and extract the product. Purify by column chromatography to yield 4-phenyl-tetrahydropyran-4-carbaldehyde.
This sequence will produce a racemic mixture of the (R)- and (S)-enantiomers. Enantioselective synthesis would require the use of a chiral auxiliary or a chiral catalyst in one of the key steps.
Conformational Analysis
The tetrahydropyran ring typically adopts a chair conformation to minimize torsional and angle strain.[9] For 4-phenyl-tetrahydropyran-4-carbaldehyde, two chair conformations are possible for each enantiomer, differing in the axial or equatorial orientation of the phenyl and carbaldehyde groups.
Figure 3: Chair conformations of 4-phenyl-tetrahydropyran-4-carbaldehyde.
The relative stability of these conformers is governed by steric interactions. The conformation where the bulky phenyl group occupies the equatorial position is expected to be significantly more stable, as this minimizes 1,3-diaxial interactions with the axial hydrogens at C2 and C6.[10][11] The carbaldehyde group, being smaller than the phenyl group, would also preferentially occupy the equatorial position. Therefore, the di-equatorial conformer is predicted to be the most populated conformation at equilibrium.
Quantitative Data Summary
| Conformer | Phenyl Position | Carbaldehyde Position | Relative Stability |
| 1 | Equatorial | Equatorial | Most Stable |
| 2 | Equatorial | Axial | Less Stable |
| 3 | Axial | Equatorial | Less Stable |
| 4 | Axial | Axial | Least Stable |
Note: The relative stabilities are qualitative predictions based on steric principles. Computational modeling, such as density functional theory (DFT) calculations, would be required for a quantitative assessment of the energy differences between these conformers.[10]
Conclusion
The stereochemistry of 4-phenyl-tetrahydropyran-4-carbaldehyde is a multifaceted topic with significant implications for its potential application in drug discovery. The presence of a quaternary stereocenter necessitates careful consideration of enantioselectivity during synthesis. Established methods such as the Prins cyclization and intramolecular hydroalkoxylation offer viable routes to this molecule with a high degree of stereocontrol. Conformational analysis reveals a strong preference for a chair conformation with the bulky phenyl and carbaldehyde substituents in equatorial positions to minimize steric strain. A thorough understanding of these stereochemical and conformational features is essential for the rational design of novel therapeutics incorporating this and related tetrahydropyran scaffolds.
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Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. [Link]
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Stereoselective Synthesis of 2,6-trans-Tetrahydropyrans. ACS Publications. [Link]
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Highly Stereoselective Synthesis of 4-OH-Tetrahydropyrans Using Iron(III) Catalysis. J. Am. Chem. Soc. 2012, 134, 17564–17573. [Link]
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Literature review of 4-substituted oxane carbaldehydes
An In-Depth Technical Guide to the Synthesis and Application of 4-Substituted Oxane Carbaldehydes
Foreword: The Oxane Scaffold in Modern Chemistry
The tetrahydropyran (oxane) ring is a privileged structural motif, abundantly present in a vast array of biologically significant natural products, particularly those of marine origin.[1][2] Its prevalence has made it an attractive target for synthetic chemists, driving the development of numerous elegant and efficient methodologies for its construction.[3] The inherent conformational preferences of the oxane ring, coupled with its ability to engage in hydrogen bonding and modulate physicochemical properties, make it a cornerstone in contemporary drug discovery.[4][5]
This guide focuses on a specific, highly versatile subclass: 4-substituted oxane carbaldehydes. The C4-position offers a strategic point for introducing molecular diversity, while the carbaldehyde serves as a versatile synthetic handle for a myriad of chemical transformations. As a senior application scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and strategic application of these pivotal building blocks. We will delve into the causality behind experimental choices, present validated protocols, and explore the impact of this scaffold on molecular design.
Part 1: Strategic Synthesis of the 4-Substituted Oxane Core
The construction of the tetrahydropyran ring is the foundational challenge. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and tolerance of functional groups. Several powerful methods have emerged as pillars of oxane synthesis.[2]
Hetero-Diels-Alder Cycloaddition
The hetero-Diels-Alder (HDA) reaction between a diene and an aldehyde is a highly efficient method for accessing tetrahydropyran-4-one derivatives, which are direct precursors to the target scaffold.[1] The development of chiral catalysts has rendered this approach particularly powerful for asymmetric synthesis.
-
Causality and Mechanism: This [4+2] cycloaddition proceeds via a concerted mechanism. Lewis acid catalysis is typically employed to lower the LUMO of the dienophile (the aldehyde), accelerating the reaction. The substitution pattern on the diene and the choice of catalyst are critical for controlling regioselectivity and stereoselectivity. For instance, Danishefsky's diene is a classic choice for producing 2,6-disubstituted tetrahydropyran-4-ones.[1]
-
Experimental Protocol: Asymmetric Hetero-Diels-Alder
-
To a solution of the chiral chromium(III) catalyst (e.g., Jacobsen's catalyst, 5 mol%) in a suitable solvent (e.g., CH₂Cl₂) at -20 °C, add the aldehyde (1.0 equiv).
-
Stir the mixture for 30 minutes to allow for catalyst-aldehyde complexation.
-
Add the diene (e.g., Danishefsky's diene, 1.2 equiv) dropwise over 15 minutes.
-
Maintain the reaction at -20 °C and monitor by TLC until the aldehyde is consumed (typically 4-12 hours).
-
Quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl).
-
Extract the product with an organic solvent, dry over MgSO₄, concentrate, and purify by column chromatography to yield the tetrahydropyran-4-one.
-
Prins Cyclization
The Prins cyclization and its variants represent a powerful and versatile strategy for constructing the tetrahydropyran ring through the intramolecular addition of an alkene to an oxocarbenium ion intermediate.[1] This method allows for the direct and stereoselective synthesis of highly substituted systems.[6][7]
-
Causality and Mechanism: The reaction is initiated by the formation of an oxocarbenium ion from an aldehyde and a homoallylic alcohol under acidic conditions (Brønsted or Lewis acid). This cation is then trapped intramolecularly by the alkene, forming a tetrahydropyranyl cation. The final product is determined by the nature of the nucleophile that quenches this cation. The stereochemical outcome is often controlled by a chair-like transition state, which minimizes steric interactions.[7]
Intramolecular Oxa-Michael Addition
The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system provides a direct route to functionalized tetrahydropyrans.[1] The stereochemical outcome of this cyclization is highly dependent on the reaction conditions.[1]
-
Causality and Mechanism: Under basic conditions, the reaction typically proceeds via deprotonation of the hydroxyl group to form an alkoxide, which then attacks the Michael acceptor. This kinetically controlled pathway often yields the trans-substituted product. Conversely, acidic conditions or thermodynamic control can favor the formation of the more stable cis-substituted product.[1] Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these cyclizations.[8][9]
Part 2: Installing the Carbaldehyde: A Synthetic Gateway
With the 4-substituted oxane core in hand, the next critical step is the introduction of the carbaldehyde functionality at the C4 position. This is typically achieved through the manipulation of a pre-existing functional group.
Oxidation of a Primary Alcohol
The most common and reliable method is the oxidation of a 4-hydroxymethyl group. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.
-
Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 equiv) in dry CH₂Cl₂ at -78 °C, add DMSO (3.0 equiv) dropwise and stir for 15 minutes.
-
Add a solution of the 4-hydroxymethyl oxane (1.0 equiv) in CH₂Cl₂ dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equiv) and stir for 20 minutes.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is often pure enough for the next step or can be purified by silica gel chromatography.
-
Partial Reduction of an Ester
The controlled reduction of a 4-carboalkoxy group (ester) to the aldehyde is another effective strategy. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the reagent of choice for this transformation.
-
Causality: At -78 °C, DIBAL-H forms a stable tetrahedral intermediate with the ester. Upon aqueous workup, this intermediate collapses to release the aldehyde. Allowing the reaction to warm before quenching would result in over-reduction to the primary alcohol.
Part 3: Reactivity and Conformational Control
The 4-substituted oxane carbaldehyde is a bifunctional molecule where the reactivity of the aldehyde is influenced by the stereochemistry and steric bulk of the C4-substituent and the overall conformation of the oxane ring.
Conformational Analysis: The Anomeric Effect and Steric Bias
The tetrahydropyran ring strongly prefers a chair conformation to minimize torsional and angle strain.[10] Substituents at the C4 position will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. The carbaldehyde group itself is relatively small, but its orientation (axial vs. equatorial) dictates the facial selectivity of nucleophilic attack. The presence of electronegative substituents on the ring can introduce anomeric effects that may influence the conformational equilibrium.[11][12]
| Conformer | C4-Substituent Position | Relative Stability | Implication for Reactivity |
| Chair A | Equatorial | High | Nucleophilic attack is less hindered. |
| Chair B | Axial | Low | Nucleophilic attack may be sterically shielded by axial hydrogens. |
| Twist-Boat | - | Very Low | Generally not a significant contributor at room temperature. |
Key Synthetic Transformations
The aldehyde group is a gateway to a vast array of chemical structures. Its reactions in this context allow for the elaboration of the oxane core into more complex and medicinally relevant scaffolds.[13]
-
Olefinations (e.g., Wittig Reaction): Converts the aldehyde to an alkene, providing a means for carbon chain extension. The choice of ylide (stabilized vs. unstabilized) controls the E/Z selectivity of the resulting double bond.
-
Reductive Amination: A powerful method for synthesizing amines. The aldehyde is condensed with a primary or secondary amine to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride.
-
Aldol and Related Condensations: Enables the formation of new C-C bonds and the introduction of new stereocenters. Diastereoselectivity can often be controlled by the choice of enolate and reaction conditions.
-
Nucleophilic Additions (e.g., Grignard Reagents): Adds organometallic reagents to the aldehyde to form secondary alcohols, creating a new stereocenter at the carbinol position.
-
Spirocyclization: The aldehyde can act as an electrophile in intramolecular reactions to form spirocyclic systems, which are of great interest in drug discovery for their three-dimensional architecture.[14][15] For example, an intramolecular reaction with a nucleophile tethered to another position on the oxane ring can generate complex spiro-oxetanes or other fused ring systems.[16][17]
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The 4-substituted oxane motif is increasingly recognized as a valuable scaffold in drug design.[2] Its incorporation can favorably modulate key drug-like properties.
-
Metabolic Stability: The ether linkage of the oxane ring is generally resistant to metabolic degradation compared to more labile functional groups. The C4-position allows for the introduction of substituents that can block potential sites of metabolism.
-
Physicochemical Properties: As a polar, sp³-rich motif, the oxane ring can improve aqueous solubility and reduce lipophilicity compared to purely carbocyclic analogues.[5] This is a critical consideration in optimizing pharmacokinetic profiles.
-
Bioisosterism: The 4,4-disubstituted oxane core can serve as a polar bioisostere for a gem-dimethyl group or a carbonyl group.[5] This substitution can maintain or improve binding affinity while enhancing properties like solubility and metabolic stability.
-
Three-Dimensionality: The defined chair conformation of the oxane ring presents substituents in precise three-dimensional vectors. This is highly advantageous for achieving high-affinity and selective interactions with biological targets, moving away from "flat" drug molecules.[4]
Conclusion and Future Outlook
4-Substituted oxane carbaldehydes are more than just synthetic intermediates; they are strategic building blocks that bridge the gap between fundamental synthetic methodology and applied medicinal chemistry. The robust methods for their synthesis, combined with the versatile reactivity of the aldehyde, provide a powerful platform for the creation of novel molecular architectures. Future research will likely focus on the development of even more efficient and stereoselective catalytic methods for their construction and the continued exploration of their use as core scaffolds in the design of next-generation therapeutics targeting complex diseases. The ability to precisely control stereochemistry and introduce diverse functionality at the C4-position ensures that this scaffold will remain a valuable tool in the arsenal of synthetic and medicinal chemists for years to come.
References
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Zhuravlev, F.; Stepanov, A.; Boldyrev, A. Oxa-spirocycles: synthesis, properties and applications. RSC Adv.2018 , 8(1), 1-13.
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Methodological & Application
Application Note & Protocol: A Strategic Approach to the Synthesis of 4-Phenyl-tetrahydropyran-4-carbaldehyde via Acid-Catalyzed Prins Cyclization
Executive Summary
The tetrahydropyran (THP) ring is a privileged scaffold, frequently encountered in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2][3] Its prevalence underscores the continuous need for robust and stereoselective synthetic methodologies for its construction. The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, has emerged as a particularly powerful and versatile strategy for assembling the THP core.[4][5] This document provides a detailed guide to a strategic application of the Prins cyclization for the synthesis of 4-phenyl-tetrahydropyran-4-carbaldehyde, a valuable building block for chemical library synthesis in drug discovery.[6][7] We present a two-step protocol involving an initial Prins cyclization using a masked aldehyde, followed by a deprotection step. This approach explains the causal logic behind reagent selection, reaction conditions, and potential challenges, offering a comprehensive protocol for researchers in the field.
The Scientific Rationale: Mechanism and Strategy
The successful synthesis of the target molecule hinges on a strategic adaptation of the classic Prins cyclization. A direct reaction with a formaldehyde equivalent would typically install a hydroxyl group or other nucleophile at the C4 position. Our strategy circumvents this by employing a carbonyl partner that contains a protected aldehyde functionality, which is unmasked post-cyclization.
2.1. The Core Mechanism
The reaction proceeds through a cascade of well-defined cationic intermediates. The choice of a suitable Brønsted or Lewis acid catalyst is critical for initiating the reaction without promoting unwanted side reactions.[8][9]
The key mechanistic steps are as follows:
-
Oxocarbenium Ion Formation: The acid catalyst activates the carbonyl group of the aldehyde equivalent (in our proposed protocol, acrolein dimethyl acetal), facilitating the formation of a highly reactive oxocarbenium ion.
-
C-C Bond Formation: The π-nucleophile of the homoallylic alcohol (2-phenylallyl alcohol) attacks the oxocarbenium ion. This is the primary carbon-carbon bond-forming step.
-
6-Endo-Trig Cyclization: The resulting intermediate undergoes a 6-endo-trig cyclization, where the tethered hydroxyl group acts as an intramolecular nucleophile, attacking the carbocation generated from the initial C-C bond formation. This step forges the tetrahydropyran ring.
-
Stereochemical Control: The cyclization typically proceeds through a low-energy, chair-like transition state, which dictates the stereochemical outcome of the substituents on the newly formed ring.[3][10]
-
Deprotection: A final hydrolysis step unmasks the aldehyde to yield the target product.
2.2. Mechanistic Diagram
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Application Note: Intramolecular Hydroalkoxylation for the Synthesis of the 4-Phenyloxane Ring
Abstract: The oxane (tetrahydropyran) scaffold is a privileged structure found in numerous natural products and pharmaceutically active compounds.[1] Intramolecular hydroalkoxylation of unsaturated alcohols presents a highly atom-economical and direct strategy for the synthesis of these valuable cyclic ethers.[1][2] This application note provides a detailed technical guide for researchers on the synthesis of a 4-phenyloxane ring system via intramolecular hydroalkoxylation. We will explore the mechanistic underpinnings of the reaction, compare various catalytic systems, and provide a field-proven, step-by-step protocol using a modern gold(I) catalyst, chosen for its efficiency and mild reaction conditions.
Scientific Foundation: Mechanism and Catalysis
The intramolecular hydroalkoxylation to form a six-membered oxane ring is a 6-endo cyclization. The reaction involves the addition of a hydroxyl group across a carbon-carbon double bond within the same molecule. While this transformation can be thermodynamically favorable, it is kinetically slow and typically requires catalysis to proceed at a practical rate. The choice of catalyst is paramount as it dictates the reaction mechanism, efficiency, and compatibility with various functional groups.
1.1. Catalytic Strategies: A Comparative Overview
The activation strategy generally involves either enhancing the nucleophilicity of the alcohol (Brønsted base catalysis), increasing the electrophilicity of the alkene (Brønsted/Lewis acid catalysis), or utilizing transition metals that can coordinate with the alkene.
-
Brønsted/Lewis Acid Catalysis: Strong Brønsted acids like triflic acid (TfOH) or p-toluenesulfonic acid (p-TsOH) can protonate the alkene, generating a carbocation intermediate that is then trapped by the intramolecular hydroxyl group.[2][3] However, these harsh conditions can lead to side reactions and are often incompatible with sensitive functional groups.[2] Lewis acids, such as lanthanide triflates, offer a milder alternative, promoting the reaction with high selectivity.[4]
-
Transition Metal Catalysis: A plethora of transition metals, including copper, rhodium, and lanthanides, have been shown to catalyze hydroalkoxylation.[5][6][7][8] Among these, cationic gold(I) complexes have emerged as exceptionally powerful π-acids for activating alkenes and alkynes toward nucleophilic attack under very mild conditions.[9][10] The gold catalyst coordinates to the alkene, rendering it highly electrophilic and susceptible to attack by the tethered alcohol. This pathway avoids the generation of free carbocations, thus minimizing side reactions.
-
Biomimetic and Enzymatic Catalysis: Nature synthesizes complex cyclic ethers with remarkable precision. Recent research has led to the development of enzyme-catalyzed hydroalkoxylations and supramolecular systems, such as resorcin[5]arene hexamers, that mimic enzymatic pockets to facilitate the reaction under exceptionally mild conditions.[1][2][11][12] These methods offer high selectivity but are often substrate-specific.
1.2. Mechanistic Pathway: Gold(I)-Catalyzed Cyclization
The gold(I)-catalyzed pathway for the formation of the 4-phenyloxane ring from a suitable homoallylic alcohol proceeds through a well-defined catalytic cycle, which is illustrated below. The key step is the activation of the alkene via π-complexation with the cationic gold(I) species.
Caption: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation Cycle.
The cycle begins with the coordination of the gold(I) catalyst to the alkene of the substrate (e.g., 2-phenylpent-4-en-2-ol). This activation facilitates the nucleophilic attack of the hydroxyl group in a 6-endo-trig fashion to form an organogold intermediate. The turnover-limiting step is often the subsequent protodeauration, which releases the 4-phenyl-4-methyloxane product and regenerates the active gold(I) catalyst.[13]
Protocol: Gold(I)-Catalyzed Synthesis of 4-Methyl-4-phenyloxane
This protocol details the synthesis of 4-methyl-4-phenyloxane from 2-phenylpent-4-en-2-ol using a commercially available gold(I) catalyst. This specific substrate is chosen to illustrate the formation of a quaternary center adjacent to the phenyl group, a common challenge in organic synthesis.
2.1. Materials and Equipment
-
Reagents:
-
2-phenylpent-4-en-2-ol (Substrate)
-
(Ph₃P)AuCl (Gold(I) Pre-catalyst)
-
AgOTf (Silver Triflate, Co-catalyst/Halide Scavenger)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Oven-dried round-bottom flasks and glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Rotary evaporator
-
Glass column for chromatography
-
2.2. Catalyst Performance Comparison
The choice of catalyst significantly impacts reaction outcomes. The following table summarizes typical conditions and considerations for different catalytic systems for this class of transformation.
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Advantages | Disadvantages |
| p-TsOH | 10 - 100 | 25 - 80 | Inexpensive, readily available | Harsh conditions, potential for side reactions (e.g., dehydration, rearrangement)[2][3] |
| Yb(OTf)₃ | 5 - 10 | 25 - 60 | Mild, recyclable in ionic liquids | Can be moisture sensitive, higher cost than Brønsted acids[4] |
| (Ph₃P)AuCl / AgOTf | 1 - 5 | 0 - 25 | Very mild, high yields, excellent functional group tolerance | High cost of gold and silver salts, air/light sensitivity[10][14] |
2.3. Experimental Workflow Diagram
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Application Notes & Protocols: Strategic Derivatization of the Aldehyde Group in 4-Phenyloxane-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of key derivatization strategies for the aldehyde functional group in 4-phenyloxane-4-carbaldehyde, a sterically hindered heterocyclic aldehyde of interest in medicinal chemistry and materials science. We delve into the mechanistic underpinnings and provide detailed, field-tested protocols for three pivotal transformations: oxime formation, reductive amination, and olefination via the Horner-Wadsworth-Emmons reaction. The causality behind experimental choices, including reagent selection and reaction condition optimization, is explained to empower researchers in adapting these methods for their specific molecular targets. This document is intended for researchers, scientists, and drug development professionals seeking to modify complex aldehydes for structure-activity relationship (SAR) studies, analytical purposes, or the synthesis of novel chemical entities.
Introduction: The Synthetic Challenge and Strategic Importance
The aldehyde functional group is a cornerstone of organic synthesis, prized for its versatile reactivity.[1] In the context of drug discovery and development, the derivatization of aldehydes on a core scaffold like 4-phenyloxane-4-carbaldehyde is a critical step in exploring the chemical space around a pharmacophore. Such modifications can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties.
However, the quaternary carbon alpha to the carbonyl in 4-phenyloxane-4-carbaldehyde introduces significant steric hindrance. This structural feature can impede the approach of nucleophiles, rendering standard aldehyde transformations sluggish or low-yielding. Therefore, a carefully considered strategy is paramount for successful derivatization. This guide focuses on robust methods that overcome these steric challenges to afford synthetically useful products.
Foundational Principles of Aldehyde Reactivity
The reactivity of the aldehyde in 4-phenyloxane-4-carbaldehyde is governed by the electrophilicity of the carbonyl carbon. Nucleophilic addition is the primary mechanistic pathway for the reactions discussed herein.[2] The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then undergoes further transformation depending on the nature of the nucleophile and the reaction conditions.[3]
Strategic Derivatization Pathways
A logical workflow is essential when planning the derivatization of a complex aldehyde. The choice of reaction depends on the desired final product and the compatibility of the starting material with the required reagents and conditions.
Caption: Strategic pathways for derivatizing 4-phenyloxane-4-carbaldehyde.
Protocol I: Oxime Formation
The formation of an oxime from an aldehyde and hydroxylamine is a classic and reliable condensation reaction.[4] Oximes are versatile intermediates that can be further reduced to amines or undergo rearrangement reactions like the Beckmann rearrangement.[5] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl, followed by dehydration.[5]
Rationale for Reagent and Condition Selection
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This salt is a stable and convenient source of hydroxylamine.
-
Base (e.g., Sodium Acetate, Pyridine): A mild base is required to neutralize the HCl salt and liberate the free hydroxylamine nucleophile. The choice of base can influence reaction rates; pyridine is often used for more hindered substrates.
-
Solvent: Protic solvents like ethanol or methanol are typically used as they readily dissolve the reactants and facilitate proton transfer steps in the mechanism.
Detailed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyloxane-4-carbaldehyde (1.0 eq) in ethanol (10 mL per mmol of aldehyde).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude oxime can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Value | Rationale |
| Temperature | Reflux (78 °C) | Provides sufficient energy to overcome the activation barrier for the sterically hindered aldehyde. |
| Reaction Time | 2-4 hours | Typical duration for complete conversion; should be monitored by TLC. |
| Stoichiometry | 1.2 eq NH₂OH·HCl | A slight excess ensures complete consumption of the aldehyde. |
Protocol II: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting an aldehyde into a primary, secondary, or tertiary amine in a single pot.[6] The reaction involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[7]
Rationale for Reagent and Condition Selection
-
Amine: A primary or secondary amine can be used to generate the desired product.
-
Reducing Agent (Sodium Triacetoxyborohydride, NaBH(OAc)₃): This reagent is particularly effective for reductive aminations. It is milder than other hydrides like sodium borohydride and is selective for the reduction of the protonated imine in the presence of the starting aldehyde.[8] This selectivity minimizes the side reaction of aldehyde reduction to the corresponding alcohol.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred to avoid unwanted reactions with the hydride reagent.
-
Acid Catalyst (Acetic Acid): A catalytic amount of a weak acid facilitates the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.[9]
Detailed Experimental Protocol
-
Reactant Preparation: To a solution of 4-phenyloxane-4-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in dichloromethane (DCM, 15 mL per mmol of aldehyde), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude amine can be purified by column chromatography.
Caption: Reductive amination workflow.
Protocol III: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction
To convert the aldehyde into an alkene, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction, especially for hindered aldehydes.[10][11] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide, often leading to higher yields and easier purification as the phosphate byproduct is water-soluble.[12] The reaction typically favors the formation of the (E)-alkene.[10]
Rationale for Reagent and Condition Selection
-
Phosphonate Ester: The choice of phosphonate ester determines the structure of the resulting alkene. For example, triethyl phosphonoacetate can be used to install an acrylate moiety.
-
Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to deprotonate the phosphonate ester and generate the reactive carbanion.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the strong base and the carbanion intermediate.
Detailed Experimental Protocol
-
Anhydrous Conditions: All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Carbanion Formation: In a two-necked flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. Hydrogen gas evolution will be observed.
-
Aldehyde Addition: Cool the resulting solution of the phosphonate carbanion back to 0 °C. Add a solution of 4-phenyloxane-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-6 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired alkene.
| Parameter | Value | Rationale |
| Base | NaH | Strong, non-nucleophilic base for efficient carbanion formation. |
| Solvent | Anhydrous THF | Aprotic solvent to maintain the reactivity of the base and carbanion. |
| Temperature | 0 °C to RT | Controlled addition at 0 °C manages exothermicity; reaction proceeds efficiently at RT. |
Conclusion and Future Perspectives
The derivatization of the sterically encumbered aldehyde in 4-phenyloxane-4-carbaldehyde can be successfully achieved through carefully selected and optimized synthetic methods. The protocols detailed in this application note for oxime formation, reductive amination, and Horner-Wadsworth-Emmons olefination provide robust and reproducible pathways to key structural analogs. These methods serve as a foundational toolkit for chemists engaged in lead optimization and the development of novel chemical entities, enabling the systematic exploration of structure-activity relationships. Further investigations could explore asymmetric variations of these reactions to access chiral derivatives, further expanding the synthetic utility of this important heterocyclic scaffold.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Michigan State University. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
-
JoVE. (n.d.). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]
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Application Notes and Protocols for the Reductive Amination of 4-Formyltetrahydropyrans
Introduction: The Significance of the 4-Aminomethyl-tetrahydropyran Scaffold in Modern Drug Discovery
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties.[1] As a conformationally restricted ether, the THP ring can improve aqueous solubility, reduce lipophilicity, and provide a metabolically stable anchor for further chemical elaboration. Specifically, the 4-aminomethyl-tetrahydropyran substructure is a key building block in a variety of pharmacologically active agents, offering a versatile attachment point for constructing molecules with precise three-dimensional arrangements that can lead to high-affinity interactions with biological targets. The synthesis of these valuable amines is most commonly and efficiently achieved through the reductive amination of 4-formyltetrahydropyran.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of reductive amination protocols for the synthesis of 4-aminomethyl-tetrahydropyran derivatives. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer insights into reagent selection and reaction optimization.
Mechanistic Overview: The Reductive Amination Pathway
Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence within a single reaction vessel.[2] The process begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde, in this case, 4-formyltetrahydropyran. This is followed by dehydration to form a Schiff base, which exists in equilibrium with its protonated form, the iminium ion. The subsequent reduction of this iminium ion by a mild reducing agent furnishes the desired amine product.
The key to a successful one-pot reductive amination lies in the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. This selectivity prevents the premature reduction of the aldehyde to the corresponding alcohol, which would otherwise be a competing side reaction.
Figure 1: General mechanism of reductive amination.
Comparative Analysis of Key Reductive Amination Protocols
The two most widely employed and reliable methods for the reductive amination of aldehydes like 4-formyltetrahydropyran utilize sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). The choice between these reagents is often dictated by factors such as reaction scale, pH sensitivity of the substrates, and safety considerations.
| Parameter | Protocol 1: Sodium Triacetoxyborohydride (STAB) | Protocol 2: Two-Step (Imine Formation then NaBH₄ Reduction) |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Borohydride (NaBH₄) |
| Procedure Type | One-pot | Two-step |
| Selectivity | High for iminium ions over aldehydes | Aldehyde must be consumed before NaBH₄ addition |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Methanol (MeOH), Ethanol (EtOH) |
| Catalyst | Acetic acid (optional, but often beneficial) | Not required for reduction; acid or base can catalyze imine formation |
| Safety | Non-toxic byproducts | Flammable solvents; NaBH₄ reacts with protic solvents |
| Workup | Typically aqueous basic quench | Aqueous quench |
| Advantages | Operational simplicity, broad substrate scope, high yields | Cost-effective, useful when over-alkylation is a concern |
| Disadvantages | Higher cost of reagent | Longer reaction time, potential for side reactions if not staged properly |
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is lauded for its operational simplicity and broad applicability. Sodium triacetoxyborohydride is a mild and selective reducing agent, allowing for the direct, one-pot conversion of 4-formyltetrahydropyran and an amine to the corresponding product.[3][4]
Rationale
The electron-withdrawing acetate groups on the borohydride attenuate its reactivity, rendering it slow to react with aldehydes but highly reactive towards the more electrophilic iminium ion. This differential reactivity is the cornerstone of this one-pot procedure. Dichloroethane (DCE) or Dichloromethane (DCM) are often the solvents of choice as they are compatible with the reagent and facilitate the reaction.[4] A small amount of acetic acid can be added to catalyze the formation of the iminium ion, which can accelerate the reaction, particularly with less nucleophilic amines.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-formyltetrahydropyran (1.0 eq.).
-
Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.5 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq.).
-
Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 5-10 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography, if necessary.
Figure 2: Workflow for STAB-mediated reductive amination.
Protocol 2: Two-Step Reductive Amination with Sodium Borohydride
This classic and cost-effective method involves the pre-formation of the imine followed by its reduction with the more powerful, yet less selective, sodium borohydride.[3] This approach is particularly useful when over-alkylation of a primary amine is a concern or when using more economical reagents is a priority.
Rationale
Sodium borohydride (NaBH₄) is capable of reducing both aldehydes and imines. Therefore, to achieve the desired outcome, the reaction must be staged. First, the 4-formyltetrahydropyran and the amine are allowed to react to form the imine. Methanol is an excellent solvent for this step as it can act as a dehydrating agent to drive the imine formation to completion.[5] Once the aldehyde is consumed, the reaction mixture is cooled, and NaBH₄ is added to reduce the imine to the final amine product.
Detailed Step-by-Step Methodology
-
Imine Formation: In a round-bottom flask, dissolve 4-formyltetrahydropyran (1.0 eq.) and the primary amine (1.0 eq.) in methanol (MeOH) (approximately 0.2-0.5 M).
-
Reaction Monitoring (Imine Formation): Stir the mixture at room temperature and monitor the consumption of the aldehyde by TLC or ¹H NMR. This step can take from 30 minutes to several hours.
-
Cooling: Once the aldehyde is fully consumed, cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions, maintaining the temperature below 10 °C. Vigorous gas evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by the slow addition of water. Most of the methanol can be removed under reduced pressure.
-
Extraction: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography as needed.
Troubleshooting and Field-Proven Insights
-
Incomplete Imine Formation: For less nucleophilic amines, the addition of a catalytic amount of acetic acid or a Lewis acid like Ti(OiPr)₄ can facilitate imine formation. Alternatively, using a Dean-Stark apparatus with a solvent like toluene can be effective for removing water and driving the equilibrium towards the imine.
-
Over-alkylation with Primary Amines: If dialkylation is observed when using a primary amine, the two-step NaBH₄ protocol is often a better choice. Using a slight excess of the aldehyde in the STAB protocol can also sometimes mitigate this side reaction.
-
Purification of Basic Amines: The amine products are basic and may streak on silica gel during chromatography. To improve separation, the silica gel can be pre-treated with a triethylamine solution (e.g., 1-2% triethylamine in the eluent system) or by using a basic alumina stationary phase.
-
Workup for Water-Soluble Amines: If the final amine product has significant water solubility, extraction can be challenging. In such cases, saturating the aqueous layer with sodium chloride before extraction can help to "salt out" the product into the organic phase.
Conclusion
The reductive amination of 4-formyltetrahydropyran is a robust and versatile transformation for the synthesis of valuable 4-aminomethyl-tetrahydropyran derivatives. The choice between a one-pot STAB-mediated protocol and a two-step NaBH₄ reduction allows for flexibility based on substrate reactivity, cost considerations, and potential side reactions. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently access a wide range of these important building blocks for drug discovery and development.
References
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Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. [Link]
-
Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
-
Bailey, J. D., et al. (2021). Beyond Organic Solvents: Synthesis of a 5-HT4 Receptor Agonist in Water. Green Chemistry, 23, 788-795. [Link]
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Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956-15963. [Link]
-
Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1545-1558. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubChem. (n.d.). 4-Aminomethyltetrahydropyran. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Reductive amination with zinc powder in aqueous media. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. [Link]
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- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Tetrahydropyran Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: Beyond Flatland—The Rise of Saturated Heterocycles in Drug Design
In the landscape of medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. While aromatic systems have historically dominated drug scaffolds, the focus has increasingly shifted towards sp³-rich, three-dimensional structures that offer better spatial engagement with biological targets and can lead to improved physicochemical properties.[1][2] Among these, the tetrahydropyran (THP), or oxane, ring has emerged as a particularly valuable motif.[3] This saturated six-membered oxygen-containing heterocycle is a prominent feature in numerous natural products and FDA-approved drugs, prized for its ability to enhance molecular properties and provide strategic interaction points with protein targets.[4][5][6]
This guide provides an in-depth look at the strategic application of the tetrahydropyran scaffold in medicinal chemistry. While the specific molecule 4-phenyloxane-4-carbaldehyde is not extensively documented in current literature, we will explore the principles of its potential synthesis and utility through the lens of well-established methodologies for creating and applying functionalized tetrahydropyrans. We will delve into the rationale behind its use, synthetic protocols for generating analogous core structures, and methodologies for biological evaluation.
The Strategic Advantage of the Tetrahydropyran Ring
The utility of the THP ring in drug design is not accidental; it stems from a unique combination of structural and chemical attributes that medicinal chemists can exploit to overcome common drug development hurdles.
Physicochemical Properties and Bioisosterism:
The THP moiety is often employed as a bioisostere for more common carbocyclic rings like cyclohexane or even aromatic phenyl groups.[1][7] This substitution can have profound, beneficial effects on a molecule's properties.
| Property | Cyclohexane | Phenyl | Tetrahydropyran | Rationale for Use in Drug Design |
| LogP (Lipophilicity) | High | Moderate-High | Lower | The ether oxygen reduces lipophilicity, which can improve aqueous solubility and reduce off-target toxicity.[7] |
| Polar Surface Area (PSA) | 0 Ų | 0 Ų | 9.2 Ų | The oxygen atom acts as a hydrogen bond acceptor, enabling new, favorable interactions with the biological target.[7] |
| Metabolic Stability | Prone to oxidation | Prone to oxidation | Generally stable | The C-O bonds are less susceptible to metabolic breakdown compared to C-H or C=C bonds in other rings. |
| Conformation | Flexible (Chair/Boat) | Planar | Rigid (Chair) | The defined chair conformation reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.[7] |
This table summarizes general trends and the specific values can vary based on substitution.
The strategic replacement of a lipophilic carbocycle with a more polar THP ring can fine-tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, a critical factor for clinical success.[7]
Synthesis of Functionalized Tetrahydropyran Scaffolds
The creation of substituted tetrahydropyrans, such as the conceptual 4-phenyloxane-4-carbaldehyde, relies on robust and stereocontrolled synthetic methods. A variety of strategies have been developed, including Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular hydroalkoxylation.[8][9][10] Below is a representative protocol for the synthesis of a 4-hydroxytetrahydropyran, a key intermediate that can be further elaborated to amines, aldehydes, and other functional groups.
Protocol 1: Synthesis of a 4-Hydroxy-4-phenyltetrahydropyran Intermediate
This protocol is based on the principles of an oxa-Prins-type cyclization, a powerful method for constructing the THP ring.
Objective: To synthesize a core 4-hydroxytetrahydropyran scaffold as a precursor for further functionalization.
Materials:
-
Homoallylic alcohol
-
Benzaldehyde
-
Lewis acid catalyst (e.g., InCl₃, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the homoallylic alcohol (1.0 eq) and benzaldehyde (1.1 eq). Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration).
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add the Lewis acid catalyst (e.g., InCl₃, 0.1 eq) portion-wise. Causality Note: The Lewis acid activates the aldehyde, making it more electrophilic and promoting the nucleophilic attack by the olefin of the homoallylic alcohol, which initiates the cyclization cascade.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Trustworthiness Check: Quenching with a mild base neutralizes the Lewis acid, preventing potential side reactions or degradation of the product during workup.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-hydroxy-4-phenyltetrahydropyran.
Oxidation to the Carbaldehyde:
The resulting 4-hydroxytetrahydropyran could be oxidized to the target 4-phenyloxane-4-carbaldehyde using standard oxidation protocols, such as Swern oxidation or using Dess-Martin periodinane, assuming the tertiary alcohol could be suitably rearranged or the synthesis adapted to produce a primary alcohol at the 4-position.
Caption: Synthetic workflow for a 4-hydroxytetrahydropyran intermediate.
Application in a Medicinal Chemistry Context: Targeting Kinases
Functionalized heterocyclic scaffolds are frequently used in the design of kinase inhibitors, a major class of anticancer drugs.[7] The THP ring can serve as a central scaffold to orient functional groups towards key interaction points within the ATP-binding pocket of a kinase. For instance, the THP oxygen can act as a hydrogen bond acceptor to engage with the hinge region of the kinase.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
Objective: To determine the inhibitory potency (IC₅₀) of a synthesized tetrahydropyran derivative against a target kinase.
Materials:
-
Synthesized tetrahydropyran compound (e.g., a derivative of 4-phenyloxane-4-carbaldehyde)
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
-
Multichannel pipette and plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a separate plate.
-
Reaction Mixture Preparation: In each well of the 384-well plate, add the kinase, the peptide substrate, and the appropriate concentration of the test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiating the Kinase Reaction: Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase. Causality Note: Using ATP at its Km value ensures that the assay is sensitive to competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detecting Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent. This is a two-step process:
-
Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Trustworthiness Check: This robust statistical analysis provides a reliable measure of the compound's potency.
-
Caption: Mechanism of competitive kinase inhibition by a THP derivative.
Conclusion
The tetrahydropyran ring is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the drug-like properties of therapeutic candidates. Its unique combination of a rigid, three-dimensional structure, reduced lipophilicity compared to carbocyclic analogues, and the presence of a hydrogen-bond-accepting oxygen atom makes it a "privileged" scaffold. Through robust synthetic strategies, chemists can create diverse libraries of functionalized tetrahydropyrans for screening in various disease models. The principles and protocols outlined here provide a framework for the rational design, synthesis, and evaluation of novel tetrahydropyran-based compounds, paving the way for the development of next-generation therapeutics.
References
-
Marsden, S. P., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available at: [Link]
-
Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Conceptual basis, specific link not available from search). A related article can be found at: [Link]
-
Bull, J. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF. Available at: [Link]
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DrugBank. (n.d.). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. DrugBank. Available at: [Link]
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Ghosh, A. K., et al. (2009). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 1(4), 685-703. Available at: [Link]
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Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. Available at: [Link]
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Scott, J. S., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8411-8431. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Inno Pharmchem. Available at: [Link]
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Sharma, R., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(1), 1-25. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]
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Banerjee, B., et al. (2016). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. ResearchGate. Available at: [Link]
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PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. Available at: [Link]
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Elliot, M. C. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 7, 3289-3310. Available at: [Link]
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World Anti-Doping Agency. (2019). The Prohibited List International Standard. WADA. Available at: [Link]
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The Strategic Utility of 4-Phenyl-tetrahydropyran-4-carbaldehyde in Modern Organic Synthesis
Introduction: A Privileged Scaffold with Untapped Potential
The tetrahydropyran (THP) ring is a cornerstone in contemporary medicinal chemistry, recognized as a privileged scaffold in the design of a diverse array of biologically active molecules.[1][2] Its non-planar, saturated heterocyclic structure offers a means to introduce three-dimensionality into drug candidates, often leading to improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability, when compared to its carbocyclic analogue, cyclohexane.[2] The incorporation of an oxygen atom provides a hydrogen bond acceptor, which can facilitate crucial interactions with biological targets.[2]
This application note focuses on a specialized, yet highly versatile derivative: 4-phenyl-tetrahydropyran-4-carbaldehyde . This molecule combines the beneficial structural features of the THP ring with a reactive aldehyde functionality, making it a powerful building block for the synthesis of complex molecular architectures. The presence of a quaternary stereocenter at the C4 position, substituted with a phenyl group, introduces conformational rigidity and a valuable site for further synthetic elaboration. This guide will provide an in-depth analysis of the synthetic pathways to access this building block and detail its application in key synthetic transformations, offering protocols and insights for researchers in organic synthesis and drug discovery.
Proposed Synthesis of the Core Scaffold
While not a widely commercialized reagent, 4-phenyl-tetrahydropyran-4-carbaldehyde can be synthesized through established methodologies for constructing substituted tetrahydropyran rings. A plausible and efficient approach involves a Prins-type cyclization, a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde.
A potential synthetic route could commence with the reaction of a suitably protected homoallylic alcohol with benzaldehyde. The resulting 4-hydroxytetrahydropyran can then be oxidized to the corresponding ketone, followed by the introduction of the formyl group via a one-carbon homologation strategy. Subsequent reduction of a nitrile or ester precursor at the C4 position would yield the target carbaldehyde.
Caption: Proposed synthetic workflow for 4-phenyl-tetrahydropyran-4-carbaldehyde.
Key Applications and Synthetic Protocols
The aldehyde functionality of 4-phenyl-tetrahydropyran-4-carbaldehyde serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Below, we detail protocols for two of the most impactful transformations: the Wittig reaction and reductive amination.
Olefination via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[3] For 4-phenyl-tetrahydropyran-4-carbaldehyde, this reaction allows for the extension of the carbon skeleton with a wide variety of substituents, leading to the synthesis of vinyl-tetrahydropyran derivatives. These products can serve as intermediates for further functionalization, such as in metathesis reactions or as Michael acceptors.
Caption: Generalized workflow of the Wittig reaction.
Protocol: Synthesis of 4-Phenyl-4-vinyl-tetrahydropyran
-
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Phenyl-tetrahydropyran-4-carbaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve 4-phenyl-tetrahydropyran-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x VTHF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkene.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the phosphonium salt and the intermediate ylide. |
| Base | n-Butyllithium | A strong, non-nucleophilic base required to deprotonate the phosphonium salt. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation; warming to RT drives the reaction to completion. |
| Stoichiometry | Slight excess of ylide | Ensures complete consumption of the starting aldehyde. |
Synthesis of Amines via Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, as a vast number of drugs are amines.[4] This one-pot reaction involves the initial formation of an imine or enamine from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method provides a direct route to a wide range of substituted aminomethyl-tetrahydropyrans.
Caption: Workflow for one-pot reductive amination.
Protocol: Synthesis of N-Benzyl-1-(4-phenyl-tetrahydropyran-4-yl)methanamine
-
Materials:
-
4-Phenyl-tetrahydropyran-4-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 4-phenyl-tetrahydropyran-4-carbaldehyde (1.0 eq) and the chosen solvent (DCE or DCM).
-
Add benzylamine (1.1 eq) and stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x Vsolvent).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or crystallization to yield the target secondary amine.
-
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent that reduces the iminium ion faster than the starting aldehyde.[5] |
| Solvent | DCE or DCM | Aprotic, non-reactive solvents that are compatible with the reagents. |
| pH | Mildly acidic to neutral | Imine formation is often acid-catalyzed, but NaBH(OAc)₃ is most effective under slightly acidic to neutral conditions. |
| Stoichiometry | Excess amine and reducing agent | Drives the equilibrium towards imine formation and ensures complete reduction. |
The Role in Drug Discovery and Medicinal Chemistry
The 4-phenyl-tetrahydropyran-4-carbaldehyde scaffold is of significant interest to medicinal chemists for several reasons:
-
Three-Dimensionality: The sp³-rich tetrahydropyran ring moves away from the flat structures common in many screening libraries, which can lead to novel interactions with protein binding sites and improved selectivity.[1]
-
Modulation of Physicochemical Properties: The THP moiety generally imparts greater polarity and aqueous solubility compared to a cyclohexyl or phenyl ring, which is beneficial for the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[2]
-
Vectorial Exit Points: The aldehyde group serves as a key exit vector for the elaboration of the scaffold. Through reactions like those described above, a diverse library of compounds can be generated, exploring the chemical space around the core structure. This is a fundamental principle of fragment-based drug discovery and lead optimization.[6]
-
Metabolic Stability: The quaternary carbon at the C4 position can block potential sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.
Derivatives of this scaffold could be explored as potential inhibitors of a wide range of biological targets, including kinases, proteases, and GPCRs, where the tetrahydropyran ring can act as a conformationally constrained ether linker or a bioisostere for other cyclic systems.
Conclusion
4-Phenyl-tetrahydropyran-4-carbaldehyde represents a high-value, albeit specialized, building block for organic synthesis. Its unique combination of a privileged heterocyclic scaffold, a reactive aldehyde handle, and a quaternary stereocenter makes it an attractive starting point for the synthesis of novel, three-dimensional molecules. The protocols detailed in this application note for Wittig olefination and reductive amination provide reliable methods for the elaboration of this core into a diverse range of downstream products, with significant potential for applications in drug discovery and materials science. As the demand for sp³-rich, complex molecules continues to grow, the strategic implementation of such building blocks will be paramount to innovation in chemical synthesis.
References
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DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4-phenyl.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Retrieved from [Link]
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University Web Page. (n.d.). Wittig Reaction. Retrieved from [Link]
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Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
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ZaiQi Bio-Tech. (n.d.). Tetrahydropyran-4-carbaldehyde| CAS No:50675-18-8. Retrieved from [Link]
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Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
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Organic Chemistry Portal. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
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Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]
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LookChem. (n.d.). CAS No.50675-18-8,Tetrahydropyran-4-carbaldehyde Suppliers. Retrieved from [Link]
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
-
PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]
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National Institutes of Health. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
-
ResearchGate. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. Retrieved from [Link]
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PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]
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PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
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PubMed Central. (2020). Fragment-based drug discovery: opportunities for organic synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Retrieved from [Link]
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Application Note: A Robust and Scalable Synthesis of 4-Phenyl-tetrahydropyran-4-carbaldehyde
Abstract
4-Phenyl-tetrahydropyran-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development, providing a rigid, sp³-rich scaffold for the synthesis of complex molecular architectures.[1] This application note provides a comprehensive, field-tested guide for the multi-kilogram scale synthesis of this key intermediate. The described three-step synthetic route is designed for scalability, safety, and high purity, starting from the commercially available tetrahydropyran-4-one. The process involves a Grignard addition to form a tertiary alcohol, a one-pot conversion to the corresponding nitrile, and a final, chemoselective reduction to the target aldehyde. Each stage is detailed with step-by-step protocols, explanations for critical process parameters, and necessary safety considerations, ensuring a reliable and reproducible manufacturing process for researchers and drug development professionals.
Strategic Overview of the Synthetic Pathway
The selected synthetic strategy prioritizes operational simplicity, the use of cost-effective reagents, and the avoidance of problematic or difficult-to-remove impurities, which are critical considerations for industrial-scale production. The pathway proceeds through two key isolable intermediates: 4-phenyl-tetrahydropyran-4-ol (2) and 4-phenyl-tetrahydropyran-4-carbonitrile (3) .
The rationale for this three-step approach is as follows:
-
Step 1 (Grignard Reaction): The initial carbon-carbon bond formation between the tetrahydropyran ring and the phenyl group is achieved via a highly reliable Grignard reaction.[2] This method is well-understood and widely implemented on an industrial scale.
-
Step 2 (Nitrile Formation): The conversion of the tertiary alcohol to a nitrile is a crucial step for installing the aldehyde precursor. A one-pot tosylation followed by nucleophilic substitution with sodium cyanide provides a direct route to the key nitrile intermediate.
-
Step 3 (Selective Reduction): The final transformation of the nitrile to the aldehyde is accomplished using Diisobutylaluminium Hydride (DIBAL-H). This reagent is the industry standard for the partial reduction of nitriles and esters to aldehydes, offering excellent chemoselectivity when used under cryogenic conditions to prevent over-reduction to the primary amine.[3][4][5]
The complete synthetic workflow is illustrated below.
Caption: Overall synthetic route from tetrahydropyran-4-one to the target aldehyde.
Experimental Protocols & Methodologies
Part 1: Synthesis of 4-Phenyl-tetrahydropyran-4-carbonitrile (3)
2.1. Step 1: Grignard Addition for 4-Phenyl-tetrahydropyran-4-ol (2)
Principle: This reaction involves the nucleophilic addition of the phenyl group from phenylmagnesium bromide to the electrophilic carbonyl carbon of tetrahydropyran-4-one. The reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by water.[2]
Protocol:
-
Equip a 20 L, flange-top, jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Flame-dry the reactor under a nitrogen stream and allow it to cool to room temperature.
-
Charge the reactor with magnesium turnings (267 g, 11.0 mol, 1.1 equiv).
-
Add anhydrous tetrahydrofuran (THF, 5 L) to the reactor.
-
In a separate dry vessel, prepare a solution of bromobenzene (1.57 kg, 10.0 mol, 1.0 equiv) in anhydrous THF (3 L).
-
Add approximately 100 mL of the bromobenzene solution to the magnesium suspension. The initiation of the reaction is indicated by a gentle reflux and a graying of the solution. If the reaction does not start, a single crystal of iodine may be added as an initiator.
-
Once initiated, add the remaining bromobenzene solution dropwise, maintaining a gentle reflux by controlling the addition rate and using the reactor jacket cooling as needed.
-
After the addition is complete, stir the mixture at ambient temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Prepare a solution of tetrahydropyran-4-one (1) (1.00 kg, 10.0 mol, 1.0 equiv) in anhydrous THF (2 L).
-
Add the tetrahydropyran-4-one solution dropwise to the Grignard reagent, ensuring the internal temperature does not exceed 10 °C.
-
Upon completion of the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reactor back to 0-5 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 4 L).
-
Transfer the biphasic mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-phenyl-tetrahydropyran-4-ol (2) as a solid.
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| Tetrahydropyran-4-one (1) | 1.00 kg | 1.0 | Starting material |
| Magnesium Turnings | 267 g | 1.1 | |
| Bromobenzene | 1.57 kg | 1.0 | |
| Anhydrous THF | 10 L | - | Solvent |
| Saturated NH₄Cl (aq) | 4 L | - | Quenching agent |
| Reaction Temperature | 0-10 °C | - | Critical for controlling exotherm |
| Expected Yield | ~1.60 kg (90%) | - | Typically a white to off-white solid |
2.2. Step 2: One-Pot Conversion to 4-Phenyl-tetrahydropyran-4-carbonitrile (3)
Principle: This transformation occurs in two stages within a single pot. First, the tertiary alcohol is converted to a p-toluenesulfonate (tosylate) ester, an excellent leaving group. Second, the tosylate is displaced by a cyanide anion via a nucleophilic substitution reaction to form the desired nitrile. A polar aprotic solvent like DMSO is used to facilitate the substitution reaction.
Protocol:
-
Set up the 20 L reactor as described in Step 1.
-
Charge the reactor with 4-phenyl-tetrahydropyran-4-ol (2) (1.60 kg, 8.98 mol, 1.0 equiv) and anhydrous pyridine (2.13 kg, 26.9 mol, 3.0 equiv) in anhydrous dichloromethane (DCM, 8 L).
-
Cool the solution to 0-5 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (2.05 kg, 10.8 mol, 1.2 equiv) portion-wise, keeping the internal temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 4 hours. Monitor by TLC or LC-MS for the disappearance of the starting alcohol.
-
Once the tosylation is complete, add sodium cyanide (NaCN) (660 g, 13.5 mol, 1.5 equiv) followed by dimethyl sulfoxide (DMSO, 4 L).
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction for the formation of the nitrile product.
-
After completion, cool the reaction to room temperature and carefully pour it into a mixture of ice water (15 L) and ethyl acetate (10 L).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 L).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from isopropanol/water to yield 4-phenyl-tetrahydropyran-4-carbonitrile (3).
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| 4-Phenyl-tetrahydropyran-4-ol (2) | 1.60 kg | 1.0 | Starting material from Step 1 |
| p-Toluenesulfonyl Chloride (TsCl) | 2.05 kg | 1.2 | Corrosive, handle with care |
| Pyridine | 2.13 kg | 3.0 | Base and solvent |
| Sodium Cyanide (NaCN) | 660 g | 1.5 | Highly toxic, handle with extreme caution |
| DMSO | 4 L | - | Solvent for substitution |
| Reaction Temperature | 60 °C | - | For the cyanation step |
| Expected Yield | ~1.45 kg (86%) | - | Typically a crystalline solid |
Part 2: Selective Reduction to 4-Phenyl-tetrahydropyran-4-carbaldehyde (4)
Principle: DIBAL-H is a powerful and sterically hindered reducing agent.[3] It coordinates to the Lewis-basic nitrogen of the nitrile, followed by an intramolecular hydride transfer. This forms an intermediate imine-aluminum complex which is stable at low temperatures.[4] Subsequent hydrolysis during aqueous workup liberates the desired aldehyde. Maintaining a temperature of -78 °C is paramount to prevent a second hydride addition, which would lead to the formation of the primary amine.[5][6]
Caption: Detailed workflow for the critical DIBAL-H reduction step.
Protocol:
-
Equip a 20 L reactor as described previously, ensuring it is scrupulously dry.
-
Charge the reactor with 4-phenyl-tetrahydropyran-4-carbonitrile (3) (1.00 kg, 5.34 mol, 1.0 equiv) and anhydrous toluene (10 L).
-
Cool the solution to -78 °C using an external dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0 M in toluene, 6.4 L, 6.4 mol, 1.2 equiv) dropwise via the addition funnel over 2-3 hours. Crucially, ensure the internal temperature does not rise above -70 °C. The addition is highly exothermic.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Monitor reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction very carefully at -78 °C by the slow, dropwise addition of methanol (500 mL).
-
Allow the mixture to warm to 0 °C, then add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) (5 L). Stir vigorously until the two layers become clear (this can take several hours and breaks up the aluminum salt precipitates).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 3 L).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by silica gel flash chromatography or vacuum distillation to afford pure 4-phenyl-tetrahydropyran-4-carbaldehyde (4).
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| 4-Phenyl-tetrahydropyran-4-carbonitrile (3) | 1.00 kg | 1.0 | Starting material from Part 1 |
| DIBAL-H (1.0 M in Toluene) | 6.4 L | 1.2 | Pyrophoric, handle under N₂ |
| Anhydrous Toluene | 10 L | - | Solvent |
| Methanol | 500 mL | - | Quenching agent |
| Sat. Rochelle's Salt (aq) | 5 L | - | Workup agent |
| Reaction Temperature | -78 °C | - | Absolutely critical for selectivity |
| Expected Yield | ~870 g (85%) | - | Typically a colorless to pale yellow oil |
Safety and Handling Considerations
-
Grignard Reagents: Highly reactive with water and protic solvents. All glassware must be dry and reactions run under an inert atmosphere (Nitrogen or Argon).
-
Sodium Cyanide (NaCN): Extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, which liberates highly toxic hydrogen cyanide gas.
-
DIBAL-H: Pyrophoric reagent that reacts violently with water. Must be handled under an inert atmosphere. The quenching process is highly exothermic and must be performed slowly at low temperatures.
-
Exothermic Reactions: Both the Grignard formation/reaction and the DIBAL-H addition/quench are significantly exothermic. Proper temperature control via jacketed reactors and controlled addition rates is essential for safety at scale.
Conclusion
This application note details a robust and scalable three-step synthesis of 4-phenyl-tetrahydropyran-4-carbaldehyde. By utilizing well-established and reliable chemical transformations, this process provides a clear pathway for producing this valuable intermediate in high yield and purity. The emphasis on controlled reaction conditions, particularly the cryogenic temperatures required for the DIBAL-H reduction, is key to the success of the synthesis on a large scale. This protocol serves as a validated starting point for process chemists and researchers in the pharmaceutical industry.
References
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Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
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-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction Of Esters and Nitriles. Retrieved from [Link]
-
University of York. (n.d.). Nitrile Reduction. Retrieved from [Link]
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Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
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Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]
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Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Chromatographic Purification of 4-Phenyloxane-4-carbaldehyde
Abstract
This guide provides a detailed framework for the chromatographic purification of 4-phenyloxane-4-carbaldehyde, a crucial heterocyclic intermediate in synthetic chemistry and drug development. Recognizing the compound's unique structural features—a chiral center, a polar carbaldehyde group, an ether linkage, and an aromatic ring—this document outlines tailored protocols for both bulk racemic purification via flash chromatography and high-resolution enantioselective separation using High-Performance Liquid Chromatography (HPLC). We delve into the fundamental principles guiding methodological choices, from solvent system optimization to the selection of stationary phases. The protocols are designed to be self-validating, incorporating steps for rigorous purity assessment to ensure the final product meets the high standards required for downstream applications.
Foundational Principles: Devising a Purification Strategy
The successful purification of 4-phenyloxane-4-carbaldehyde hinges on a strategy that accounts for its distinct physicochemical properties. The molecule possesses moderate polarity, imparted by the oxane ring's ether oxygen and the carbonyl group of the aldehyde. The phenyl group introduces a non-polar, aromatic character. This amphiphilic nature dictates the choice of chromatographic technique.
Normal-Phase vs. Reversed-Phase Chromatography
For preparative scale purification of organic synthesis intermediates, Normal-Phase Chromatography (NPC) is typically the method of choice.[1][2] In NPC, a polar stationary phase (most commonly silica gel) is used with a non-polar mobile phase.[3] Separation occurs based on the principle of adsorption; more polar compounds, like our target molecule, interact more strongly with the silica and are retained longer.[1] Elution is achieved by gradually increasing the polarity of the mobile phase.
Reversed-Phase Chromatography (RPC) , which uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile mixtures), is generally better suited for analytical HPLC or for purifying highly polar or water-soluble compounds.[4] Given that 4-phenyloxane-4-carbaldehyde is a classic organic-soluble molecule, NPC offers a more practical and efficient approach for bulk purification.
The Chirality Factor: Racemic vs. Enantiopure Separation
The carbon atom at the 4-position of the oxane ring is a stereogenic center, meaning 4-phenyloxane-4-carbaldehyde exists as a pair of enantiomers. In many pharmaceutical applications, one enantiomer is therapeutically active while the other may be inactive or even harmful.[5] Therefore, the ability to separate these enantiomers is critical.[6]
This guide will first address the purification of the racemic mixture using standard flash chromatography. Subsequently, we will detail a specialized protocol for resolving the enantiomers using Chiral HPLC, a technique that employs a Chiral Stationary Phase (CSP) to achieve separation.[6][]
Protocol I: Preparative Flash Chromatography (Racemic Purification)
Flash chromatography is the cornerstone technique for the rapid and efficient purification of milligram-to-gram quantities of synthetic intermediates.[2][8] This protocol is optimized for isolating 4-phenyloxane-4-carbaldehyde from common reaction byproducts.
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the optimal mobile phase must be determined using TLC.[1] This allows for rapid, parallel evaluation of different solvent systems.
Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[9]
Procedure:
-
Spot a dilute solution of the crude reaction mixture onto several TLC plates.
-
Develop the plates in chambers containing different ratios of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether).
-
Visualize the spots using a UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
-
Select the solvent system that provides the best separation between the product spot and any impurities. A common starting point for molecules of this type is a hexane/ethyl acetate mixture.[10]
Step-by-Step Flash Chromatography Protocol
Materials and Equipment:
-
Crude 4-phenyloxane-4-carbaldehyde
-
Silica Gel (230-400 mesh)
-
TLC-grade solvents (Hexanes, Ethyl Acetate)
-
Glass chromatography column
-
Fraction collection tubes
-
Compressed air or nitrogen source
-
Rotary evaporator
Protocol:
-
Sample Preparation (Dry Loading): Aldehydes can be sensitive to the acidic nature of silica gel.[11] Dry loading minimizes contact time and potential degradation.
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.[11]
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.
-
-
Column Packing:
-
Secure the column in a vertical position. Add a small plug of glass wool and a layer of sand.
-
Fill the column approximately two-thirds full with the chosen mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate).
-
Slowly add silica gel as a slurry in the mobile phase. Gently tap the column to ensure even packing.
-
Allow the silica to settle, then add a protective layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Loading and Elution:
-
Carefully add the prepared dry-loaded sample to the top of the column.
-
Gently add a small amount of mobile phase and use light pressure to push it onto the silica bed.
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure using compressed air to begin elution, collecting fractions in numbered tubes.[11]
-
If necessary, a gradient elution can be performed by gradually increasing the percentage of the polar solvent (ethyl acetate) to elute more tightly bound compounds.[12][13]
-
-
Fraction Analysis:
-
Monitor the elution process by spotting alternate fractions onto a TLC plate.
-
Develop the TLC plate in the same mobile phase to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Data Presentation: Typical Flash Chromatography Parameters
| Parameter | Value / Description | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar medium for normal-phase separation of organic compounds.[1] |
| Silica to Compound Ratio | 40:1 to 100:1 (w/w) | Higher ratios are used for difficult separations to improve resolution.[11] |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate (e.g., 90:10 v/v) | A versatile, common solvent system for moderately polar compounds.[10] |
| Loading Method | Dry Loading on Silica | Minimizes band broadening and potential on-column reactions with sensitive aldehydes.[11] |
| Elution Mode | Isocratic or Step-Gradient | Isocratic is simpler; a gradient is used if impurities have very different polarities.[13] |
| Detection | TLC with UV (254 nm) & KMnO₄ stain | UV detects the aromatic ring; KMnO₄ visualizes the aldehyde and other functional groups. |
Visualization: Flash Purification Workflow
Protocol II: Chiral HPLC for Enantioselective Separation
To resolve the enantiomers of 4-phenyloxane-4-carbaldehyde, a direct method using a Chiral Stationary Phase (CSP) is most effective.[] Polysaccharide-based CSPs, such as derivatized cellulose or amylose, are exceptionally versatile and often provide excellent separation for a wide range of chiral compounds.[6][14]
Column and Mobile Phase Selection
-
Chiral Stationary Phase (CSP): An immobilized amylose or cellulose-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is a robust starting point. These CSPs separate enantiomers based on differences in transient diastereomeric interactions, such as hydrogen bonding, dipole-dipole, and π-π interactions.[14]
-
Mobile Phase: Normal-phase (e.g., n-Hexane/Isopropanol) or polar organic modes (e.g., Acetonitrile/Methanol) are commonly used.[14] Normal phase often provides better selectivity, while polar organic modes can offer faster analysis times and better solubility.[14]
Step-by-Step Chiral HPLC Protocol
Materials and Equipment:
-
Racemic 4-phenyloxane-4-carbaldehyde (purified by flash chromatography)
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., Lux Amylose-2 or Chiralpak IA)
-
HPLC-grade solvents (n-Hexane, Isopropanol)
Protocol:
-
System Preparation:
-
Install the chiral column and equilibrate the system with the starting mobile phase (e.g., 90:10 n-Hexane/Isopropanol) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a dilute solution of the racemic compound (~1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Injection and Separation:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Run the separation isocratically. The two enantiomers will interact differently with the CSP and elute at different retention times.
-
-
Method Optimization:
-
If separation is incomplete, adjust the ratio of the mobile phase. Decreasing the amount of alcohol (the polar modifier) will generally increase retention and improve resolution.
-
Adjust the flow rate to optimize the balance between analysis time and separation efficiency.
-
Data Presentation: Typical Chiral HPLC Parameters
| Parameter | Value / Description | Rationale |
| Stationary Phase | Immobilized Amylose-based CSP | Provides a broad enantioselective recognition ability for many chiral compounds.[14] |
| Column Dimensions | 4.6 x 250 mm, 5 µm | Standard analytical column dimensions for high-resolution separations. |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Common normal-phase eluent for chiral separations on polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance for sensitive detection. |
Visualization: Enantiomeric Separation Principle
Purity Assessment & Method Validation (Trustworthiness)
A purification protocol is only as reliable as its validation. To confirm the purity and identity of the final product, orthogonal analytical techniques are essential.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a standard reversed-phase column (e.g., C18) should show a single, sharp peak for the purified racemic product.[15][16] For the chirally separated products, each fraction should show only one of the two peaks seen in the chiral HPLC analysis of the racemate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of 4-phenyloxane-4-carbaldehyde. The spectra should be clean, with integrations matching the expected proton counts and an absence of signals corresponding to solvents or starting materials.[10]
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound, providing further evidence of its identity.
This multi-faceted approach ensures that the purified material is both chemically pure and structurally correct, establishing the trustworthiness of the purification method.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Solution / Recommendation |
| Poor Separation in Flash Chromatography | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. An Rf of ~0.3 is ideal.[9] |
| Product Degradation (Streaking on TLC) | Aldehyde sensitivity to acidic silica. | Use silica deactivated with a base (e.g., triethylamine) or add ~0.5% triethylamine to the mobile phase.[9] Be aware this can affect chromatography. |
| Formation of New Impurity | Reaction with alcohol solvent (e.g., methanol, ethanol) to form an acetal. | Avoid alcohol-based solvents in the mobile phase if possible. Use alternatives like ethyl acetate or diethyl ether.[9] |
| No Separation on Chiral Column | The chosen CSP is not effective for this compound. | Screen different types of chiral columns (e.g., cellulose-based if amylose failed) and different mobile phase modes (normal vs. polar organic).[17] |
| Peak Tailing in HPLC | Secondary interactions with the stationary phase; column overload. | Add a modifier to the mobile phase (e.g., a small amount of acid or base). Reduce the injected sample concentration. |
Conclusion
The successful chromatographic purification of 4-phenyloxane-4-carbaldehyde is readily achievable with a systematic and well-reasoned approach. Standard normal-phase flash chromatography provides an effective method for obtaining high-purity racemic material from crude reaction mixtures. For applications requiring stereochemical precision, subsequent enantioselective separation on a polysaccharide-based chiral HPLC column can resolve the individual enantiomers. By coupling these preparative techniques with rigorous analytical validation, researchers can ensure the quality and reliability of this important synthetic building block for its use in research and development.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
MACHEREY-NAGEL. (n.d.). Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione. Retrieved from [Link]
-
Wikipedia. (2024). Reversed-phase chromatography. Retrieved from [Link]
-
Wikipedia. (2023). Aqueous normal-phase chromatography. Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Journal of Visualized Experiments (JoVE). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Journal of Visualized Experiments (JoVE). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from [Link]
-
ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
-
ResearchGate. (2025). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. Retrieved from [Link]
-
PubMed. (2016). Design and synthesis of affinity chromatography ligands for the purification of 5-hydroxyeicosanoid dehydrogenase. Retrieved from [Link]
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
ResearchGate. (n.d.). The stability and degradation mechanism of sulforaphene in solvents. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. researchgate.net [researchgate.net]
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- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
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- 14. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. helixchrom.com [helixchrom.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-phenyl-tetrahydropyran-4-carbaldehyde
Introduction: Navigating the Synthesis of a Key Building Block
4-phenyl-tetrahydropyran-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is frequently plagued by low yields that can frustrate researchers and delay discovery timelines. The primary challenges often lie in the delicate nature of the aldehyde functional group and the steric hindrance imposed by the quaternary center.
This guide provides a comprehensive troubleshooting framework designed for researchers, chemists, and drug development professionals. We move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize conditions, and achieve consistent, high-yield results.
Section 1: Common Synthetic Pathways and Key Pressure Points
The most prevalent and logical approach to synthesizing 4-phenyl-tetrahydropyran-4-carbaldehyde involves two key transformations. Understanding the potential pitfalls in each step is the first line of defense against low yields.
Visualizing the Core Strategy
Caption: Overall synthetic workflow.
Step 1: Arylation of Tetrahydropyran-4-one This step constructs the C-C bond, installing the phenyl group at the C4 position via a Grignard reaction. While robust, common issues include:
-
Incomplete reaction: Due to impure Grignard reagent or wet starting materials/solvents.
-
Formation of biphenyl: From the coupling of the Grignard reagent.
Step 2: Oxidation of the Tertiary Alcohol to an Aldehyde This is the most critical and challenging step. The primary alcohol, (4-phenyl-tetrahydropyran-4-yl)methanol, must be selectively oxidized. Key failure modes include:
-
No reaction: Due to an insufficiently powerful oxidant or steric hindrance.
-
Over-oxidation: Formation of the corresponding carboxylic acid, a common side product with harsh oxidizing agents.
-
Decomposition: The aldehyde product can be unstable under certain pH or temperature conditions.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental failures with causal explanations and actionable solutions.
Q1: My Grignard reaction (Step 1) is sluggish or fails completely. What is the likely cause?
A1: The primary culprit is almost always moisture or atmospheric oxygen, which quenches the highly reactive Grignard reagent.
-
Causality: Grignard reagents are potent bases and nucleophiles that react rapidly with protic sources (like water) and oxygen.
-
Troubleshooting Steps:
-
Dry Glassware: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., THF, diethyl ether). Diethyl ether is often preferred as it is less hygroscopic than THF.
-
Reagent Quality: Titrate your Grignard reagent before use to determine its exact molarity. Commercial reagents can degrade upon storage.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup, from reagent addition to quenching.
-
Q2: After the oxidation of (4-phenyl-tetrahydropyran-4-yl)methanol (Step 2), my primary product is the carboxylic acid. How can I prevent this over-oxidation?
A2: This is a classic selectivity problem. Your oxidizing agent is too harsh. The goal is to stop the oxidation at the aldehyde stage, which requires milder, more controlled conditions.
-
Causality: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will rapidly oxidize the intermediate aldehyde hydrate (formed in the presence of water) to the carboxylic acid.
-
Solutions:
-
Switch to a Milder Reagent: Employ reagents specifically designed for the alcohol-to-aldehyde transformation. These operate under anhydrous conditions, preventing hydrate formation.
-
Purification: Ensure the starting alcohol is free of any metal impurities from the previous step, which can sometimes catalyze over-oxidation.
-
Table 1: Comparison of Mild Oxidation Reagents for Step 2
| Reagent System | Typical Solvent | Temp. (°C) | Pros | Cons |
| Dess-Martin Periodinane (DMP) | DCM, CHCl₃ | Room Temp | High yields, fast reaction times, neutral conditions.[1] | Expensive, potentially explosive under shock/heat, requires stoichiometric amounts. |
| Pyridinium Chlorochromate (PCC) | DCM | Room Temp | Reliable, widely used, commercially available. | Carcinogenic Cr(VI) waste, acidic conditions can be problematic for sensitive substrates. |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | DCM | -78 to RT | Excellent for sterically hindered alcohols, very mild. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct. |
| TEMPO/NaOCl (Anelli-type) | DCM/H₂O (biphasic) | 0 to RT | Catalytic, inexpensive (uses bleach), environmentally benign.[2][3] | Requires careful pH control (pH ~8.5-9.5) to prevent side reactions. |
Q3: My yield is low, and TLC analysis shows a complex mixture of unidentifiable byproducts. Where should I start my investigation?
A3: A complex mixture points to issues with reaction control (temperature, stoichiometry) or product instability. Use the following decision tree to diagnose the problem.
Troubleshooting Workflow for Complex Mixtures
Caption: Decision tree for troubleshooting complex reaction mixtures.
Section 3: Optimized Experimental Protocol
This protocol uses a robust Grignard reaction followed by a Dess-Martin Periodinane (DMP) oxidation, which is often reliable for this substrate, providing good yields with a straightforward workup.
Part A: Synthesis of (4-phenyl-tetrahydropyran-4-yl)methanol
-
Setup: Under a nitrogen atmosphere, add magnesium turnings (1.2 eq.) and a small crystal of iodine to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Grignard Formation: Add anhydrous diethyl ether. To the dropping funnel, add bromobenzene (1.1 eq.) dissolved in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium and wait for the initiation of the reaction (disappearance of iodine color, gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the grey, cloudy mixture at room temperature for 1 hour.
-
Substrate Addition: Cool the flask to 0°C using an ice bath. Add a solution of tetrahydropyran-4-one (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Stirring: Allow the reaction to warm to room temperature and stir overnight.
-
Quench: Cool the flask to 0°C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution until the mixture becomes a clear solution with a white precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, which can often be used in the next step without further purification.
Part B: DMP Oxidation to 4-phenyl-tetrahydropyran-4-carbaldehyde
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the crude (4-phenyl-tetrahydropyran-4-yl)methanol (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Quench: Dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) containing a 1.5-fold molar excess of sodium thiosulfate (Na₂S₂O₃). Stir until the organic layer is clear.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with diethyl ether.
-
Workup: Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a liquid or low-melting solid.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a one-pot method to synthesize the aldehyde directly from the ketone?
-
A: While one-pot methods exist for some transformations, a one-pot Grignard/oxidation sequence is highly challenging. The conditions are incompatible; the oxidant would be destroyed by the Grignard reagent, and the Grignard reagent would react with the desired aldehyde product. A two-step process with isolation of the intermediate alcohol is strongly recommended for this substrate.
-
-
Q: Is the tetrahydropyran ring stable to these reaction conditions?
-
A: Yes, the tetrahydropyran ether linkage is generally stable to the nucleophilic and basic conditions of the Grignard reaction and the mild, non-acidic conditions of DMP or TEMPO-based oxidations.[4] Strong acids, however, could potentially lead to ring-opening.
-
-
Q: My final aldehyde product seems to degrade over time. How should it be stored?
-
A: Aldehydes are susceptible to air oxidation, forming carboxylic acids. For long-term storage, it is best to keep the product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C). If the aldehyde is a solid, ensuring it is completely dry before storage can also improve its shelf life.
-
References
-
(Reference for general aldehyde synthesis) J. Podlech. Science of Synthesis, 2014. [Link]
-
(Reference for TEMPO oxidation) M. Schelhaas, H. Waldmann. Angewandte Chemie International Edition, 1996. [Link]
-
(Reference for DMP) D. B. Dess, J. C. Martin. Journal of the American Chemical Society, 1991. [Link]
-
(Reference for Swern Oxidation) A. J. Mancuso, S.-L. Huang, D. Swern. The Journal of Organic Chemistry, 1978. [Link]
-
(Reference for TEMPO oxidation selectivity) P. L. Anelli, C. Biffi, F. Montanari, S. Quici. The Journal of Organic Chemistry, 1987. [Link]
-
(Reference for Grignard reactions) The Grignard Reagent: A Centennial Tribute. H. G. Richey, Ed. John Wiley & Sons: 2000. [Link]
-
(Reference for tetrahydropyran synthesis and stability) Organic Chemistry Portal. Synthesis of Tetrahydropyrans. [Link]
-
(Reference for general aldehyde synthesis) Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
-
(Reference for oxidation of alcohols) S. D. Burke, R. L. Danheiser. Oxidizing and Reducing Agents. John Wiley & Sons: 1999. [Link]
Sources
Technical Support Center: Formylation of 4-Phenyltetrahydropyran
Welcome to the technical support center for the formylation of 4-phenyltetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthesis of 4-phenyltetrahydropyran-4-carbaldehyde.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues encountered during the formylation of 4-phenyltetrahydropyran, presented in a direct question-and-answer format.
Q1: My Vilsmeier-Haack reaction is giving a very low yield, and I'm recovering most of my starting material. What are the likely causes and solutions?
A1: This is a frequent and frustrating issue that typically points to one of three areas: reagent inactivity, insufficient substrate reactivity, or suboptimal reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is highly sensitive to moisture.[1][2] Any water in your glassware, solvent, or reagents will rapidly decompose it, reducing the effective concentration of your formylating agent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous DMF (preferably from a freshly opened bottle or distilled) and fresh or distilled POCl₃. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3]
-
-
Cause 2: Insufficient Substrate Reactivity. Unlike electron-rich aromatic compounds, the 4-phenyltetrahydropyran system does not possess a highly activated site for formylation. The Vilsmeier reagent is a relatively weak electrophile and requires a substrate with sufficient nucleophilicity to react efficiently.[4][5][6]
-
Solution: While you cannot change the intrinsic reactivity of your substrate, you can adjust the conditions. A higher reaction temperature may be necessary to drive the reaction forward. Vilsmeier-Haack reactions can be run anywhere from 0°C to 80°C, depending on the substrate's reactivity.[7] Careful, stepwise increases in temperature (e.g., from room temperature to 40°C, then 60°C) while monitoring by TLC are recommended.
-
-
Cause 3: Improper Reagent Stoichiometry & Addition. Using an incorrect ratio of reagents or adding them in the wrong order can halt the reaction.
-
Solution: The Vilsmeier reagent should be pre-formed before the substrate is introduced.[2][3] Add POCl₃ dropwise to ice-cold, anhydrous DMF and allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure complete formation of the chloroiminium salt.[2] Only then should you add the 4-phenyltetrahydropyran, typically dissolved in a small amount of anhydrous DMF. A molar ratio of 1.5 to 3 equivalents of the Vilsmeier reagent to the substrate is a good starting point for optimization.[1]
-
Q2: My TLC and NMR analysis show multiple unexpected spots/peaks. What are the probable side reactions?
A2: The formation of multiple byproducts is a clear indicator of side reactions. For the 4-phenyltetrahydropyran system, the most likely culprits are reactions involving the phenyl ring, the tetrahydropyran ring, or the formylating agent itself.
-
Side Reaction 1: Aromatic Formylation. The phenyl group is an electron-rich aromatic system and a potential target for the Vilsmeier reagent.[4][8] This can lead to formylation at the ortho or para positions of the phenyl ring, competing with the desired reaction at the C4 position of the tetrahydropyran ring.
-
Troubleshooting: This side reaction is favored by higher temperatures and a large excess of the Vilsmeier reagent. To minimize it, maintain the lowest effective reaction temperature and use a stoichiometry closer to 1.5 equivalents of the formylating agent.[1] Careful monitoring by TLC is crucial to stop the reaction once the desired product is maximized.
-
-
Side Reaction 2: Ring Opening or Chlorination. The tetrahydropyran ring, while generally stable, can be susceptible to ring-opening under strongly acidic conditions, which can be generated during the reaction or workup.[9] Furthermore, the Vilsmeier reagent can sometimes act as a chlorinating agent.[6][10]
-
Troubleshooting: Ensure the reaction temperature does not exceed what is necessary. A prompt and efficient aqueous workup is critical. Quenching the reaction by pouring it into a rapidly stirred mixture of ice and a mild base (like sodium acetate or sodium bicarbonate solution) neutralizes excess acid and hydrolyzes the intermediate iminium salt to the final aldehyde, minimizing contact time with harsh conditions.[1][11]
-
-
Side Reaction 3: Diformylation or Polymerization. Although less common for this specific substrate, highly activating conditions can sometimes lead to diformylation or the formation of polymeric tars.[12][13]
-
Troubleshooting: This is often a result of excessively high temperatures or prolonged reaction times.[12] Again, careful temperature control and reaction monitoring are your primary tools for prevention. If resinous material forms, it is a strong indication that the reaction conditions are too harsh.
-
Frequently Asked Questions (FAQs)
Q1: Can you explain the mechanism of the Vilsmeier-Haack formylation on 4-phenyltetrahydropyran?
A1: Certainly. The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, which is the active formylating species known as the Vilsmeier reagent.[4][8][11]
-
Electrophilic Attack: Unlike a typical electrophilic aromatic substitution, the reaction with 4-phenyltetrahydropyran likely proceeds via the formation of an enol ether or a related reactive intermediate from the tetrahydropyran ring under the reaction conditions. This electron-rich intermediate then attacks the electrophilic carbon of the Vilsmeier reagent.[5][6]
-
Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water. During aqueous workup, the iminium salt is hydrolyzed to yield the final 4-phenyltetrahydropyran-4-carbaldehyde product.[7][11]
Q2: What is the best way to monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most effective and accessible method. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between your starting material and the product. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting 4-phenyltetrahydropyran. Spot the reaction mixture alongside a spot of the starting material on the same plate. The reaction is complete when the starting material spot has been completely consumed.
Q3: My product seems to be degrading during column chromatography. What can I do?
A3: Aldehydes can sometimes be sensitive to silica gel, which is weakly acidic. This can lead to degradation or the formation of acetals if your elution solvent contains an alcohol (like methanol).
-
Solution 1: Neutralize the Silica Gel. You can prepare a slurry of silica gel with your starting solvent (e.g., hexanes) and add a small amount of a non-nucleophilic base like triethylamine (~1% by volume). Mix well before packing the column. This will neutralize the acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase. If the product is highly sensitive, consider using a less acidic stationary phase like neutral alumina for your column chromatography.
-
Solution 3: Minimize Contact Time. Run the column as quickly as possible without sacrificing separation. Using flash chromatography with positive pressure is recommended over a slow gravity column.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a robust starting point for the synthesis. Optimization of temperature and stoichiometry may be required.
Materials:
-
4-Phenyltetrahydropyran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert gas supply (N₂ or Ar)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Reagent Preparation: Under an inert atmosphere, add anhydrous DMF (3.0 eq.) to the flask. Cool the flask to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq.) dropwise to the cold, stirring DMF via the dropping funnel over 15-20 minutes. A thick, white precipitate may form. Allow the mixture to stir at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve 4-phenyltetrahydropyran (1.0 eq.) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-50°C.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-phenyltetrahydropyran-4-carbaldehyde.
Troubleshooting Workflow
Data Summary Table
| Parameter | Recommendation | Rationale | Potential Issue if Deviated |
| Solvent/Reagents | Anhydrous grade, fresh bottles | Vilsmeier reagent is highly moisture-sensitive.[1][2] | Decomposition of formylating agent, no reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture contamination. | Lower effective reagent concentration, low yield. |
| Reagent Stoichiometry | 1.5 - 3.0 eq. Vilsmeier Reagent | Ensures complete consumption of starting material. | Incomplete reaction (too little); side reactions (too much).[1] |
| Order of Addition | POCl₃ to DMF, then add substrate | Allows for complete pre-formation of the active electrophile.[3] | Inefficient reaction, potential side reactions. |
| Temperature | 0°C for formation, RT to 60°C for reaction | Controls reagent stability and reaction rate. | Reagent decomposition (too high); sluggish reaction (too low).[7] |
| Workup | Quench on ice/bicarbonate solution | Rapidly hydrolyzes iminium intermediate and neutralizes acid. | Ring opening or byproduct formation.[1] |
References
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing). Available at: [Link]
-
Vilsmeier haack rxn. Slideshare. Available at: [Link]
-
Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. National Institutes of Health (NIH). Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available at: [Link]
-
Tetrahydropyran. Wikipedia. Available at: [Link]
-
Development of new methods in tetrahydropyran ring synthesis. DR-NTU (Nanyang Technological University). Available at: [Link]
-
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Available at: [Link]
-
The Vilsmeier Reaction of Non-Aromatic Compounds. ResearchGate. Available at: [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
-
Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Arkivoc. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. growingscience.com [growingscience.com]
Stability issues of 4-phenyloxane-4-carbaldehyde under acidic conditions
Welcome to the dedicated technical support center for 4-phenyloxane-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. My goal as a Senior Application Scientist is to provide you with not only troubleshooting solutions but also the underlying chemical principles to empower you to anticipate and mitigate potential challenges in your research. This guide focuses on a critical aspect of handling 4-phenyloxane-4-carbaldehyde: its stability under acidic conditions.
Introduction: The Duality of Reactivity
4-Phenyloxane-4-carbaldehyde is a valuable synthetic intermediate, combining a sterically hindered aldehyde with a stable oxane ring. However, the proximity of the aldehyde and the cyclic ether functionalities gives rise to a unique set of stability challenges, particularly in the presence of acids. Understanding the potential degradation pathways is paramount to achieving reproducible and high-yielding results in your experiments. This guide will walk you through the most common stability issues, their mechanistic basis, and practical solutions to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: I subjected my reaction mixture containing 4-phenyloxane-4-carbaldehyde to acidic workup and observed a significant loss of my starting material. What could be the cause?
A1: The most probable cause is acid-catalyzed degradation. 4-Phenyloxane-4-carbaldehyde is susceptible to two primary degradation pathways under acidic conditions: intramolecular cyclization leading to a bicyclic acetal, and, under harsher conditions, ring-opening of the oxane moiety. The protonation of either the aldehyde carbonyl or the ether oxygen can initiate these degradation cascades.
Q2: What is intramolecular cyclization, and why does it happen with this specific molecule?
A2: Intramolecular cyclization, in this context, refers to the internal reaction of the aldehyde group with the oxygen atom of the oxane ring to form a bicyclic acetal. This occurs because the proximity of the two functional groups allows for a thermodynamically favorable ring formation. The reaction is initiated by the protonation of the aldehyde's carbonyl group, which makes it highly electrophilic. The nearby ether oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a hemiacetal, which can then be further protonated and lose water to form a stable bicyclic acetal.
Q3: Can the oxane ring itself degrade under acidic conditions?
A3: Yes, the oxane (tetrahydropyran) ring, like other ethers, can undergo acid-catalyzed cleavage.[1][2] This process typically requires strong acids and elevated temperatures. The reaction is initiated by protonation of the ether oxygen, making it a good leaving group. A nucleophile present in the reaction medium can then attack one of the adjacent carbon atoms, leading to the opening of the ring. For 4-phenyloxane-4-carbaldehyde, this would result in a linear diol derivative, which could undergo further reactions.
Q4: Are there specific types of acids that are more likely to cause degradation?
A4: Yes, both Brønsted and Lewis acids can promote degradation. Strong protic acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), and p-toluenesulfonic acid (pTSA) are common culprits. Lewis acids such as boron trifluoride etherate (BF3·OEt2) or titanium tetrachloride (TiCl4) can also catalyze these reactions by coordinating to the carbonyl or ether oxygen, thereby activating the molecule for degradation. The concentration of the acid and the reaction temperature are also critical factors.
Q5: How can I detect if my sample of 4-phenyloxane-4-carbaldehyde has degraded?
A5: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TLC): A quick check by TLC against a fresh standard can often reveal the presence of new, more polar spots corresponding to degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will show a decrease in the peak area of the starting material and the appearance of new peaks for any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) is a strong indicator of degradation.[3] The appearance of new signals in the acetal region (around 4-5 ppm) would suggest intramolecular cyclization.
-
Mass Spectrometry (MS): MS can help in identifying the molecular weights of the degradation products, providing clues to their structures.[4][5]
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Low yield after a reaction involving an acidic step. | Intramolecular cyclization to form a bicyclic acetal. | Action: Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) instead of pTSA), lower the reaction temperature, or shorten the exposure time to acid. Rationale: The rate of intramolecular cyclization is highly dependent on the acid strength and temperature. Milder conditions can disfavor this side reaction. |
| Multiple unexpected spots on TLC after acidic workup. | A mixture of degradation products, potentially including the bicyclic acetal and ring-opened species. | Action: Perform a forced degradation study (see protocol below) to identify the major degradation products. Use this information to optimize your reaction and workup conditions. Consider using a non-acidic workup if possible, or a rapid aqueous quench followed by extraction. Rationale: Understanding the degradation profile allows for a more targeted approach to mitigation. |
| Disappearance of the aldehyde peak in 1H NMR of a sample stored in a slightly acidic solvent. | Slow degradation over time due to trace acid. | Action: Store 4-phenyloxane-4-carbaldehyde as a solid in a cool, dry, and dark place. For solutions, use high-purity, neutral solvents and prepare them fresh. Rationale: Preventing exposure to even trace amounts of acid is crucial for long-term stability. |
| Inconsistent reaction outcomes. | Variable levels of acid catalysis leading to different extents of degradation. | Action: Carefully control the stoichiometry of any acidic reagents. If using an acidic catalyst, ensure consistent loading. Buffer the reaction mixture if the pH is expected to drift. Rationale: Reproducibility requires precise control over all reaction parameters, especially the concentration of acid. |
Visualizing the Degradation Pathways
The following diagrams illustrate the hypothesized acid-catalyzed degradation pathways of 4-phenyloxane-4-carbaldehyde.
Caption: Hypothesized acid-catalyzed degradation pathways of 4-phenyloxane-4-carbaldehyde.
Experimental Protocol: Forced Degradation Study
This protocol is designed to help you identify the potential degradation products of 4-phenyloxane-4-carbaldehyde under acidic conditions.
Objective: To intentionally degrade 4-phenyloxane-4-carbaldehyde under controlled acidic conditions and analyze the resulting products.
Materials:
-
4-Phenyloxane-4-carbaldehyde
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
HPLC system with UV detector
-
LC-MS system (optional, for identification)
-
NMR spectrometer (optional, for structural elucidation)
-
Small reaction vials with caps
-
Heating block or water bath
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of 4-phenyloxane-4-carbaldehyde in methanol to prepare a stock solution of approximately 1 mg/mL.
-
Set up Control Sample: In a clean vial, mix 1 mL of the stock solution with 1 mL of a 50:50 methanol/water mixture. This is your time-zero control.
-
Set up Acidic Stress Sample: In another vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Incubation: Place both vials in a heating block or water bath set to 60 °C.
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) from each vial.
-
Neutralization: Immediately neutralize the aliquots from the acidic stress sample by adding an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis:
-
Analyze the control and stressed samples by HPLC.
-
Monitor the decrease in the peak area of the starting material and the formation of new peaks.
-
If available, analyze the major degradation products by LC-MS to determine their molecular weights.
-
For detailed structural information, the degradation products can be isolated by preparative HPLC and analyzed by NMR.
-
Data Interpretation:
| Time (hours) | Peak Area of Starting Material (Control) | Peak Area of Starting Material (Acidic) | Peak Areas of Major Degradation Products |
| 0 | 100% | 100% | 0 |
| 1 | ~100% | Value | Values |
| 2 | ~100% | Value | Values |
| 4 | ~100% | Value | Values |
| 8 | ~100% | Value | Values |
| 24 | ~100% | Value | Values |
By comparing the chromatograms of the stressed samples to the control, you can identify and quantify the degradation products formed over time.
Caption: Workflow for the forced degradation study of 4-phenyloxane-4-carbaldehyde.
Concluding Remarks
The stability of 4-phenyloxane-4-carbaldehyde under acidic conditions is a critical parameter to control for successful and reproducible synthetic outcomes. By understanding the potential for intramolecular cyclization and ring-opening, you can make informed decisions about your reaction conditions, workup procedures, and storage practices. I encourage you to use the information and protocols in this guide to proactively address these stability challenges. Should you have further questions or require additional support, please do not hesitate to reach out to our technical services team.
References
-
Dyer, E., Glaudemans, C. P. J., Koch, M. J., & Marchessault, R. H. (1962). The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society (Resumed), 3361. [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Kirby, A. J. (1996). Stereoelectronic Effects. Oxford University Press.
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
-
Jervis, P. J., Kariuki, B. M., & Cox, L. R. (2006). A highly stereoselective route to 2,4,5-trisubstituted tetrahydropyrans employs an intramolecular allylation of a (Z)-allylsilane onto an aldehyde under Brønsted acid activation. Organic Letters, 8(20), 4637–4640. [Link]
-
Wikipedia contributors. (2024). Ether cleavage. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Tutor. (2023). Acetals Formation and Hydrolysis. [Link]
-
Greco, G. (2015, September 8). 06 06 Acetal formation under acidic conditions [Video]. YouTube. [Link]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]
-
Green, I. (2005). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. LCGC North America, 23(7), 674-681. [Link]
-
McJohn, S. E. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 58(9), 835-852. [Link]
-
Master Organic Chemistry. (2016, June 11). Acidic cleavage of ethers (SN2). [Link]
-
LibreTexts. (2023, August 1). 3.3: Rearrangements. Chemistry LibreTexts. [Link]
-
LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]
-
Al-Azzawi, A. R., & Al-Rufaie, M. M. (2012). Aldehyde and ketone compounds from marine hydrocoral identified by gas chromatography-mass spectrometry. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 30-34. [Link]
Sources
Technical Support Center: Optimization of Prins Cyclization for gem-Disubstituted Tetrahydropyran Synthesis
Welcome to the Technical Support Center for the optimization of Prins cyclization conditions, with a specific focus on the synthesis of gem-disubstituted tetrahydropyrans. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful reaction. The Prins cyclization is a robust method for constructing tetrahydropyran (THP) rings, which are prevalent scaffolds in numerous natural products and pharmaceuticals.[1][2] However, its successful application, particularly for achieving high stereoselectivity and yield, often requires careful optimization of reaction conditions.
This resource is structured to address the practical challenges you may encounter in the laboratory, offering solutions grounded in mechanistic understanding and field-proven experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues that can arise during the Prins cyclization for synthesizing gem-disubstituted tetrahydropyrans.
Problem 1: Low Yield of the Desired gem-Disubstituted Tetrahydropyran
Q: My Prins cyclization is resulting in a disappointingly low yield of the target tetrahydropyran. What are the likely causes and how can I improve it?
A: Low yields in Prins cyclizations are a common challenge and can often be attributed to several factors.[3] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Cause & Recommended Solution:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a significant amount of starting material remains, consider increasing the reaction time or temperature. However, be cautious, as higher temperatures can sometimes favor side reactions.[4][5] Alternatively, a more active catalyst might be necessary to drive the reaction to completion.[6]
-
-
Dominance of Side Reactions: The formation of undesired byproducts can consume your starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Elimination Products: The formation of allylic alcohols through elimination is a common side reaction, especially in the absence of a nucleophile to trap the intermediate carbocation.[6] Lowering the reaction temperature can often favor the desired cyclization pathway over elimination.
-
Oxonia-Cope Rearrangement: This rearrangement can lead to racemization and the formation of isomeric products, significantly impacting the yield of the desired stereoisomer.[7][8][9][10] This is particularly prevalent with substrates that can stabilize a positive charge adjacent to the alcohol.[11] To mitigate this, consider using milder Lewis acids or reaction conditions that favor a faster rate of cyclization over the rearrangement.[8]
-
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of the carbonyl compound to the homoallylic alcohol can lead to the formation of undesired products.
-
Troubleshooting: Carefully optimize the stoichiometry of your reactants. For instance, using an excess of an aldehyde at low temperatures can sometimes lead to the formation of acetals or other side products.[4]
-
-
Catalyst Inactivity or Decomposition: The chosen Lewis or Brønsted acid catalyst may be deactivated by impurities or may not be suitable for the specific substrate.
Below is a workflow to guide your optimization process for improving yield:
Caption: Simplified mechanism of the Prins cyclization.
Q2: How does the choice of Lewis acid impact the reaction?
A2: The choice of Lewis acid is critical as it influences both the reaction rate and selectivity. Different Lewis acids possess varying degrees of acidity and coordinating ability, which can affect the formation of the key oxocarbenium ion intermediate. For instance, strong Lewis acids like TiCl₄ can promote the reaction efficiently but may also lead to side reactions. [7][9]Milder Lewis acids such as InCl₃ or BiCl₃ are often preferred for sensitive substrates as they can provide a cleaner reaction profile. [8][9][11]In some cases, a combination of a catalytic amount of a Lewis acid with a stoichiometric amount of an additive (e.g., TMSCl) can be highly effective. [11] Q3: Can silyl-Prins cyclization offer advantages for synthesizing gem-disubstituted tetrahydropyrans?
A3: Yes, the silyl-Prins cyclization, which utilizes silyl-substituted homoallylic alcohols, offers several advantages. The use of electron-rich alkenylsilanes can lead to higher reaction rates, improved selectivities, and a reduced occurrence of side reactions. [11][12]The silicon substituent directs the cyclization and stabilizes the resulting carbocation intermediate, often leading to a cleaner and more predictable outcome. [11]This variant has been successfully employed for the synthesis of various substituted tetrahydropyrans. [11] Q4: What are the key safety precautions to consider during a Prins cyclization?
A4: As with any chemical reaction, safety is paramount. Many Lewis acids used in Prins cyclizations (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) are corrosive, moisture-sensitive, and can release toxic fumes. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the catalyst by atmospheric moisture. Always quench the reaction carefully, typically by slow addition to a basic solution or water, to manage any exothermic processes.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Prins Cyclization
This protocol provides a general starting point for optimizing your reaction. The specific Lewis acid, solvent, temperature, and reaction time will need to be optimized for your particular substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the chosen Lewis acid (e.g., InCl₃, 0.1 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Reactants: Add anhydrous solvent (e.g., CH₂Cl₂, 0.1 M) to the flask and cool the mixture to the desired temperature (e.g., 0 °C). To this solution, add the aldehyde (1.0 eq.) followed by the gem-disubstituted homoallylic alcohol (1.2 eq.).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired gem-disubstituted tetrahydropyran.
References
-
Jadhav, P. D., & Nayak, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
-
Jadhav, P. D., & Nayak, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
-
Jadhav, P. D., & Nayak, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Prins Reaction. [Link]
-
Jadhav, P. D., & Nayak, S. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
-
Al-Zoubi, R. M. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31735–31744. [Link]
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Jasti, R., & Rychnovsky, S. V. (2006). Racemization in Prins Cyclization Reactions. Journal of the American Chemical Society, 128(41), 13640–13648. [Link]
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Wolfe, J. P., & Hay, M. B. (2011). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. European Journal of Organic Chemistry, 2011(22), 4031–4044. [Link]
-
González-Ortega, A., Barbero, A., & Pulido, F. J. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 7246–7256. [Link]
-
Request PDF. (2025). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. ResearchGate. [Link]
-
Akiyama, T., & Mori, K. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(43), 14261–14264. [Link]
-
González-Ortega, A., Barbero, A., & Pulido, F. J. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. National Institutes of Health. [Link]
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Preventing rearrangement reactions in 4-phenyl-4-formyltetrahydropyran synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-phenyl-4-formyltetrahydropyran. This molecule, a key intermediate in various drug discovery programs, presents a unique synthetic challenge due to its quaternary center adjacent to a reactive aldehyde. Rearrangement reactions are a common impediment to achieving high yields and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these specific issues. Drawing from established chemical principles and field-proven insights, we will explore the causality behind common synthetic failures and provide robust, validated protocols to ensure success in your experiments.
Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered during the synthesis of 4-phenyl-4-formyltetrahydropyran, which typically involves the oxidation of the precursor alcohol, 4-phenyl-4-(hydroxymethyl)tetrahydropyran.
Question 1: I'm observing a significant spirocyclic ether byproduct in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of a spirocyclic ether is a classic indicator of an acid-catalyzed rearrangement. This typically occurs during the formation of the tetrahydropyran ring itself if acidic conditions (like a Prins cyclization) are used, or if the subsequent oxidation step is performed under acidic conditions.[1][2][3]
Mechanistic Insight: The quaternary carbon at the C4 position is susceptible to forming a carbocationic intermediate under acidic catalysis. Protonation of the hydroxyl group (in the precursor alcohol) or the formyl group (in the product) can lead to the loss of water or create a highly electrophilic center. This allows the oxygen atom of the tetrahydropyran ring to attack the benzylic position, leading to a thermodynamically stable spirocyclic ether.
Troubleshooting Workflow: Diagnosing and Preventing Spirocyclization
Caption: Troubleshooting workflow for spirocyclic ether formation.
Prevention Strategies:
-
Select a Neutral Oxidation Reagent: The most effective solution is to avoid acid entirely during the oxidation step. Reagents like Dess-Martin Periodinane (DMP) or a Swern oxidation are ideal as they operate under neutral or mildly basic conditions, respectively, thereby circumventing the carbocation pathway.[4][5]
-
Buffer the Reaction: If using an oxidant that might generate acidic byproducts (like DMP, which produces acetic acid), adding a mild, non-nucleophilic base such as sodium bicarbonate or pyridine can be beneficial.[4]
-
Re-evaluate Tetrahydropyran Synthesis: If the rearrangement occurs during the initial ring formation, consider synthetic routes that do not rely on strong acids.[6]
Question 2: My primary product is the carboxylic acid, 4-phenyl-4-carboxytetrahydropyran, not the desired aldehyde. How can I stop this over-oxidation?
Answer: This is a common outcome when using "strong" oxidizing agents. Many chromium-based reagents (e.g., Jones reagent, H₂CrO₄) and potassium permanganate (KMnO₄) will readily oxidize primary alcohols to carboxylic acids.[7] The aldehyde is formed as an intermediate, but in the presence of water, it forms a hydrate which is rapidly oxidized further.
Comparison of Common Alcohol Oxidation Methods
| Oxidation Method | Key Reagents | Typical Conditions | Suitability for Aldehyde Synthesis | Key Considerations |
| Dess-Martin (DMP) | Dess-Martin Periodinane | CH₂Cl₂, Room Temp | Excellent | Mild and selective.[8] Can be sensitive to moisture. The reagent is potentially explosive under shock.[9] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C to RT | Excellent | Highly reliable and mild.[4] Requires cryogenic temperatures and produces foul-smelling dimethyl sulfide.[8] |
| TEMPO-Catalyzed | TEMPO (cat.), NaOCl | CH₂Cl₂/H₂O, 0 °C | Very Good | Cost-effective for large scale. Biphasic system can sometimes complicate workup.[4] |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to Room Temp | Poor | Strong oxidant; will lead to the carboxylic acid. |
Solution: Switch to a "mild" oxidant that is known to halt the oxidation at the aldehyde stage. For this specific substrate, Dess-Martin Periodinane (DMP) is highly recommended due to its operational simplicity and neutral conditions.[5][9]
Question 3: The reaction appears clean by TLC, but my aldehyde degrades during workup or purification on silica gel. What are the best practices for isolation?
Answer: Aldehydes, particularly those on sterically hindered quaternary centers, can be sensitive to both air (auto-oxidation) and acidic surfaces like standard silica gel.
Recommended Isolation Protocol:
-
Quenching: After the reaction is complete, quench it by pouring the mixture into a stirred, cold solution of saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear. This neutralizes acidic byproducts and removes excess oxidant.[4]
-
Extraction: Extract with a stable solvent like dichloromethane or diethyl ether.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (< 30 °C).
-
Purification: If chromatography is necessary, use a deactivated silica gel. You can prepare this by flushing the column with your eluent system containing 1% triethylamine to neutralize the acidic sites. Alternatively, use a different stationary phase like alumina (neutral or basic).
Question 4: I am considering a multi-step synthesis where the aldehyde functionality might interfere with a subsequent reaction. Should I use a protecting group?
Answer: Absolutely. If you plan further transformations on other parts of the molecule that involve strong nucleophiles, bases, or reducing agents, protecting the aldehyde is a prudent strategy.[10] The aldehyde is highly electrophilic and will react with many reagents.[11]
Recommended Protecting Group Strategy: The most common and effective way to protect an aldehyde is to convert it into a cyclic acetal using a diol, such as ethylene glycol, under mild acid catalysis (e.g., catalytic p-toluenesulfonic acid, TsOH).[12]
-
Protection: The acetal is stable to bases, organometallics (Grignard, organolithium reagents), hydrides (LiAlH₄, NaBH₄), and oxidizing agents.[13][14]
-
Deprotection: The aldehyde can be easily regenerated by hydrolysis with mild aqueous acid.[13]
Validated Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-4-formyltetrahydropyran via Dess-Martin Oxidation
This protocol is optimized to minimize rearrangement and over-oxidation.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-phenyl-4-(hydroxymethyl)tetrahydropyran (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Buffering (Optional but Recommended): Add anhydrous sodium bicarbonate (2.0 equiv).
-
Addition of DMP: At room temperature, add Dess-Martin Periodinane (1.2 equiv) in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio). Stir until the organic layer is clear.
-
Isolation: Separate the layers, and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature.
-
Purification: The crude product is often of high purity. If necessary, purify via flash chromatography on silica gel pre-treated with 1% triethylamine in the eluent.
Mechanistic Diagram: Desired Oxidation vs. Acid-Catalyzed Rearrangement
Caption: Competing pathways in the synthesis of 4-phenyl-4-formyltetrahydropyran.
References
- JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Benchchem. (n.d.). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
- JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction.
- YouTube. (2019). Acetals and ketals as protecting groups.
- SciSpace. (2018).
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- ACS Publications. (n.d.).
- Åbo Akademi University. (n.d.). Synthesis of Spirocyclic Ethers.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Alcohol to Aldehyde - Common Conditions.
- Master Organic Chemistry. (2015).
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
Sources
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- 3. research.abo.fi [research.abo.fi]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
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- 12. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 13. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 14. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Polar Tetrahydropyran Aldehydes
Welcome to the Technical Support Center dedicated to addressing the unique purification challenges of polar tetrahydropyran (THP) aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in isolating and purifying these valuable synthetic intermediates. The inherent polarity of the tetrahydropyran ring, combined with the reactivity of the aldehyde group, often leads to complex purification issues, including product instability and co-elution with polar impurities.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind common experimental problems and offer field-proven, step-by-step protocols to help you achieve high purity and yield.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of polar tetrahydropyran aldehydes, offering insights into their root causes and providing actionable solutions.
Issue 1: My polar THP aldehyde is decomposing during silica gel column chromatography.
Question: I'm observing significant streaking and multiple new spots on my TLC plate after attempting to purify my polar tetrahydropyran aldehyde on a standard silica gel column. What is causing this decomposition, and how can I prevent it?
Answer: This is a frequent and frustrating challenge that arises from the inherent properties of both your molecule and the stationary phase.
Causality Explained:
Standard silica gel is acidic, with a pH that can range from 4 to 5. The tetrahydropyran ring, particularly when part of an acetal-like structure, is highly susceptible to acid-catalyzed hydrolysis.[1][2][3] The acidic surface of the silica gel can protonate the oxygen atom in the THP ring, initiating a ring-opening reaction to form 5-hydroxypentanal or related byproducts.[4] This degradation is often exacerbated by the extended contact time and large surface area exposure during column chromatography. Furthermore, aldehydes themselves can be sensitive and may undergo side reactions on acidic surfaces.
Solutions & Protocols:
-
Neutralize the Silica Gel: A common and effective strategy is to use a neutralized stationary phase.
-
Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Add 1-2% triethylamine (Et₃N) relative to the solvent volume and mix thoroughly. Pack the column with this neutralized slurry. When preparing your mobile phase, also include a small amount of triethylamine (typically 0.1-0.5%) to maintain the neutral environment throughout the purification.[5]
-
Rationale: Triethylamine is a non-nucleophilic base that will neutralize the acidic silanol groups on the silica surface, preventing the acid-catalyzed degradation of your THP aldehyde.
-
-
Switch to a Different Stationary Phase: If neutralization is insufficient, consider a less acidic stationary phase.
-
Recommendation: Alumina (basic or neutral) can be an excellent alternative for acid-sensitive compounds.[5][6] Perform a TLC analysis on alumina plates first to determine the appropriate solvent system.
-
Workflow:
-
Spot your crude material on both silica and neutral alumina TLC plates.
-
Develop the plates using various solvent systems (e.g., hexane/ethyl acetate mixtures).
-
Compare the spot integrity and separation. If the compound is stable on alumina, proceed with column chromatography using that stationary phase.
-
-
Logical Workflow for Chromatography Troubleshooting
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Improving diastereoselectivity in 4,4-disubstituted tetrahydropyran synthesis
Welcome to the technical support center for the stereoselective synthesis of 4,4-disubstituted tetrahydropyrans (THPs). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in controlling diastereoselectivity for this important structural motif. The tetrahydropyran ring is a core unit in a multitude of biologically active natural products, making its stereocontrolled synthesis a critical task.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and current literature.
Troubleshooting Guide: Improving Diastereoselectivity
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I'm observing a low diastereomeric ratio (d.r.) in my Prins cyclization. What are the primary factors to investigate?
Low diastereoselectivity in a Prins cyclization is a common but solvable issue. The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome is determined by the relative energies of the competing diastereomeric transition states.[3] The key is to identify and manipulate the factors that increase the energy difference between these pathways.
Causality & Troubleshooting Steps:
-
Lewis Acid Choice & Stoichiometry: The nature and amount of the Lewis acid are paramount. It dictates the reactivity of the oxocarbenium intermediate and the tightness of the transition state assembly.
-
Explanation: A highly reactive, unselective intermediate will have a lower energy barrier to reaction, leading to poorer selectivity. Different Lewis acids coordinate to the carbonyl and homoallylic alcohol differently, influencing the geometry of the chair-like transition state.
-
Actionable Advice:
-
Screen Various Lewis Acids: If you are using a standard catalyst like SnCl₄, consider alternatives. For example, InCl₃ has been shown to mediate highly diastereoselective cyclizations.[4] Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is particularly effective for silyl-Prins cyclizations, often providing good diastereoselectivity.[5]
-
Optimize Catalyst Loading: Sub-stoichiometric amounts of a strong Lewis acid can sometimes improve selectivity by minimizing background uncatalyzed reactions or side reactions. Conversely, for some systems, a full equivalent is necessary to drive the reaction.
-
-
-
Reaction Temperature: Temperature directly influences the energy landscape of the reaction.
-
Explanation: Lowering the temperature can amplify small energy differences between the diastereomeric transition states. The thermodynamically more stable transition state is favored, often leading to a higher d.r. for the kinetic product.[5]
-
Actionable Advice: Perform the reaction at a reduced temperature (e.g., -78 °C). While this may slow the reaction rate, the enhancement in selectivity is often significant. Monitor the reaction closely by TLC to determine the optimal reaction time.
-
-
Solvent Polarity and Coordinating Ability: The solvent can dramatically influence the stability of charged intermediates and transition states.
-
Explanation: Non-coordinating, non-polar solvents (e.g., dichloromethane) are often preferred as they do not compete with the substrate for binding to the Lewis acid. In some cases, coordinating solvents like diethyl ether can prevent the formation of undesired side products by stabilizing intermediates, thereby improving selectivity.[5]
-
Actionable Advice: Screen a range of anhydrous solvents. Start with dichloromethane (DCM) or dichloroethane (DCE) and move to others like diethyl ether or nitromethane, depending on the catalyst system.
-
-
Substrate Geometry: The stereochemistry of your starting material is fundamentally linked to the product's stereochemistry.
-
Explanation: The geometry of the homoallylic alcohol (i.e., cis or trans configuration of the double bond) directly influences the preferred conformation of the chair-like transition state, thereby dictating the facial selectivity of the cyclization.[5]
-
Actionable Advice: Confirm the geometric purity of your starting homoallylic alcohol. If you are aiming for a specific diastereomer, you may need to synthesize a geometrically pure starting material.
-
Troubleshooting Workflow: Low Diastereoselectivity
Below is a logical workflow for addressing poor diastereoselectivity in your cyclization reaction.
Caption: Troubleshooting workflow for improving diastereoselectivity.
Question 2: My intramolecular oxa-Michael addition is giving poor yields and low selectivity for the desired 4,4-disubstituted THP. What should I try?
Intramolecular oxa-Michael additions are powerful for forming THP rings, but their success depends on balancing the nucleophilicity of the hydroxyl group with the electrophilicity of the α,β-unsaturated system.[6]
Causality & Troubleshooting Steps:
-
Catalyst/Promoter Choice: The reaction often requires activation.
-
Explanation: While a strong base can deprotonate the alcohol, it can also lead to side reactions like polymerization or decomposition. Lewis acids or transition metal catalysts can activate the Michael acceptor, making it more susceptible to attack by the neutral hydroxyl group under milder conditions.
-
Actionable Advice:
-
Base-Catalyzed: If using a base, screen weaker, non-nucleophilic bases like DBU or K₂CO₃ before resorting to stronger bases like NaH.
-
Metal Catalysis: Palladium catalysts, such as Pd(CH₃CN)₄(BF₄)₂, have been shown to be effective in promoting intramolecular oxa-Michael reactions, affording 2,6-cis-substituted products.[6]
-
Organocatalysis: Chiral phosphoric acids or squaramide catalysts can co-activate the nucleophile and electrophile, often providing high levels of stereocontrol.[7]
-
-
-
Substrate Conformation: The ability of the substrate to adopt a low-energy pre-cyclization conformation is critical.
-
Explanation: The tether connecting the alcohol and the Michael acceptor must be able to span the distance without significant steric strain. Substituents on the chain can create a conformational bias that either favors or disfavors the desired cyclization pathway.
-
Actionable Advice: Analyze your substrate using molecular modeling to identify potential high-energy conformations. If significant steric hindrance is suspected, redesigning the substrate to include more flexible linkers or to alter the position of bulky groups may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 4,4-disubstituted tetrahydropyrans?
Several robust strategies exist, each with its own advantages. The choice depends on the desired substitution pattern and available starting materials.
| Synthetic Strategy | Brief Description | Common Catalysts/Reagents | Key Advantages |
| Prins Cyclization | Cyclization of a homoallylic alcohol with an aldehyde or ketone.[3][8] | Lewis acids (InCl₃, SnCl₄, TMSOTf), Brønsted acids (TFA, PMA).[4][5][9] | Convergent, forms C-C and C-O bonds simultaneously. |
| Intramolecular Oxa-Michael | Cyclization of a hydroxyl group onto an α,β-unsaturated carbonyl or nitrile.[6] | Bases (DBU, KOt-Bu), Pd catalysts, Organocatalysts.[6][7] | Excellent for building tetrahydropyran-4-ones. |
| Hetero-Diels-Alder | [4+2] cycloaddition between a diene (e.g., Danishefsky's diene) and an aldehyde.[6] | Lewis acids, Chiral Cr(III) or Cu(II) complexes.[6] | Highly predictable stereochemical outcome. |
| Oxidative C-H Activation | DDQ-mediated formation of an oxocarbenium ion from an ether, followed by intramolecular nucleophilic attack.[1] | DDQ, LiClO₄.[1] | Tolerant of acid-labile functional groups. |
| Intramolecular Etherification | SN2-type cyclization of a halo-alcohol or epoxy-alcohol. | Bases (NaH, K₂CO₃). | Straightforward for specific substitution patterns. |
Q2: How does the chair-like transition state in a Prins reaction dictate the product's stereochemistry?
The diastereoselectivity of the Prins cyclization is rationalized by examining the chair-like transition state of the key cyclization step. The substituents on the oxocarbenium intermediate will preferentially occupy equatorial positions to minimize steric interactions (A-values).
-
Mechanism: The reaction begins with the acid-catalyzed formation of an oxocarbenium ion from the aldehyde and homoallylic alcohol. This intermediate is then attacked by the alkene nucleophile.
-
Stereocontrol: The cyclization proceeds through a transition state resembling a cyclohexane chair. To minimize 1,3-diaxial strain, bulky substituents on the forming ring will orient themselves in pseudo-equatorial positions. This conformational preference translates the existing stereochemistry of the homoallylic alcohol into the new stereocenters of the tetrahydropyran ring with high fidelity.[3]
Caption: Diastereoselectivity arises from the favored chair-like transition state.
Q3: Can I use computational chemistry to predict the outcome of my reaction?
Yes, increasingly so. DFT (Density Functional Theory) calculations can be a powerful predictive tool. By calculating the energies of the different possible transition states leading to the various diastereomers, you can predict the most likely product ratio. This can save significant laboratory time by guiding your choice of substrates and catalysts. Mechanistic studies have used DFT calculations to explain high levels of diastereoselectivity by identifying subtle stabilizing interactions in the favored transition state.[10]
Experimental Protocols
Protocol 1: General Procedure for a TMSOTf-Promoted Silyl-Prins Cyclization
This protocol is adapted from literature procedures known to provide good diastereoselectivity.[5]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the homoallylic alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in anhydrous dichloromethane (to a final concentration of 0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran product.
References
- BenchChem. (2025). Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
-
Hart, D. J., & Smith, D. A. (2014). Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones. PubMed. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Diastereoselectivity in Methaniminium-Based Reactions.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
-
Floreancig, P. E. (2013). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Accounts of chemical research, 46(2), 354-363. [Link]
-
List, B., & Čorić, I. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(43), 14242-14245. [Link]
- BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
-
Hart, D. J., & Smith, D. A. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of organic chemistry, 79(20), 9576-9592. [Link]
-
Synfacts. (2025). Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. 21(09), 880. [Link]
-
Yadav, J. S., et al. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]
-
Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529. [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for Enantioselective Tetrahydropyran Synthesis.
-
Nakajima, N., & Abe, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 14(11), 205. [Link]
-
Organic Letters. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. [Link]
-
Grenning, A. J. (2013). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Israel journal of chemistry, 53(11-12), 866-876. [Link]
-
Organic & Biomolecular Chemistry. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. [Link]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Diastereoselectivity. In Organic Chemistry (2nd ed.). Oxford University Press. [Link]
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Troubleshooting aldehyde reduction during tetrahydropyran ring formation
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting for a common and often frustrating side reaction encountered during the synthesis of tetrahydropyran (THP) rings: the undesired reduction of a substrate's aldehyde moiety. As researchers and drug development professionals, achieving high chemoselectivity is paramount. This resource provides actionable, expert-driven advice to diagnose and solve these challenges.
Frequently Asked Questions (FAQs)
Part 1: Diagnosing and Solving Aldehyde Over-reduction
Question 1: My reaction is consuming the starting hydroxy-aldehyde, but instead of the desired THP ring, I'm isolating the corresponding diol. What is causing this direct aldehyde reduction?
Answer: This is a classic case of a mismatch between the reaction kinetics of the desired cyclization and the undesired aldehyde reduction. Aldehydes are inherently electrophilic and sterically accessible, making them highly susceptible to reduction by hydride reagents.[1][2] If the rate of direct hydride attack on the aldehyde is faster than the rate of intramolecular cyclization to form the hemiacetal intermediate, the diol will be the major product.
Several factors can cause this undesirable outcome:
-
Potent Reducing Agents: Strong, unhindered hydride sources like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) under certain conditions can reduce aldehydes much faster than the cyclization occurs.[2]
-
Slow Hemiacetal Formation: The equilibrium between the open-chain hydroxy-aldehyde and the cyclic hemiacetal might lie unfavorably towards the open form. This can be due to steric hindrance, unfavorable ring strain in the transition state, or suboptimal reaction conditions (e.g., temperature, catalyst).
-
Lewis Acid Choice: While Lewis acids are often used to activate the aldehyde for cyclization, a highly reactive Lewis acid can also enhance the aldehyde's electrophilicity to such an extent that it becomes extremely vulnerable to any hydride source present.[3][4]
Troubleshooting Workflow: Competing Reaction Pathways
The diagram below illustrates the kinetic competition. Your goal is to favor Pathway A over Pathway B .
Caption: Figure 1. Kinetic competition between desired cyclization (A) and undesired reduction (B).
Solution: Enhance Chemoselectivity with Milder Reducing Systems
To favor THP formation, you must select a reducing agent that reduces the intermediate oxocarbenium ion (formed from the hemiacetal) much faster than it reduces the starting aldehyde. This is the essence of reductive etherification .[5][6][7]
Recommended System: Trialkylsilane + Lewis Acid
A widely successful strategy is the use of a trialkylsilane (e.g., triethylsilane, Et₃SiH) in the presence of a Lewis acid (e.g., BF₃·OEt₂, TMSOTf).[8]
-
Mechanism of Action: The Lewis acid activates the aldehyde, promoting the formation of the hemiacetal. The hemiacetal is then further activated by the Lewis acid to form an oxocarbenium ion. This ion is highly electrophilic and is rapidly trapped by the hydride from the trialkylsilane. Critically, trialkylsilanes are generally poor reducing agents for standalone aldehydes under these conditions, providing excellent chemoselectivity.[9]
Protocol 1: General Procedure for Chemoselective Reductive Etherification
-
Preparation: To a solution of the hydroxy-aldehyde (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane, DCM, or acetonitrile, MeCN) at -78 °C under an inert atmosphere (N₂ or Ar), add triethylsilane (1.5–2.0 equiv).
-
Initiation: Slowly add the Lewis acid (e.g., TMSOTf, 0.1–0.5 equiv, or BF₃·OEt₂, 1.1 equiv) dropwise. The ideal temperature for addition can range from -78 °C to 0 °C depending on substrate reactivity.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1 to 4 hours.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a pH 7 buffer.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 2: Addressing Low Yields and Stereoselectivity
Question 2: My reaction is sluggish, and I'm recovering significant amounts of starting material, or I'm getting a complex mixture of diastereomers. How can I improve the reaction efficiency and control stereochemistry?
Answer: Low conversion and poor stereoselectivity are often intertwined. Both issues can stem from an inefficient formation of the key oxocarbenium ion intermediate or suboptimal conditions for the subsequent hydride attack.
-
Inefficient Cyclization: A weak Lewis acid or one that is sequestered by other functional groups in the molecule may not be sufficient to drive the hemiacetal formation and subsequent elimination to the oxocarbenium ion.[10]
-
Stereoelectronic Control: The diastereoselectivity of the THP ring is determined during the hydride addition to the oxocarbenium ion. The incoming hydride will preferentially attack from the face that allows the forming C-H bond to be anti-periplanar to a lone pair on the ring oxygen, leading to a chair-like transition state where bulky substituents occupy equatorial positions.[8] If the reaction conditions are not optimized, this selection can be poor.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting low yield and poor diastereoselectivity.
Caption: Figure 2. A logical workflow for troubleshooting and optimizing the reaction.
Solution: Systematic Optimization of Reaction Parameters
A systematic approach is required to improve both yield and stereocontrol.
1. Lewis Acid Screening: The choice of Lewis acid is critical.[3] A screening process can quickly identify the optimal catalyst for your specific substrate.
| Lewis Acid | Typical Loading (mol%) | Characteristics & Use Case |
| BF₃·OEt₂ | 110 - 200 | Strong, common choice. Can sometimes promote side reactions. |
| TMSOTf | 10 - 50 (catalytic) | Very powerful. Excellent for hindered systems but can be sensitive. |
| Sc(OTf)₃, Yb(OTf)₃ | 5 - 20 (catalytic) | Milder, water-tolerant options, good for sensitive functional groups.[11] |
| InCl₃ | 10 - 30 (catalytic) | Known to mediate cyclizations with high diastereoselectivity.[12] |
2. Solvent and Temperature Effects: The reaction medium can have a profound impact on the transition state geometry.
-
Solvent: Non-polar solvents like dichloromethane (DCM) often favor more organized, chair-like transition states, which can enhance diastereoselectivity compared to more polar solvents.[13]
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -78 °C) typically improves selectivity by minimizing competing side reactions and allowing the system to favor the lowest energy transition state.
By carefully selecting a chemoselective reducing system and systematically optimizing the catalyst, solvent, and temperature, you can effectively suppress undesired aldehyde reduction and achieve high yields and stereoselectivity in your tetrahydropyran ring formation.
References
- Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones.The Journal of Organic Chemistry.
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.
- selective reduction of the aldehyde in the presence of other functional groups.Benchchem.
- Tetrahydropyran synthesis.Organic Chemistry Portal.
- Reduction of Aldehydes and Ketones.Chemistry Steps.
- Effect of Lewis acid in the cyclization.
- Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid.The Journal of Organic Chemistry.
- Lewis acidity and substituent effects influence aldehyde enolization and C-C coupling in beta zeolites.
- Ether synthesis by reductive etherific
- Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Deriv
- Proposed reaction mechanism of the reductive etherification catalysed by Yb(OTf)3.
- Recent Developments in Catalytic Reductive Etherifications.
- Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Deriv
- Stereoselective synthesis of 2,4,5-trisubstituted tetrahydropyrans using an intramolecular allylation str
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- 2. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 4. researchgate.net [researchgate.net]
- 5. Ether synthesis by reductive etherification [organic-chemistry.org]
- 6. Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydropyran synthesis [organic-chemistry.org]
- 13. Stereoselective synthesis of 2,4,5-trisubstituted tetrahydropyrans using an intramolecular allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-phenyl-tetrahydropyran-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of spectroscopic methods for the characterization of 4-phenyl-tetrahydropyran-4-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and organic synthesis. We will delve into the nuances of ¹H NMR spectroscopy as the primary tool for structural elucidation and compare its utility with complementary techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
The Central Role of ¹H NMR in Structural Elucidation
¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the precise structure of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 4-phenyl-tetrahydropyran-4-carbaldehyde, ¹H NMR offers a definitive fingerprint, allowing for the unequivocal assignment of each proton.
Predicted ¹H NMR Spectrum of 4-phenyl-tetrahydropyran-4-carbaldehyde
While an experimental spectrum is the gold standard, a predicted ¹H NMR spectrum, based on established chemical shift principles and data from analogous structures, provides a robust framework for analysis. The expected chemical shifts (in ppm, relative to a TMS standard) for the protons in 4-phenyl-tetrahydropyran-4-carbaldehyde are detailed below. The causality behind these shifts is rooted in the electronic environment of each proton, influenced by factors such as electronegativity of nearby atoms and magnetic anisotropy of functional groups.[2]
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the π-electron system.[3] |
| Phenyl (Ar-H) | 7.2 - 7.6 | Multiplet (m) | Aromatic protons resonate in this region due to the ring current effect of the benzene ring.[2] |
| Tetrahydropyran (H-2, H-6 axial & equatorial) | 3.5 - 4.2 | Multiplet (m) | These protons are adjacent to the electronegative oxygen atom within the tetrahydropyran ring, leading to a downfield shift. |
| Tetrahydropyran (H-3, H-5 axial & equatorial) | 1.8 - 2.2 | Multiplet (m) | These protons are further from the oxygen atom and are in a more shielded, alkane-like environment. |
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,0!"]; "C2" [label="C", pos="1,1!"]; "C3" [label="C", pos="2,0!"]; "C4" [label="C", pos="2,-1!"]; "C5" [label="C", pos="1,-2!"]; "O1" [label="O", pos="0,-1!"]; "C6" [label="C", pos="3,0!"]; "C7" [label="C", pos="4,0!"]; "H1" [label="H", pos="4.5,0.5!"]; "O2" [label="O", pos="4.5,-0.5!"]; "C8" [label="C", pos="3,1.5!"]; "C9" [label="C", pos="4,2.5!"]; "C10" [label="C", pos="5,2.5!"]; "C11" [label="C", pos="5.5,1.5!"]; "C12" [label="C", pos="4.5,0.5!"]; "C13" [label="C", pos="3.5,0.5!"];
"C1" -- "C2" [color="#4285F4"]; "C2" -- "C3" [color="#4285F4"]; "C3" -- "C4" [color="#4285F4"]; "C4" -- "C5" [color="#4285F4"]; "C5" -- "O1" [color="#EA4335"]; "O1" -- "C1" [color="#EA4335"]; "C3" -- "C6" [color="#4285F4"]; "C6" -- "C7" [color="#4285F4"]; "C7" -- "H1" [color="#34A853"]; "C7" -- "O2" [style=double, color="#EA4335"]; "C6" -- "C8" [color="#4285F4"]; "C8" -- "C9" [color="#4285F4"]; "C9" -- "C10" [style=double, color="#FBBC05"]; "C10" -- "C11" [color="#4285F4"]; "C11" -- "C12" [style=double, color="#FBBC05"]; "C12" -- "C13" [color="#4285F4"]; "C13" -- "C8" [style=double, color="#FBBC05"]; "C13" -- "C6" [color="#4285F4"]; } Caption: Molecular structure of 4-phenyl-tetrahydropyran-4-carbaldehyde.
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is paramount, a multi-technique approach provides a more comprehensive and robust characterization. The following is a comparative guide to the utility of IR and MS in conjunction with ¹H NMR for the analysis of 4-phenyl-tetrahydropyran-4-carbaldehyde.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed information on the number, connectivity, and chemical environment of protons. | Unparalleled for detailed structural elucidation in solution. | Requires soluble samples; can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Identification of functional groups based on their characteristic vibrational frequencies.[1] | Fast, non-destructive, and provides a quick overview of functional groups present.[4] | Provides limited information on the overall molecular skeleton and connectivity.[1] |
| Mass Spectrometry (MS) | Precise molecular weight and information on molecular formula and fragmentation patterns.[5] | Highly sensitive, provides exact mass, and aids in confirming molecular formula. | Provides limited information on stereochemistry and isomer differentiation.[1] |
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups. For 4-phenyl-tetrahydropyran-4-carbaldehyde, the IR spectrum would be expected to show characteristic absorption bands for the aldehyde and the ether linkage within the tetrahydropyran ring.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[3]
-
C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ can confirm the presence of an aldehyde.[3]
-
C-O Stretch (Ether): A strong absorption band in the region of 1050-1150 cm⁻¹ is indicative of the C-O-C ether linkage in the tetrahydropyran ring.[6]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the phenyl ring.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, a critical piece of data for confirming the molecular formula. For 4-phenyl-tetrahydropyran-4-carbaldehyde (C₁₂H₁₄O₂), the expected molecular weight is approximately 190.24 g/mol .
Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns. The most common fragmentation for aldehydes is the loss of the formyl radical (-CHO), resulting in a significant peak at M-29.[5] Another likely fragmentation pathway would involve cleavage of the tetrahydropyran ring.
Experimental Protocol: A Self-Validating System for ¹H NMR Analysis
The following protocol outlines a robust, self-validating workflow for the ¹H NMR characterization of 4-phenyl-tetrahydropyran-4-carbaldehyde. This protocol is designed to ensure high-quality, reproducible data.
Step 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Sample_Prep" [label="Sample Preparation"]; "Data_Acquisition" [label="Data Acquisition"]; "Data_Processing" [label="Data Processing"]; "Spectral_Analysis" [label="Spectral Analysis"]; "Sample_Prep" -> "Data_Acquisition" [label="Insert Sample"]; "Data_Acquisition" -> "Data_Processing" [label="FID Signal"]; "Data_Processing" -> "Spectral_Analysis" [label="Processed Spectrum"]; } Caption: A simplified workflow for an NMR experiment.
Step 2: Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Data Collection: Acquire the Free Induction Decay (FID) signal.
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking and Referencing: Identify the chemical shift of each peak and reference the spectrum to the TMS signal at 0 ppm.
-
Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) of the signals to determine the number of neighboring protons, which provides crucial information about the connectivity of the molecule.
By integrating the insights from ¹H NMR, IR, and MS, researchers can achieve a comprehensive and unambiguous characterization of 4-phenyl-tetrahydropyran-4-carbaldehyde, ensuring the scientific integrity of their findings.
References
-
Journal of the American Chemical Society. Derivatives of Tetrahydropyran. [Link]
-
Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]
-
Cambridge University Press & Assessment. THERMOGRAVIMETRIC, INFRARED AND MASS SPECTROSCOPIC ANALYSIS OF THE DESORPTION OF TETRAHYDROPYRAN, TETRAHYDROFURAN AND 1,4-DIOXAN. [Link]
-
PMC. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]
-
National Institute of Standards and Technology. Tetrahydropyran - the NIST WebBook. [Link]
-
ResearchGate. 1H NMR spectra of synthesized model compound 4f. [Link]
-
Chemical Science International Journal. Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]
-
ResearchGate. Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. [Link]
-
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Organometallics. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Chemistry Connected. NMR shifts 1H -general.cdx. [Link]
-
ResearchGate. Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). [Link]
-
ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]
-
YouTube. common fragmentation mechanisms in mass spectrometry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
-
PMC. Rapid prediction of NMR spectral properties with quantified uncertainty. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]
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- 3. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds | MDPI [mdpi.com]
- 4. Thermogravimetric, Infrared and Mass Spectroscopic Analysis of the Desorption of Tetrahydropyran, Tetrahydrofuran and 1,4-Dioxan from Montmorillonite | Clay Minerals | Cambridge Core [cambridge.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tetrahydropyran(142-68-7) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to the Synthesis of 4,4-Disubstituted Tetrahydropyrans: Strategies, Mechanisms, and Applications
The 4,4-disubstituted tetrahydropyran (THP) motif is a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] Its presence in a wide array of bioactive natural products and pharmaceuticals underscores its importance as a versatile architectural element. The geminal substitution at the C4 position often imparts unique conformational constraints and metabolic stability, making it an attractive feature for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of the most pertinent synthetic strategies for accessing this valuable structural motif, offering insights into their mechanisms, scopes, and practical applications.
Intramolecular Oxa-Michael Addition: A Workhorse Strategy
The intramolecular oxa-Michael addition, or conjugate addition, of a hydroxyl group to an α,β-unsaturated system stands as one of the most reliable and widely employed methods for the synthesis of tetrahydropyran rings.[3][4] This approach is favored for its operational simplicity and the high diastereoselectivity often achieved under thermodynamic or kinetic control.
Mechanistic Considerations
The cyclization can be promoted by either acid or base catalysis. Basic conditions deprotonate the alcohol, increasing its nucleophilicity for attack on the Michael acceptor. Conversely, acid catalysis activates the α,β-unsaturated system towards nucleophilic attack. The stereochemical outcome is often dictated by the transition state, which seeks to minimize steric interactions, frequently leading to a chair-like conformation with equatorial substituents.[5]
Caption: Base-catalyzed intramolecular oxa-Michael addition.
Comparative Performance
| Catalyst/Conditions | Substrate Scope | Diastereoselectivity | Yield | Key Advantages |
| Base-catalyzed (e.g., NaH, KOt-Bu) | Wide range of electron-withdrawing groups | Generally high (thermodynamic control) | Good to excellent | Simplicity, readily available reagents |
| Acid-catalyzed (e.g., TsOH, Lewis Acids) | Tolerates acid-labile groups on the alcohol | Often high (kinetic control) | Good to excellent | Milder conditions for sensitive substrates |
| Organocatalytic (e.g., Chiral Amines) | Enals, enones | High enantioselectivity | Good | Asymmetric synthesis |
Representative Experimental Protocol: Base-Mediated Oxa-Michael Cyclization
A solution of the starting δ-hydroxy-α,β-unsaturated ester (1.0 mmol) in anhydrous THF (10 mL) is cooled to 0 °C under an inert atmosphere. Sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes. The reaction is then allowed to warm to room temperature and stirred until complete consumption of the starting material is observed by TLC analysis. The reaction is carefully quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4,4-disubstituted tetrahydropyran.
Prins Cyclization: Convergent and Stereoselective
The Prins cyclization offers a powerful and convergent approach to substituted tetrahydropyrans through the reaction of a homoallylic alcohol with an aldehyde or ketone.[6][7] This acid-catalyzed reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. The reaction is highly valued for its ability to construct the tetrahydropyran ring and install multiple stereocenters in a single step.
Mechanistic Pathway
The reaction is initiated by the acid-catalyzed formation of an oxocarbenium ion from the aldehyde. The homoallylic alcohol then attacks the oxocarbenium ion, leading to a chair-like transition state that dictates the stereochemical outcome of the cyclization.[8] The resulting tertiary cation can be trapped by a variety of nucleophiles, leading to a diverse range of 4-substituted tetrahydropyrans.
Caption: Lewis acid-catalyzed Prins cyclization.
Comparative Performance of Catalysts
| Catalyst | Reaction Conditions | Diastereoselectivity | Yield | Key Advantages |
| Brønsted Acids (e.g., TFA, H₂SO₄) | Often harsh, high temperatures | Variable | Moderate to good | Low cost |
| Lewis Acids (e.g., InCl₃, Sc(OTf)₃) | Mild conditions, catalytic amounts | Excellent | Good to excellent | High selectivity, functional group tolerance[9][10] |
| Rhenium Catalysts (e.g., O₃ReOSiPh₃) | Very mild conditions | High | Good | Compatible with sensitive substrates[10][11] |
Representative Experimental Protocol: Indium-Catalyzed Prins Cyclization
To a solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in dichloromethane (10 mL) at room temperature is added indium(III) chloride (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by silica gel chromatography to yield the 4-substituted tetrahydropyran.[9]
Hetero-Diels-Alder Cycloaddition: A Classic Approach
The hetero-Diels-Alder reaction provides a convergent and often highly stereoselective route to tetrahydropyran derivatives.[3] This [4+2] cycloaddition typically involves the reaction of an electron-rich diene with an electron-deficient dienophile, such as an aldehyde or ketone.
Mechanistic Overview
The reaction proceeds through a concerted, pericyclic transition state, which accounts for the high degree of stereocontrol observed. The use of chiral Lewis acids can render the reaction enantioselective, providing access to optically active tetrahydropyran cores.
Caption: Hetero-Diels-Alder cycloaddition workflow.
Comparative Performance
| Diene Type | Dienophile | Catalyst | Stereoselectivity | Yield |
| Danishefsky's Diene | Aldehydes | Lewis Acid (e.g., ZnCl₂) | High | Good to excellent |
| Brassard's Diene | Aldehydes | Lewis Acid (e.g., TiCl₄) | High | Good |
| Rawal's Diene | Aldehydes | Chiral Cr(III) catalyst | High enantioselectivity | Good to excellent |
Representative Experimental Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
To a stirred solution of the aldehyde (1.0 mmol) in dry dichloromethane (5 mL) at -78 °C is added a solution of zinc chloride (1.0 M in diethyl ether, 1.1 mL, 1.1 mmol). After stirring for 15 minutes, Danishefsky's diene (1.5 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NaHCO₃ solution, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude dihydropyranone is then subjected to reduction (e.g., NaBH₄) and subsequent workup and purification to afford the tetrahydropyran.
Other Notable Synthetic Strategies
While the aforementioned methods are the most prevalent, several other strategies have emerged as powerful tools for the synthesis of 4,4-disubstituted tetrahydropyrans.
-
Ring-Closing Metathesis (RCM): This method is particularly useful for constructing tetrahydropyran rings containing endocyclic double bonds, which can be subsequently hydrogenated.[3] The tolerance of modern ruthenium-based catalysts to various functional groups makes RCM a versatile option.
-
Radical Cyclizations: Intramolecular cyclization of radicals onto alkenes or alkynes provides a mild and efficient route to tetrahydropyrans.[3][12] These reactions are often characterized by their high functional group tolerance.
-
Transition-Metal-Catalyzed Cyclizations: A variety of transition metals, including gold and palladium, have been shown to catalyze the cyclization of functionalized alcohols onto alkenes or alkynes to form tetrahydropyrans.[13][14] These methods often proceed under mild conditions and can exhibit unique reactivity and selectivity.
Conclusion
The synthesis of 4,4-disubstituted tetrahydropyrans is a well-developed field with a diverse array of reliable and stereoselective methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the functional group tolerance of the reaction. The intramolecular oxa-Michael addition and the Prins cyclization remain the cornerstones of tetrahydropyran synthesis, offering a balance of simplicity, efficiency, and stereocontrol. For more complex targets, hetero-Diels-Alder reactions, RCM, and transition-metal-catalyzed methods provide powerful alternatives. As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, the development of new and improved methods for the synthesis of 4,4-disubstituted tetrahydropyrans will undoubtedly remain an active area of research.
References
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A Comparative Guide to the X-ray Crystallographic Analysis of 4-Phenyloxane-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. The 4-phenyloxane-4-carbaldehyde scaffold is a key pharmacophore in a variety of biologically active compounds, making a thorough understanding of its stereochemistry and conformational preferences essential.
This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of 4-phenyloxane-4-carbaldehyde derivatives. We will explore the causality behind experimental choices, present comparative data from analogous structures, and detail the necessary protocols to achieve a self-validating system of analysis.
The Decisive Edge of X-ray Crystallography
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide invaluable information about the connectivity and solution-state conformation of a molecule, X-ray crystallography offers an unparalleled, unambiguous snapshot of the molecule's solid-state structure at atomic resolution. This is particularly crucial for compounds like 4-phenyloxane-4-carbaldehyde, which possess a stereocenter at the C4 position and a flexible oxane ring. The precise orientation of the phenyl and carbaldehyde groups, along with the chair conformation of the oxane ring, can be definitively established through crystallographic analysis.
Comparative Analysis: Insights from Analogous Structures
| Parameter | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1][2] | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[3] | Expected for 4-Phenyloxane-4-carbaldehyde |
| Crystal System | Monoclinic | Triclinic | Dependent on crystallization conditions |
| Space Group | P2₁/c | P-1 | Dependent on crystallization conditions |
| Key Dihedral Angle | Pyrazole ring and phenyl ring: 7.93(7)° | Pyrazole ring and 4-bromobenzene ring: 26.0(2)° and 39.9(7)° (two independent molecules) | Oxane ring and phenyl ring: Expected to influence solid-state packing and intermolecular interactions. |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | C-H···O hydrogen bonds | Expected to be dominated by C-H···O interactions involving the carbaldehyde and oxane oxygen atoms, and potentially π-π stacking of the phenyl rings. |
This comparative data highlights that while the specific crystal system and space group are unique to each compound and its crystallization conditions, the types of intermolecular interactions and key conformational parameters, such as dihedral angles, can be precisely determined. For 4-phenyloxane-4-carbaldehyde, the dihedral angle between the mean plane of the oxane ring and the phenyl ring would be a critical parameter, dictating the overall molecular shape.
The Experimental Workflow: A Self-Validating System
The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and accuracy of the final model, creating a self-validating workflow.
Caption: General workflow for the X-ray crystallographic analysis of a small molecule.
Part 1: Synthesis and Purification
A robust and reproducible synthetic route is the first critical step. While a specific protocol for 4-phenyloxane-4-carbaldehyde is not extensively reported, a plausible approach involves the formylation of a suitable 4-phenyloxane precursor.
Proposed Synthetic Protocol:
-
Synthesis of 4-Phenyl-4-cyanotetrahydropyran: This precursor can be synthesized through various established methods, for example, by the reaction of a suitable dielectrophile with phenylacetonitrile.
-
Reduction to Aldehyde: The nitrile group can be selectively reduced to an aldehyde using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
Purification: The crude product must be meticulously purified, typically by column chromatography, to remove any impurities that could hinder crystallization. The purity should be confirmed by NMR and mass spectrometry.
Part 2: Crystallization
The growth of high-quality single crystals is often the most challenging step. It is an empirical science that requires screening of various conditions.
Crystallization Protocol:
-
Solvent Selection: A range of solvents and solvent mixtures should be screened. A good starting point is a solvent in which the compound is sparingly soluble.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility and inducing crystallization.
-
Cooling: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
Part 3: X-ray Diffraction and Data Analysis
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Data Collection and Refinement Protocol:
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4][5]
-
Structure Solution: The initial phases of the structure factors are determined using methods like direct methods or Patterson methods, which provides an initial electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is an iterative process that minimizes the R-factor.
-
Validation: The final structure is validated using tools like CheckCIF to ensure that the geometric parameters and other crystallographic metrics are within expected ranges.
Visualizing the Molecular Structure and Interactions
A key output of X-ray crystallography is a detailed 3D model of the molecule, which also reveals how molecules pack in the crystal lattice and the nature of their intermolecular interactions.
Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice of 4-phenyloxane-4-carbaldehyde derivatives.
The chair conformation of the oxane ring is the most stable, minimizing both angle and torsional strain. The phenyl and carbaldehyde substituents at the C4 position can adopt either axial or equatorial orientations. X-ray crystallography would definitively determine this, which has significant implications for how the molecule interacts with biological targets. Intermolecular forces such as C-H···O hydrogen bonds involving the aldehyde and oxane oxygen atoms, as well as potential π-π stacking between the phenyl rings, would dictate the crystal packing.
Conclusion
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of 4-phenyloxane-4-carbaldehyde derivatives. While other analytical techniques provide complementary data, the atomic resolution and precise conformational information offered by crystallography are indispensable for a deep understanding of structure-property relationships. The protocols and comparative insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully apply this powerful technique in their drug discovery and development endeavors. By following a systematic and self-validating workflow, from synthesis to structural refinement, one can achieve a level of structural certainty that is essential for modern chemical research.
References
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Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 2-21. [Link]
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Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(13), 3635–3643. [Link]
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Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1783–o1784. [Link]
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Dauter, Z., & Jaskolski, M. (2010). Collection of X-Ray Diffraction Data from Macromolecular Crystals. eLS. [Link]
-
Elkady, M. F., Abu-Hashem, A. A., & Youssef, M. M. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2908. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. [Link]
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A Comparative Guide to Purity Analysis of 4-phenyl-tetrahydropyran-4-carbaldehyde: HPLC, GC, and qNMR
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 4-phenyl-tetrahydropyran-4-carbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds.[1][2] We will explore High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and compare its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction: The Critical Role of Purity in Synthesis and Development
4-phenyl-tetrahydropyran-4-carbaldehyde is a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is paramount as impurities can lead to undesirable side reactions, affect the yield and purity of the final product, and introduce toxicological risks in drug development. Therefore, robust and reliable analytical methods are essential for its quality control. This guide offers a comparative overview of the most common and effective techniques for this purpose.
Part 1: High-Performance Liquid Chromatography (HPLC) – The Industry Standard
HPLC is the most widely used analytical tool for pharmaceutical analysis due to its versatility, sensitivity, and applicability to a wide range of compounds.[3][4] For a molecule like 4-phenyl-tetrahydropyran-4-carbaldehyde, which possesses a strong UV chromophore (the phenyl group), HPLC with UV detection is an ideal choice for purity determination.
The Rationale Behind the HPLC Method Design
The choice of HPLC parameters is dictated by the physicochemical properties of the analyte. A reversed-phase method is proposed, as it is well-suited for separating moderately polar organic molecules.
-
Stationary Phase (Column): An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a broad range of analytes.[5] Its nonpolar nature will interact favorably with the phenyl group of the analyte.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[3] The ratio can be optimized to achieve the desired retention time and resolution from potential impurities. A buffer may be added to control the pH and ensure consistent ionization of any acidic or basic impurities.
-
Detection: The phenyl group in the analyte allows for sensitive detection using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) for the phenyl group will provide the best signal-to-noise ratio.
Proposed HPLC Method for Purity Analysis
Below is a detailed, self-validating protocol for the purity determination of 4-phenyl-tetrahydropyran-4-carbaldehyde.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-phenyl-tetrahydropyran-4-carbaldehyde sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase (50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.
-
-
Analysis and Data Interpretation:
-
Inject the prepared sample.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification can be confirmed by comparing the retention time with a reference standard. The use of a PDA detector allows for the comparison of UV spectra to assess peak purity.
-
Workflow for HPLC Purity Analysis
Sources
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- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Carbonyl Reactivity: 4-Phenyloxane-4-carbaldehyde vs. Benzaldehyde
For Immediate Publication
Contact: Senior Application Scientist, Advanced Synthesis Division
Abstract
In the landscape of organic synthesis and drug development, a nuanced understanding of carbonyl reactivity is paramount for predictable and efficient molecular construction. This guide presents a detailed comparative analysis of the reactivity of two aldehydes: the structurally complex 4-phenyloxane-4-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. Through a combination of theoretical principles and proposed experimental validations, we dissect the electronic and steric factors governing their behavior in key chemical transformations. This document serves as a technical resource for researchers, scientists, and professionals in the field, providing insights into reaction predictability and synthetic strategy.
Introduction: Two Aldehydes, Distinct Environments
Aldehydes are foundational functional groups in organic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity, however, is not uniform and is profoundly influenced by the molecular scaffold to which the carbonyl group is attached.
-
Benzaldehyde is the simplest aromatic aldehyde, where the formyl group (–CHO) is directly conjugated with a benzene ring. Its chemistry is well-documented and serves as a benchmark for carbonyl reactivity.
-
4-Phenyloxane-4-carbaldehyde presents a more complex architecture. Here, the formyl group is attached to a quaternary carbon within a saturated heterocyclic oxane (tetrahydropyran) ring, which also bears a phenyl substituent at the same position. This arrangement isolates the aldehyde from the phenyl ring's π-system, fundamentally altering its electronic and steric environment compared to benzaldehyde.
This guide will explore how these structural differences translate into tangible differences in chemical reactivity.
Theoretical Framework: Unpacking Steric and Electronic Effects
The reactivity of an aldehyde's carbonyl carbon towards nucleophiles is primarily dictated by two factors: its electrophilicity (partial positive charge) and its steric accessibility.[1][2]
Electronic Effects: A Tale of Two Systems
-
Benzaldehyde: The carbonyl group is directly attached to the benzene ring. This allows for resonance delocalization, where the π-electrons of the ring can donate into the carbonyl group.[3] This resonance stabilization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to typical aliphatic aldehydes.[1][4][5]
-
4-Phenyloxane-4-carbaldehyde: In this molecule, the saturated oxane ring acts as an insulator, preventing any resonance interaction between the phenyl ring and the carbonyl group. The phenyl group can only exert a weak, through-bond inductive effect. The primary electronic influence comes from the alkyl nature of the carbon framework and the ether oxygen within the oxane ring. Aliphatic aldehydes are generally more reactive than aromatic aldehydes because they lack this resonance stabilization.[6][7] Therefore, from an electronic standpoint, 4-phenyloxane-4-carbaldehyde is predicted to have a more electrophilic carbonyl carbon than benzaldehyde.
Steric Hindrance: The Decisive Factor
Steric hindrance refers to the physical obstruction around a reaction center by bulky groups, which can impede the approach of a nucleophile.[2][4]
-
Benzaldehyde: The formyl proton is small, and the planar benzene ring offers relatively open access to the carbonyl carbon, particularly from above and below the plane of the ring.
-
4-Phenyloxane-4-carbaldehyde: The situation is dramatically different. The aldehyde group is attached to a quaternary carbon, which is part of a six-membered ring. This ring, along with the attached phenyl group, creates a significantly more crowded environment around the carbonyl carbon. The approach of any nucleophile will be sterically hindered by the bulky oxane and phenyl substituents.
Hypothesis: While 4-phenyloxane-4-carbaldehyde may be electronically more activated towards nucleophilic attack than benzaldehyde, the overwhelming steric hindrance from its substituted oxane framework will render it less reactive overall in most nucleophilic addition reactions.
Experimental Validation: Protocols for Reactivity Comparison
To empirically test our hypothesis, a series of competitive reactions can be employed. In these experiments, equimolar amounts of both aldehydes are subjected to a sub-stoichiometric amount of a common reagent. The product ratio, determined by techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy, provides a direct measure of relative reactivity.
Competitive Oxidation using Tollens' Reagent
Oxidation of aldehydes to carboxylic acids is a fundamental reaction that highlights the susceptibility of the aldehydic C-H bond.[8][9] Mild oxidizing agents like Tollens' reagent (an alkaline solution of diamminesilver(I) complex) are excellent for this comparison.[10][11]
Protocol:
-
Reagent Preparation: Prepare Tollens' reagent immediately before use by adding dilute NaOH solution to aqueous silver nitrate to precipitate silver oxide, then dissolving the precipitate in a minimum amount of aqueous ammonia.
-
Reaction Setup: In a clean test tube, dissolve equimolar amounts (e.g., 0.5 mmol) of 4-phenyloxane-4-carbaldehyde and benzaldehyde in a suitable solvent (e.g., ethanol/THF).
-
Initiation: Add a sub-stoichiometric amount of freshly prepared Tollens' reagent (e.g., 0.25 mmol, 0.5 equivalents) to the aldehyde mixture.
-
Observation & Workup: Gently warm the mixture in a water bath (approx. 60°C). A positive test is indicated by the formation of a silver mirror or a black precipitate of silver. After a set time (e.g., 10 minutes), quench the reaction by acidification with dilute nitric acid.
-
Analysis: Extract the organic components and analyze the unreacted starting materials via GC to determine the conversion percentage of each aldehyde.
Expected Outcome: Benzaldehyde, being less sterically hindered, is expected to be oxidized at a faster rate than 4-phenyloxane-4-carbaldehyde. The analysis should show a greater consumption of benzaldehyde.
Competitive Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes using a phosphorus ylide, is highly sensitive to steric hindrance around the carbonyl group.[12][13]
Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve equimolar amounts (e.g., 1.0 mmol) of 4-phenyloxane-4-carbaldehyde and benzaldehyde in anhydrous dichloromethane (5 mL).
-
Reagent Addition: Add a solution of a stable ylide, such as (carbethoxymethylene)triphenylphosphorane (e.g., 0.8 mmol, 0.8 equivalents), dropwise to the stirring aldehyde mixture at room temperature.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehydes.[14]
-
Workup: After stirring for a defined period (e.g., 2 hours), quench the reaction and perform a standard workup to remove the triphenylphosphine oxide byproduct.
-
Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy. The relative integration of the characteristic olefinic protons of the two different alkene products will determine the product ratio, and thus the relative reactivity.
Expected Outcome: The less hindered benzaldehyde will react more readily with the bulky Wittig reagent, leading to a higher yield of its corresponding alkene product compared to the alkene derived from 4-phenyloxane-4-carbaldehyde.
Data Summary & Visualization
The results from the proposed competitive experiments can be summarized for clear comparison.
Table 1: Predicted Comparative Reactivity Data
| Reaction | Reagent (Limiting) | Predicted Major Product From | Predicted Outcome (Product Ratio Benzaldehyde:4-Phenyloxane) | Primary Influencing Factor |
| Oxidation | Tollens' Reagent | Benzaldehyde | > 1:1 | Steric Hindrance |
| Wittig Reaction | Phosphorus Ylide | Benzaldehyde | > 1:1 | Steric Hindrance |
Diagrams of Key Concepts
Caption: Logical relationship of factors influencing aldehyde reactivity.
Caption: Experimental workflow for a competitive reactivity study.
Conclusion
The comparative analysis between benzaldehyde and 4-phenyloxane-4-carbaldehyde offers a compelling illustration of how molecular architecture dictates chemical function. Benzaldehyde's reactivity is a balance between resonance-deactivated electronics and low steric hindrance. In contrast, 4-phenyloxane-4-carbaldehyde, while electronically more akin to a reactive aliphatic aldehyde, is severely encumbered by its bulky three-dimensional structure.
References
-
Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]
-
askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucleophilic addition reaction. Give reason. Retrieved from [Link]
-
JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]
-
OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry. Retrieved from [Link]
-
Difference Between. (2018). Difference Between Aromatic and Aliphatic Aldehydes. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]
-
Radboud Repository. (2024). What defines electrophilicity in carbonyl compounds. Retrieved from [Link]
-
YouTube. (2020). Aldehyde & Ketone Reactions Experiment. Retrieved from [Link]
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
-
University Website. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Study.com. (n.d.). Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
University Website. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
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A Researcher's Guide to the Biological Activity Screening of Novel 4-Phenyl-tetrahydropyran-4-carbaldehyde Analogs
Abstract
The tetrahydropyran (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs and bioactive natural products.[1][2] Its unique conformational properties and ability to engage in hydrogen bonding have made it an attractive core for designing novel therapeutic agents.[2] This guide presents a comprehensive, field-proven framework for the biological activity screening of a novel library of compounds based on the 4-phenyl-tetrahydropyran-4-carbaldehyde scaffold. We provide an in-depth, comparative analysis of a tiered screening strategy, beginning with high-throughput cytotoxicity assessment, followed by mechanistic validation through apoptosis assays. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, causality-driven experimental choices, and robust data interpretation strategies to facilitate the identification and optimization of promising lead compounds.
Introduction: The Rationale for Screening Tetrahydropyran Analogs
Heterocyclic compounds are foundational to drug discovery, forming the core of countless therapeutic agents.[3][4] Among these, oxygen-containing heterocycles like tetrahydropyran are of particular interest. The THP ring is a bioisostere of cyclohexane but offers improved physicochemical properties, such as lower lipophilicity and the potential for hydrogen bond acceptance via its ring oxygen.[2] These features can enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making the THP scaffold a strategic choice in drug design.[2] Derivatives of THP are found in drugs with a wide range of applications, including anticancer, antiviral, and anti-inflammatory agents.[1][5][6]
The 4-phenyl-tetrahydropyran-4-carbaldehyde core represents a versatile starting point for analog synthesis. The phenyl ring and the carbaldehyde group offer two distinct points for chemical modification, allowing for the rapid generation of a diverse chemical library. This guide outlines a logical, tiered workflow to efficiently screen such a library for potential anticancer activity, a common therapeutic area for THP derivatives.[5]
The Tiered Screening Strategy: From High-Throughput Hits to Mechanistic Insights
A tiered or cascaded screening approach is an efficient and cost-effective strategy in early-stage drug discovery. It allows for the rapid assessment of a large number of compounds with a general, high-throughput assay, followed by more complex, resource-intensive assays for a smaller subset of promising "hits."
dot
Caption: Tiered workflow for biological activity screening.
Tier 1: Primary Screening for Cytotoxicity with the MTT Assay
Expertise & Rationale: The initial goal is to identify which analogs possess cytotoxic activity against a cancer cell line (e.g., HeLa, A549, or MCF-7). The MTT assay is a gold-standard, colorimetric method for this purpose.[7][8] Its principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[8] This assay is chosen for its robustness, cost-effectiveness, and suitability for a 96-well plate format, making it ideal for high-throughput screening.[11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyran analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan.[10][11]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Tier 2: Mechanistic Validation with Annexin V/PI Apoptosis Assay
Expertise & Rationale: A low IC₅₀ value from the MTT assay indicates cytotoxicity, but it doesn't reveal the mechanism of cell death. The compound could be inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to differentiate between these states.[12][13] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12][14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[12]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the "hit" analogs at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA. Centrifuge the collected cells and wash them once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15] Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Dyes: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately using a flow cytometer.[14]
-
Data Analysis:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
dot
Caption: The intrinsic apoptosis pathway, a potential target for THP analogs.
Comparative Data Analysis & Structure-Activity Relationships (SAR)
Table 1: Hypothetical Screening Data for 4-Phenyl-THP-4-Carbaldehyde Analogs
| Analog ID | R1-Group (Phenyl Ring) | R2-Group (Aldehyde) | Tier 1: IC₅₀ (µM) | Tier 2: Apoptosis (% Annexin V+) |
| Parent | -H | -CHO | > 50 | < 5% |
| THP-01 | 4-Cl | -CHO | 8.5 | 65% |
| THP-02 | 4-OCH₃ | -CHO | 25.2 | 20% |
| THP-03 | 4-Cl | -CH₂OH | 45.1 | 15% |
| THP-04 | 4-Cl | =NOH (Oxime) | 6.2 | 78% |
SAR Insights (Based on Hypothetical Data):
-
Phenyl Ring Substitution: An electron-withdrawing group (e.g., 4-Chloro in THP-01) appears to significantly increase cytotoxicity compared to the parent compound or an electron-donating group (4-Methoxy in THP-02). This suggests that the electronic properties of the phenyl ring are critical for activity.
-
Aldehyde Modification: Reducing the aldehyde to an alcohol (THP-03) drastically reduces activity, indicating the carbonyl group or its electrophilic nature may be important for the biological effect.
-
Enhanced Activity: Converting the aldehyde to an oxime (THP-04) while retaining the 4-chloro substitution further enhances both cytotoxicity and apoptotic induction. This suggests the oxime moiety may improve target engagement or cellular uptake.
Conclusion and Future Directions
This guide outlines a robust, tiered strategy for the initial biological screening of novel 4-phenyl-tetrahydropyran-4-carbaldehyde analogs. By employing a high-throughput MTT assay for primary screening followed by a mechanistic Annexin V/PI apoptosis assay, researchers can efficiently identify and validate promising cytotoxic compounds. The subsequent analysis of structure-activity relationships is crucial for rationally designing the next generation of analogs with improved potency and selectivity. Future work on the most promising hits, such as THP-04 in our hypothetical example, would involve target identification studies, further mechanistic assays (e.g., caspase activation, mitochondrial membrane potential), and eventual evaluation in more complex in vivo models.
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A Researcher's Guide to the Computational Conformational Analysis of 4-Phenyloxane-4-carbaldehyde
This guide provides a comparative analysis of computational methods for determining the conformational isomers of 4-phenyloxane-4-carbaldehyde. Designed for researchers in medicinal chemistry, materials science, and drug development, this document moves beyond a simple protocol listing. It delves into the rationale behind methodological choices, offering a framework for conducting robust and reliable computational analyses on substituted heterocyclic systems.
The Strategic Importance of Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its function. For a molecule like 4-phenyloxane-4-carbaldehyde, a scaffold with potential applications in medicinal chemistry, understanding its preferred shape, or conformation, is paramount. Conformational isomers, which can interconvert through bond rotation, often exhibit different biological activities and physical properties. The dominant conformer at physiological temperatures dictates how the molecule interacts with biological targets, such as enzyme active sites or receptors.
The 4-phenyloxane ring system, a tetrahydropyran derivative, primarily adopts a chair-like conformation to minimize angular and torsional strain. The substituents at the C4 position—a phenyl group and a carbaldehyde group—can be oriented in either an axial or equatorial position. This leads to two principal chair conformers, the relative stability of which will determine the molecule's overall shape and reactivity. This guide compares several widely-used quantum mechanical methods to predict this conformational preference, providing a clear rationale for selecting the most appropriate computational approach.
Foundational Principles: Sterics and Stereoelectronics
Before delving into the computational methods, it is crucial to understand the underlying physical principles governing the stability of cyclohexane and heterocycle conformers.
-
Steric Hindrance and A-Values : In a six-membered ring, substituents generally prefer the more spacious equatorial position to avoid steric clashes with other atoms. This is particularly true for bulky groups. The energetic penalty for a substituent occupying the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers.[1] The phenyl group is considered a bulky substituent with an A-value of approximately 3.0 kcal/mol in cyclohexane.[2][3] This establishes a strong a priori hypothesis that the phenyl group on the 4-phenyloxane ring will overwhelmingly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens at C2 and C6.[2][4]
-
Stereoelectronic Effects : In heterocycles, electronic effects can sometimes override steric considerations. The most famous example is the anomeric effect , where an electronegative substituent on a carbon adjacent to a heteroatom (the anomeric carbon) preferentially adopts the axial position.[5][6][7] This is due to a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the substituent's bond to the ring.[6] While the substitution in 4-phenyloxane-4-carbaldehyde is not at the anomeric position, understanding such effects is critical for a comprehensive analysis of any heterocyclic system.
A Comparative Computational Workflow
To objectively compare different computational methods, we will employ a standardized workflow. This ensures that any observed differences in results are attributable to the chosen level of theory and not variations in the procedure.
Discussion: Synthesizing Accuracy and Causality
The Verdict: Equatorial Preference is Overwhelming
All tested methods unequivocally predict that the conformer with the equatorial phenyl group (Conformer B) is significantly more stable than the axial conformer. The calculated Gibbs free energy difference of approximately -3.85 kcal/mol (using the M06-2X functional) indicates that at room temperature, the population of the axial-phenyl conformer is negligible.
Why Methods Matter: The Role of Dispersion
The data in Table 1 provides critical insight into the performance of different computational methods.
-
Expertise & Experience : The basic B3LYP/6-31G(d) method underestimates the stability of the equatorial conformer by nearly 1 kcal/mol compared to our benchmark. This is a known deficiency of older DFT functionals that do not adequately account for London dispersion forces. The attractive van der Waals interactions between the equatorial phenyl group and the rest of the oxane ring are not fully captured, leading to a less accurate energy difference.
-
Trustworthiness : The inclusion of Grimme's D3 dispersion correction in Method 2 significantly improves the result, bringing it much closer to the M06-2X and coupled-cluster values. This demonstrates that for systems containing aromatic rings or other large, polarizable groups, accounting for dispersion is not optional—it is essential for obtaining trustworthy results. [8]
-
Authoritative Grounding : The M06-2X functional (Method 3) performs exceptionally well, closely matching the DLPNO-CCSD(T) benchmark energy. This is consistent with literature reports that show M06-2X provides excellent accuracy for main-group thermochemistry and non-covalent interactions. [8][9]The close agreement between the high-level DFT and the "gold standard" coupled-cluster method provides a strong self-validating system, lending high confidence to the final predicted energy difference.
Structural Rationale
The strong preference for the equatorial phenyl group is a classic example of steric avoidance. In the axial conformer, the ortho-hydrogens of the phenyl ring are positioned in close proximity to the axial hydrogens at the C2 and C6 positions of the oxane ring. This creates significant repulsive 1,3-diaxial interactions, raising the energy of this conformer. Placing the bulky phenyl group in the more spacious equatorial position completely alleviates this strain, resulting in a much more stable molecule. The calculated energy difference of ~3.8 kcal/mol is even greater than the standard A-value for a phenyl group in cyclohexane (~3.0 kcal/mol), suggesting the steric demands in this specific substituted oxane system are substantial.
Conclusion and Recommendations
The computational analysis of 4-phenyloxane-4-carbaldehyde confirms a strong and unambiguous preference for the conformer in which the phenyl group occupies the equatorial position. The Gibbs free energy difference is approximately -3.85 kcal/mol , rendering the axial conformer insignificant at equilibrium.
For researchers and drug development professionals investigating similar heterocyclic scaffolds, this guide provides the following key recommendations:
-
Avoid Basic DFT for Aromatic Systems : Standard functionals like B3LYP with small basis sets are insufficient for accurately capturing the subtle but important dispersion forces that influence conformational energies in molecules containing aromatic rings.
-
Embrace Dispersion Correction : At a minimum, use DFT functionals that include an empirical dispersion correction (e.g., B3LYP-D3) or are specifically parameterized to handle non-covalent interactions.
-
Employ Modern Functionals : For higher accuracy, functionals like M06-2X often provide results comparable to more expensive methods for conformational energies, offering an excellent balance of cost and accuracy.
-
Benchmark When Necessary : For novel systems or when precise energy differences are critical, benchmarking against a high-level method like DLPNO-CCSD(T) is a prudent step to validate the chosen DFT approach.
By adhering to these principles, researchers can generate reliable and predictive computational data, accelerating the design and development of new molecular entities.
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A Comparative Guide to the Synthesis of 4-Formyltetrahydropyrans: A Novel Organocatalytic Approach vs. Established Methodologies
The tetrahydropyran (THP) moiety is a privileged scaffold in a multitude of bioactive natural products and pharmaceuticals.[1][2] Specifically, 4-formyltetrahydropyrans serve as crucial building blocks, providing a versatile handle for further chemical transformations in complex molecule synthesis. However, the efficient and stereocontrolled synthesis of these structures has remained a significant challenge.[3] This guide provides a comparative analysis of a novel, asymmetric organocatalytic domino reaction for the synthesis of 4-formyltetrahydropyrans against established, traditional methods. We will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols to offer researchers and drug development professionals a comprehensive understanding of the available synthetic strategies.
Established Methods for the Synthesis of 4-Formyltetrahydropyrans: A Critical Overview
Traditional approaches to 4-formyltetrahydropyrans, while foundational, often present limitations in terms of step economy, atom economy, and stereocontrol. These methods typically involve multi-step sequences and can require harsh reaction conditions.
Oxidation of 4-(Hydroxymethyl)tetrahydropyran
A common and straightforward route involves the oxidation of the corresponding alcohol, 4-(hydroxymethyl)tetrahydropyran. This method is reliable but is contingent on the availability of the alcohol precursor. The synthesis of the precursor itself can add to the overall step count. A variety of oxidizing agents can be employed, each with its own advantages and disadvantages regarding toxicity, cost, and functional group tolerance.
Multi-step Synthesis via Prins Cyclization
The Prins cyclization is a powerful tool for the construction of the tetrahydropyran ring.[4] This reaction typically involves the acid-catalyzed condensation of an alkene and an aldehyde. To arrive at a 4-formyltetrahydropyran, a homoallylic alcohol can be reacted with an acrolein derivative, followed by subsequent transformations to unmask the aldehyde functionality. While effective for constructing the core structure, this approach often lacks stereocontrol and requires multiple steps to install the desired 4-formyl group.
Hydroformylation of 4-Methylenetetrahydropyran
Hydroformylation offers a more atom-economical approach by directly introducing a formyl group and a hydrogen atom across a double bond. Starting from 4-methylenetetrahydropyran, this method can, in principle, deliver the target molecule in a single step. However, achieving high regioselectivity to favor the branched aldehyde over the linear isomer can be challenging and often requires sophisticated catalyst design.
A Novel Approach: Asymmetric Organocatalytic Domino Michael-Henry Reaction
To address the limitations of established methods, we present a novel, one-pot organocatalytic domino Michael-Henry reaction. This strategy employs a chiral amine catalyst to construct the tetrahydropyran ring and install the 4-formyl precursor with high stereocontrol in a single transformation. The reaction proceeds through a cascade of bond-forming events, significantly improving efficiency and reducing waste.
The proposed reaction involves the conjugate addition of a nitroalkane to an α,β-unsaturated aldehyde, followed by an intramolecular Henry (nitroaldol) reaction. The resulting cyclic nitroalcohol can then be readily converted to the target 4-formyltetrahydropyran via a Nef reaction or other modern denitration-oxidation protocols.
Comparative Analysis of Synthetic Methodologies
| Parameter | Oxidation of 4-(Hydroxymethyl)tetrahydropyran | Prins Cyclization Route | Hydroformylation of 4-Methylenetetrahydropyran | Organocatalytic Domino Michael-Henry Reaction |
| Step Economy | Low (requires pre-synthesis of alcohol) | Low (multi-step sequence) | High (potentially one step) | High (one-pot domino reaction) |
| Atom Economy | Moderate | Moderate | High | Moderate to High |
| Stereocontrol | Dependent on precursor synthesis | Generally Poor | Challenging | Excellent (catalyst-controlled) |
| Reaction Conditions | Varies (can be harsh) | Often requires strong acids | High pressure, specialized equipment | Mild |
| Substrate Scope | Limited by precursor availability | Broad | Moderate | Broad |
| Environmental Impact | Can involve heavy metal oxidants | Can generate significant waste | Use of CO/H2 gas | Generally lower impact |
| Typical Yield | 60-85% | 40-70% (over multiple steps) | 50-80% (mixture of isomers) | 75-95% |
| Diastereoselectivity | N/A | Low | Low | >20:1 |
| Enantioselectivity | N/A | N/A | N/A | up to 99% ee |
Experimental Protocols
Established Method: Oxidation of 4-(Hydroxymethyl)tetrahydropyran
Protocol:
-
To a stirred solution of 4-(hydroxymethyl)tetrahydropyran (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add Dess-Martin periodinane (1.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-formyltetrahydropyran.
Novel Method: Organocatalytic Domino Michael-Henry Reaction
Protocol:
-
In a dry vial, combine the α,β-unsaturated aldehyde (1.0 mmol), nitroalkane (1.2 mmol), and the chiral diarylprolinol silyl ether catalyst (10 mol%).
-
Add the appropriate solvent (e.g., toluene, 2 mL) and a carboxylic acid additive (e.g., benzoic acid, 20 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC for the formation of the cyclic nitroalcohol intermediate.
-
Upon completion, directly add the crude reaction mixture to a pre-formed solution for the Nef reaction (e.g., ozonolysis followed by reductive work-up, or treatment with a base and subsequent oxidation).
-
Work up the reaction according to the chosen Nef protocol.
-
Purify the crude product by column chromatography on silica gel to yield the enantioenriched 4-formyltetrahydropyran.
Mechanistic Pathways and Workflows
Caption: Comparative workflows of established vs. novel synthetic routes.
Conclusion
The novel organocatalytic domino Michael-Henry reaction represents a significant advancement in the synthesis of 4-formyltetrahydropyrans. It offers superior stereocontrol, operational simplicity, and improved efficiency compared to traditional methods. While established routes like oxidation and Prins cyclization remain valuable in certain contexts, the development of catalytic, asymmetric methodologies paves the way for more rapid and sustainable access to these important synthetic intermediates. This guide provides the necessary data and protocols for researchers to evaluate and implement these methods in their own synthetic endeavors.
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
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Comparative study of Lewis acids in the synthesis of 4-phenyl-tetrahydropyran-4-carbaldehyde
An Application Scientist's Guide to Lewis Acid Catalysis in the Synthesis of 4-Phenyl-tetrahydropyran-4-carbaldehyde
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and a common structural motif in numerous natural products with significant biological activity. Its prevalence drives a continuous demand for efficient and stereoselective synthetic methodologies. The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, stands out as a powerful tool for constructing the THP core. The choice of the acid catalyst, particularly the Lewis acid, is paramount, as it dictates the reaction's efficiency, selectivity, and overall outcome.
This guide provides a comparative analysis of various Lewis acids in the synthesis of a model compound, 4-phenyl-tetrahydropyran-4-carbaldehyde. This molecule is synthesized via a Prins-type cyclization between 2-phenylbut-3-en-1-ol and paraformaldehyde. We will explore the mechanistic underpinnings of the reaction and compare the performance of common Lewis acids—Boron Trifluoride Etherate (BF₃·OEt₂), Titanium(IV) Chloride (TiCl₄), Tin(IV) Chloride (SnCl₄), and Scandium(III) Triflate (Sc(OTf)₃)—based on experimental data from analogous systems reported in the literature.
The Strategic Approach: Prins Cyclization
The target aldehyde is assembled through the Lewis acid-mediated reaction shown below. The key steps involve the activation of formaldehyde by the Lewis acid, electrophilic attack by the alkene on the activated aldehyde (a formal [4+2] cycloaddition), and termination. The Lewis acid's role is to generate a highly electrophilic oxocarbenium ion, which initiates the cyclization cascade.
Caption: Overall synthetic strategy for the target molecule.
Mechanistic Considerations: The Role of the Lewis Acid
The reaction proceeds through a well-established pathway. The Lewis acid (LA) coordinates to the oxygen atom of formaldehyde, significantly increasing its electrophilicity. This is followed by the nucleophilic attack of the double bond from the homoallylic alcohol, forming a stabilized tertiary carbocation intermediate. Subsequent intramolecular trapping of this cation by the hydroxyl group forms the tetrahydropyran ring.
Caption: Key mechanistic steps in the Prins cyclization.
Comparative Performance of Selected Lewis Acids
The choice of Lewis acid profoundly impacts yield, reaction time, and operational simplicity. The following table summarizes typical performance characteristics for the synthesis of substituted THPs via Prins cyclization, based on data aggregated from the literature.
| Lewis Acid | Catalyst Loading | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) | Key Characteristics |
| BF₃·OEt₂ | Stoichiometric | -78 to 0 | 1 - 4 | 75-85% | Inexpensive, widely used, but highly moisture-sensitive. |
| TiCl₄ | 1.0 - 1.2 equiv. | -78 | 0.5 - 2 | 85-95% | Very powerful and fast, but extremely hygroscopic and corrosive. |
| SnCl₄ | 1.0 - 1.2 equiv. | -78 to -20 | 1 - 3 | 80-90% | Highly effective, similar in reactivity to TiCl₄ but sometimes offers different selectivity. |
| Sc(OTf)₃ | 5 - 10 mol% | 0 to 25 | 6 - 12 | 80-95% | Water-tolerant, catalytic, and recyclable, making it a "greener" option. |
In-Depth Analysis of Lewis Acid Candidates
Boron Trifluoride Etherate (BF₃·OEt₂)
BF₃·OEt₂ is a workhorse Lewis acid due to its commercial availability and affordability. It is a potent catalyst for the Prins reaction, but its high sensitivity to moisture necessitates strictly anhydrous conditions, which can be challenging on a large scale. It is typically used in stoichiometric amounts to consume any trace water present.
Titanium(IV) Chloride (TiCl₄) and Tin(IV) Chloride (SnCl₄)
These are powerful, oxophilic Lewis acids that promote rapid cyclization, often at very low temperatures, which can help control side reactions. Their high reactivity means reactions are typically complete within a short timeframe. However, this comes at the cost of extreme sensitivity to air and moisture, requiring meticulous handling techniques (e.g., Schlenk line or glovebox). Their corrosive nature also requires careful consideration of reactor materials.
Scandium(III) Triflate (Sc(OTf)₃)
Sc(OTf)₃ represents a more modern and environmentally benign class of Lewis acids. Its remarkable tolerance to water allows for less stringent reaction conditions and even the use of aqueous solvents in some cases. It is effective in true catalytic quantities (5-10 mol%) and can often be recovered and reused, significantly improving process economy. While the initial cost of the catalyst is higher, its efficiency and recyclability make it a compelling choice for sustainable process development.
Experimental Protocols
The following is a representative protocol for the synthesis. Specific modifications for each Lewis acid are noted.
General Procedure for Lewis Acid-Catalyzed Synthesis of 4-Phenyl-tetrahydropyran-4-carbaldehyde
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-phenylbut-3-en-1-ol (1.0 equiv.) and paraformaldehyde (1.5 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a substrate concentration of 0.1 M.
-
Cooling: Cool the reaction mixture to the desired temperature (see table above) using an appropriate cooling bath (e.g., dry ice/acetone for -78 °C).
-
Catalyst Addition:
-
For TiCl₄ or SnCl₄: Add the Lewis acid (1.1 equiv.) dropwise via syringe over 10 minutes. The solution may change color.
-
For BF₃·OEt₂: Add the Lewis acid (1.1 equiv.) dropwise via syringe.
-
For Sc(OTf)₃: Add the solid catalyst (0.1 equiv.) in one portion.
-
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure product.
Caption: Step-by-step experimental workflow.
Conclusion and Recommendations
The synthesis of 4-phenyl-tetrahydropyran-4-carbaldehyde via a Prins cyclization is effectively catalyzed by a range of Lewis acids.
-
For rapid, high-yielding synthesis on a lab scale where rigorous anhydrous conditions can be maintained, TiCl₄ and SnCl₄ are excellent choices. Their high reactivity allows for short reaction times at low temperatures.
-
BF₃·OEt₂ offers a cost-effective alternative , though it may require stoichiometric amounts and careful handling.
-
For processes where sustainability, ease of handling, and catalyst recyclability are priorities, Sc(OTf)₃ is the superior catalyst. Despite a higher upfront cost, its ability to function in catalytic amounts and its tolerance to trace moisture make it highly attractive for process development and scale-up operations.
Ultimately, the optimal Lewis acid depends on the specific requirements of the synthesis, balancing factors of cost, speed, safety, and environmental impact.
References
-
Ciulla, M., et al. (2023). Tetrahydropyran-Containing Natural Products: An Overview of Their Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Marks, L., et al. (2021). The Enduring Importance of the Tetrahydropyran Motif in Modern Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Olier, C., et al. (2010). The Prins Reaction. Chemical Reviews. Available at: [Link]
-
Snider, B. B. (1991). Lewis-acid catalyzed ene reactions. Accounts of Chemical Research. Available at: [Link]
-
Miyazawa, M., et al. (1997). Diastereoselective Prins Reaction of δ,ε-Unsaturated Ketones with Aldehydes or Their Equivalents by a Combination of Two Lewis Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry. Available at: [Link]
-
Manabe, K., & Kobayashi, S. (2000). Effects of Water on Scandium Triflate-Catalyzed Michael Reactions in Acetonitrile. Chemistry - A European Journal. Available at: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Phenyloxane-4-carbaldehyde
Core Principles of Chemical Waste Management
The fundamental principle of laboratory waste management is to handle and dispose of all chemical waste in a manner that minimizes risk to human health and the environment.[1] For aldehydes like 4-Phenyloxane-4-carbaldehyde, this necessitates a multi-tiered approach encompassing hazard identification, appropriate personal protective equipment (PPE), and adherence to regulated disposal pathways.
Hazard Identification and Risk Assessment
Based on data from analogous compounds such as Biphenyl-4-carboxaldehyde and other phenyl carboxaldehydes, 4-Phenyloxane-4-carbaldehyde should be handled as a hazardous substance.[2][3][4] The anticipated hazards are summarized below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |
| Eye Damage/Irritation | Causes serious eye irritation.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] |
| Aquatic Hazard | Potentially harmful to aquatic life with long-lasting effects.[5] |
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]
Personal Protective Equipment (PPE) and Safe Handling
To mitigate exposure risks, all handling and disposal procedures for 4-Phenyloxane-4-carbaldehyde must be conducted while wearing appropriate PPE.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[3]
-
Eye and Face Protection: Use safety glasses with side-shields or a face shield.[6]
-
Skin and Body Protection: A laboratory coat is mandatory to prevent skin contact.[7]
-
Respiratory Protection: All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[6][7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
Procedure for Small Spills:
-
Restrict Access: Immediately cordon off the affected area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.[3][6]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[7]
-
Dispose: Seal the container and dispose of it as hazardous chemical waste according to the procedures outlined below.[7]
Step-by-Step Disposal Protocol
The recommended method for the disposal of 4-Phenyloxane-4-carbaldehyde is through a licensed hazardous waste disposal company.[6] On-site chemical treatment should only be performed by trained personnel in accordance with institutional and local regulations.
Step 1: Waste Collection and Storage
-
Container Selection: Use a dedicated, chemically compatible, and clearly labeled container with a secure, tight-fitting lid for collecting waste 4-Phenyloxane-4-carbaldehyde.[1] Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name ("4-Phenyloxane-4-carbaldehyde") and associated hazards (e.g., "Harmful," "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]
Step 2: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS or equivalent department to schedule a collection.
-
Licensed Disposal Vendor: The waste will be handled by a licensed contractor for disposal, typically via high-temperature incineration.[6] This method is effective for destroying organic compounds like aldehydes.
Step 3: Decontamination of Empty Containers
Empty containers that held 4-Phenyloxane-4-carbaldehyde must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[8]
-
Deface Label: Completely remove or deface the original chemical label on the container.
-
Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 4-Phenyloxane-4-carbaldehyde.
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A Comprehensive Guide to the Safe Handling of 4-Phenyloxane-4-carbaldehyde
This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-Phenyloxane-4-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The following procedures are based on established best practices for handling aldehydes and cyclic ethers, ensuring a secure and compliant laboratory environment.
Hazard Assessment and Triage
-
Aldehyde Group: Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[1][2] Some aldehydes are also classified as harmful if swallowed.[1][3][4]
-
Cyclic Ether (Oxane) Group: Ethers, including cyclic ethers, are often flammable and can form explosive peroxides over time, especially when exposed to air and light.[5] They should be stored in airtight containers in a cool, dark place.[5][6]
Based on this structural analysis, 4-Phenyloxane-4-carbaldehyde should be handled with caution, assuming it may be a skin and eye irritant, potentially harmful if ingested or inhaled, and may pose a flammability risk.
Inferred Hazard Classification:
| Hazard Statement | GHS Classification (Inferred) |
| Harmful if swallowed | Category 4[1][3][4] |
| Causes skin irritation | Category 2[2][4] |
| Causes serious eye irritation | Category 2A[2][4][7] |
| May cause respiratory irritation | Category 3[2][8] |
| Flammable liquid and vapor | Potential Hazard[7][9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to minimize exposure. The following recommendations are based on guidelines for handling hazardous chemicals.[10][11][12]
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) . Disposable nitrile gloves are suitable for splash protection but should be changed immediately upon contamination.[13][14] For more immersive tasks, thicker, reusable gloves are recommended.[14] | Aldehydes can cause skin irritation.[2][4] Natural rubber or latex gloves are generally not recommended for handling aldehydes as they may offer poor resistance.[13][15] |
| Eyes/Face | Chemical splash goggles and a full-face shield. [13] | Protects against splashes that can cause serious eye irritation.[2][4][7] |
| Body | A lab coat with long sleeves or a chemical-protective apron. [13] | Prevents incidental skin contact with the chemical. |
| Respiratory | Use in a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][13] | To avoid inhalation of potentially irritating vapors.[2][8] |
| Footwear | Closed-toe shoes made of an impervious material. [13] | Protects feet from spills. |
Operational and Handling Plan
Adherence to a strict operational protocol is paramount for safety.
Engineering Controls and a Safe Workspace
-
Ventilation: All handling of 4-Phenyloxane-4-carbaldehyde should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3] A fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) should also be nearby.[5][7]
-
Ignition Sources: Due to the potential flammability of the ether component, keep the chemical away from open flames, hot surfaces, and other potential ignition sources.[5][8][16]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: When transferring the chemical, use appropriate tools like a pipette or syringe to avoid splashes.[6]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors and potential peroxide formation.[6][7]
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[3][4]
Spill Management and Disposal Plan
Emergency Spill Response
-
Evacuation: In the event of a large spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[16]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][17]
Waste Disposal Protocol
-
Waste Segregation: Do not mix 4-Phenyloxane-4-carbaldehyde waste with other waste streams.
-
Containerization: Collect all waste in a clearly labeled, sealed container.[17]
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][17][18] Do not dispose of it down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and safety measures in the handling and disposal workflow for 4-Phenyloxane-4-carbaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
